molecular formula C17H18ClN7O7 B15615410 Mthfd2-IN-5

Mthfd2-IN-5

Cat. No.: B15615410
M. Wt: 467.8 g/mol
InChI Key: BJAUZBHLYBAGGA-VIFPVBQESA-N
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Description

Mthfd2-IN-5 is a useful research compound. Its molecular formula is C17H18ClN7O7 and its molecular weight is 467.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18ClN7O7

Molecular Weight

467.8 g/mol

IUPAC Name

(2S)-2-[[3-chloro-4-[(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)carbamoylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H18ClN7O7/c18-7-5-6(13(28)21-9(15(30)31)3-4-10(26)27)1-2-8(7)22-17(32)23-11-12(19)24-16(20)25-14(11)29/h1-2,5,9H,3-4H2,(H,21,28)(H,26,27)(H,30,31)(H2,22,23,32)(H5,19,20,24,25,29)/t9-/m0/s1

InChI Key

BJAUZBHLYBAGGA-VIFPVBQESA-N

Origin of Product

United States

Foundational & Exploratory

Mthfd2-IN-5: An In-Depth Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific inhibitor designated "Mthfd2-IN-5" is not extensively available in the public domain. This guide will therefore focus on the well-characterized MTHFD2 inhibitor, Mthfd2-IN-1 (also known as DS18561882) , as a representative molecule to detail the mechanism of action, experimental validation, and therapeutic rationale for targeting MTHFD2 in cancer. The principles and methodologies described are broadly applicable to novel selective inhibitors of MTHFD2.

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic and numerous cancer tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. Inhibition of MTHFD2 disrupts the synthesis of nucleotides, essential building blocks for DNA and RNA, thereby impeding the rapid proliferation of cancer cells. Mthfd2-IN-1 (DS18561882) is a potent and selective inhibitor of MTHFD2 that has demonstrated significant anti-tumor activity in preclinical models. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle. This process is a primary source of one-carbon units, in the form of formate, which are exported to the cytoplasm. These one-carbon units are indispensable for de novo purine (B94841) synthesis and, to a lesser extent, thymidylate synthesis.[1]

Mthfd2-IN-1 acts as a competitive inhibitor of MTHFD2, leading to a cascade of downstream effects in cancer cells:[1]

  • Inhibition of De Novo Purine Synthesis: The primary consequence of MTHFD2 inhibition is the depletion of 10-formyltetrahydrofolate, which directly curtails the production of purines. This starves cancer cells of the necessary precursors for DNA and RNA synthesis, leading to an S-phase cell cycle arrest and subsequent apoptosis.[1]

  • Induction of Metabolic Stress: By blocking a key step in the mitochondrial folate cycle, MTHFD2 inhibition can disrupt the cellular redox state, including the NAD+/NADH ratio.[1]

  • Replication Stress and DNA Damage: The lack of sufficient nucleotides for DNA replication leads to replication stress, which can trigger DNA damage responses and contribute to cell death.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of representative MTHFD2 inhibitors.

Table 1: In Vitro Enzymatic and Cellular Activity
CompoundTargetAssay TypeIC50 / GI50 (µM)Selectivity (MTHFD1/MTHFD2)Reference(s)
Mthfd2-IN-1 (DS18561882) MTHFD2Enzymatic Inhibition0.0063~90-fold[1]
MTHFD1Enzymatic Inhibition0.57[1]
MDA-MB-231Cell Proliferation0.140[1]
LY345899 MTHFD2Enzymatic Inhibition0.6630.14-fold[2]
MTHFD1Enzymatic Inhibition0.096[2]
DS44960156 MTHFD2Enzymatic Inhibition0.45>18-fold[1]
MTHFD1Enzymatic Inhibition>100[1]
Table 2: In Vivo Efficacy of MTHFD2 Inhibitors
CompoundAnimal ModelCell LineDoseEffectReference(s)
DS18561882 Mouse XenograftMDA-MB-231 (Breast Cancer)300 mg/kg (oral)Decreased tumor burden with no change in mouse weight.[3][4]
LY345899 Mouse XenograftSW620, LoVo (Colorectal Cancer)Not specifiedDecreased tumor volume and metastasis.[2]

Signaling Pathways and Molecular Interactions

The activity and expression of MTHFD2 are intertwined with key oncogenic signaling pathways.

MTHFD2 Regulation and Downstream Effects

MTHFD2 expression is known to be upregulated by the mTORC1/ATF4 signaling axis in response to growth signals.[5] Its inhibition, in turn, affects critical pathways for cell survival and proliferation, such as the AKT pathway.[6]

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mthfd2 MTHFD2 Core Function cluster_downstream Downstream Consequences of Inhibition cluster_inhibitor mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 activates MTHFD2 MTHFD2 ATF4->MTHFD2 promotes transcription OneCarbon One-Carbon Units (Formate) MTHFD2->OneCarbon produces AKT AKT Signaling MTHFD2->AKT activates Purine De Novo Purine Synthesis OneCarbon->Purine DNA_RNA DNA/RNA Synthesis Purine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor Mthfd2-IN-1 Inhibitor->MTHFD2 inhibits

Caption: Regulatory and functional signaling network of MTHFD2 in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This assay directly measures the inhibitory activity of a compound on recombinant MTHFD2 enzyme.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT[1]

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compound (e.g., Mthfd2-IN-1) dissolved in DMSO

  • 384-well assay plates

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a reaction mixture containing assay buffer, MTHFD2 enzyme, and NAD+.

  • Add the reaction mixture to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.[7]

  • Initiate the enzymatic reaction by adding the substrate, CH2-THF.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time.[1]

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.

Enzymatic_Assay_Workflow A Prepare serial dilutions of Mthfd2-IN-1 B Add inhibitor and MTHFD2 enzyme mix to plate A->B C Initiate reaction with CH2-THF and NAD+ B->C D Monitor NADH production (Absorbance at 340 nm) C->D E Calculate reaction velocity and determine IC50 D->E

Caption: Workflow for the MTHFD2 enzymatic inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of an MTHFD2 inhibitor on cancer cell proliferation and viability.

Materials:

  • Human cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mthfd2-IN-1 dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that avoids confluency by the end of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Treat the cells with serial dilutions of Mthfd2-IN-1 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[1]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the GI50 (half-maximal growth inhibition) value.

Western Blot Analysis

This technique is used to assess the levels of specific proteins to confirm the mechanism of action, such as the induction of DNA damage or apoptosis markers.

Materials:

  • Cancer cells treated with Mthfd2-IN-1

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10]

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)[10]

  • Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)[10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and treat with Mthfd2-IN-1 at desired concentrations and duration.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy and tolerability of an MTHFD2 inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cells (e.g., MDA-MB-231)

  • Mthfd2-IN-1

  • Vehicle for administration (e.g., 0.5% methyl cellulose, 10% DMSO/40% PEG300/5% Tween-80/45% Saline)[11]

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[3]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the MTHFD2 inhibitor (e.g., by oral gavage or subcutaneous injection) or vehicle according to the predetermined dosing schedule.[3][11]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) throughout the study.[3]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.[3]

Xenograft_Workflow A Implant human cancer cells into mice B Allow tumors to grow to palpable size A->B C Randomize mice and begin treatment with Mthfd2-IN-1 B->C D Monitor tumor volume and body weight C->D E Excise and weigh tumors at study endpoint D->E

Caption: Experimental workflow for an in vivo mouse xenograft study.

Conclusion

Targeting MTHFD2 with selective inhibitors like Mthfd2-IN-1 (DS18561882) represents a promising therapeutic strategy for a variety of cancers. The mechanism of action, centered on the disruption of one-carbon metabolism and subsequent inhibition of nucleotide synthesis, is well-supported by preclinical data. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and advance MTHFD2 inhibitors towards clinical application.

References

Mthfd2-IN-5: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Mthfd2-IN-5, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that is highly expressed in various cancers and plays a crucial role in one-carbon metabolism, making it a compelling target for anticancer therapies.

Introduction to MTHFD2 as a Therapeutic Target

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[1] This process is a critical source of one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1] Cancer cells, with their high proliferative rates, are particularly dependent on this pathway to meet their metabolic demands.[1] Notably, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its presence is minimal in most healthy adult tissues, offering a potential therapeutic window.[1] The overexpression of MTHFD2 has been correlated with poor prognosis in various cancers, including breast cancer and acute myeloid leukemia (AML).[1]

Discovery of this compound

The discovery of this compound (also referred to as compound 16e) was the result of a systematic drug discovery campaign that involved the synthesis and evaluation of 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based derivatives.[2][3] The process, detailed in Chang HH, et al., J Med Chem. 2024, involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for MTHFD2 over its cytosolic isoform MTHFD1.[2][3]

While the specifics of the initial high-throughput screening (HTS) campaign that led to the initial chemical scaffold are not detailed in the available literature, the subsequent lead optimization was guided by structural biology.[2] X-ray crystallography of related compounds in complex with MTHFD2 provided insights into the binding mode and informed the chemical modifications of the phenyl ring and the tail region of the molecule to enhance potency and selectivity.[2]

A comprehensive cell screening platform was utilized to evaluate the synthesized compounds, which revealed that acute myeloid leukemia (AML) cells with FLT-3 internal tandem duplication mutations were particularly sensitive to this class of MTHFD2 inhibitors.[4]

Discovery_Workflow cluster_discovery Discovery and Optimization HTS High-Throughput Screening Hit_ID Hit Identification (2,4-diamino-6-oxo-1,6- dihydropyrimidin-5-yl ureido scaffold) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Structural_Biology X-ray Crystallography (Binding Mode Analysis) SAR->Structural_Biology Lead_Opt Lead Optimization (Modification of Phenyl Ring and Tail) SAR->Lead_Opt Structural_Biology->Lead_Opt Mthfd2_IN_5 This compound (Compound 16e) Lead_Opt->Mthfd2_IN_5

Discovery workflow for this compound.

Synthesis of this compound

The detailed, step-by-step synthesis of this compound is described in the primary literature by Chang HH, et al. in the Journal of Medicinal Chemistry, 2024.[2][3] While the full experimental details from the publication are not publicly available, the general synthetic approach involves the construction of the core 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido scaffold followed by the coupling of substituted side chains.

The following diagram illustrates a generalized synthetic scheme for a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based MTHFD2 inhibitor.

Synthesis_Pathway cluster_synthesis Generalized Synthesis Start_Mat Starting Materials (e.g., Substituted anilines, diaminopyrimidinone) Urea_Formation Urea Linker Formation Start_Mat->Urea_Formation Side_Chain_Attach Side Chain Attachment Urea_Formation->Side_Chain_Attach Final_Product This compound (or analogue) Side_Chain_Attach->Final_Product

Generalized synthesis of a MTHFD2 inhibitor.

Quantitative Data

This compound has demonstrated potent and selective inhibition of MTHFD2 and significant anti-proliferative effects in cancer cell lines.

Parameter Value Target/Cell Line Reference
IC50 66 nMMTHFD2[2]
IC50 1790 nMMTHFD1[2]
Selectivity (MTHFD1/MTHFD2) ~27-fold-[2]
GI50 720 nMMOLM-14 (AML)[4]

Experimental Protocols

The following are representative protocols for the key assays used in the characterization of MTHFD2 inhibitors like this compound. The specific conditions for this compound can be found in Chang HH, et al., J Med Chem. 2024.

MTHFD2 Enzymatic Assay

This assay is designed to measure the dehydrogenase activity of MTHFD2 by monitoring the production of NADH.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Recombinant human MTHFD2 enzyme.

    • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

    • Cofactor: NAD+.

    • Test compound (this compound) dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, MTHFD2 enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Monitor the increase in NADH concentration over time by measuring absorbance at 340 nm or fluorescence.

    • Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., MOLM-14).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the GI50 value.[5]

Signaling Pathway and Mechanism of Action

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway. Its inhibition by this compound disrupts the production of one-carbon units necessary for nucleotide synthesis. This leads to a depletion of the building blocks for DNA and RNA, causing replication stress, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.

MTHFD2_Pathway cluster_pathway Mitochondrial One-Carbon Metabolism Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine CH2THF 5,10-CH2-THF SHMT2->CH2THF THF THF THF->SHMT2 MTHFD2 MTHFD2 CH2THF->MTHFD2 NADH NADH MTHFD2->NADH CHOTHF 10-CHO-THF MTHFD2->CHOTHF NAD NAD+ NAD->MTHFD2 Purine_Synthesis Purine Synthesis (DNA/RNA) CHOTHF->Purine_Synthesis Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2

MTHFD2 signaling and the inhibitory action of this compound.

Conclusion

This compound has emerged as a potent and selective inhibitor of MTHFD2 with promising preclinical activity, particularly in acute myeloid leukemia.[4] Its discovery through systematic chemical modifications guided by structural biology highlights the power of modern drug discovery approaches. The detailed quantitative data and representative experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of cancer metabolism and drug development. Further investigation into the clinical potential of this compound and other MTHFD2 inhibitors is warranted and holds the promise of delivering novel and effective cancer therapies.

References

Mthfd2-IN-5: A Selective Inhibitor of MTHFD2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic and cancer cells but is largely absent in most healthy adult tissues, making it an attractive therapeutic target for oncology.[1][2][3][4][5][6][7][8] MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[5][7][9][10][11] Upregulation of MTHFD2 is observed in a wide range of cancers and often correlates with poor prognosis.[1][3][4][7] Mthfd2-IN-5 (also known as Compound 16e) has emerged as a potent and selective small molecule inhibitor of MTHFD2, demonstrating significant anti-proliferative effects in cancer cell lines and anti-tumor efficacy in preclinical models.[12] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and other relevant MTHFD2 inhibitors for comparative analysis.

Table 1: In Vitro Activity of this compound

ParameterValueTarget/Cell LineReference
IC5066 nMMTHFD2[12]
IC501790 nMMTHFD1[12]
GI50720 nMMOLM-14 (Acute Myeloid Leukemia)[12]

Table 2: Selectivity Profile of this compound

TargetIC50 (nM)Selectivity (fold vs. MTHFD2)Reference
MTHFD266-[12]
MTHFD11790~27.1[12][13]

Signaling Pathways and Mechanism of Action

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway, which is intricately linked to cellular proliferation and survival. Inhibition of MTHFD2 by this compound disrupts the production of one-carbon units, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][6] Furthermore, MTHFD2 activity is connected to cellular signaling pathways that regulate cell growth, such as the mTORC1 and AKT pathways.[14][15]

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 5,10-methenyl-THF 5,10-methenyl-THF 5,10-CH2-THF->5,10-methenyl-THF MTHFD2 (Dehydrogenase) NAD NAD 10-formyl-THF 10-formyl-THF 5,10-methenyl-THF->10-formyl-THF MTHFD2 (Cyclohydrolase) Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export NADH NADH NAD->NADH 10-formyl-THF_cyto 10-formyl-THF Formate_cyto->10-formyl-THF_cyto Purine_synthesis De Novo Purine Synthesis 10-formyl-THF_cyto->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Mthfd2_IN_5 This compound MTHFD2_node MTHFD2 Mthfd2_IN_5->MTHFD2_node Inhibits

Figure 1: MTHFD2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MTHFD2 inhibitors. The following are representative protocols based on standard practices in the field.

MTHFD2 Enzymatic Assay

This biochemical assay determines the direct inhibitory activity of a compound on the MTHFD2 enzyme.

Protocol:

  • Preparation: Purified recombinant human MTHFD2 protein is used.[13] A reaction mixture is prepared containing assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2), the enzyme, and the test inhibitor (this compound) at various concentrations.[16]

  • Initiation: The enzymatic reaction is initiated by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.[17]

  • Incubation: The reaction is incubated at a controlled temperature, typically 37°C.[17]

  • Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a spectrophotometer by monitoring the increase in absorbance at 340 nm.[16][18]

  • Analysis: The rate of NADH production is calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve.[17]

Enzymatic_Assay_Workflow A Prepare reaction mixture: - Purified MTHFD2 enzyme - Assay buffer - this compound (various conc.) B Initiate reaction with substrates (CH2-THF, NAD+) A->B C Incubate at 37°C B->C D Measure NADH production (Absorbance at 340 nm) C->D E Calculate reaction rates and determine IC50 value D->E

Figure 2: Workflow for MTHFD2 Enzymatic Assay.
Cell Viability Assay

Cell-based assays are essential to determine the effect of the inhibitor on cancer cell proliferation.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MOLM-14) are seeded into 96-well plates and allowed to adhere overnight.[17]

  • Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (DMSO) is included.[19][20]

  • Incubation: The plates are incubated for a specified period, typically 72 hours.[17]

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

  • Analysis: The half-maximal growth inhibition (GI50) is calculated from the dose-response curve.[17]

Cell_Viability_Workflow A Seed cancer cells in 96-well plates B Treat cells with various concentrations of this compound A->B C Incubate for 72 hours B->C D Assess cell viability (e.g., MTT assay) C->D E Calculate GI50 value from dose-response curve D->E

Figure 3: A typical workflow for a cell viability assay.
In Vivo Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., breast cancer cell line MDA-MB-231) are subcutaneously injected into immunocompromised mice.[17]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are treated with this compound (e.g., via oral administration) or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.[17]

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Conclusion

This compound is a potent and selective inhibitor of MTHFD2 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action, centered on the disruption of one-carbon metabolism, provides a strong rationale for its development as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel MTHFD2 inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.

References

The Role of Mthfd2-IN-5 in One-Carbon Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic reprogramming is a hallmark of cancer, providing the necessary building blocks for rapid cell proliferation and survival. One-carbon (1C) metabolism, a complex network of interconnected pathways, is central to this reprogramming. It is responsible for the transfer of one-carbon units for the biosynthesis of nucleotides, amino acids, and other macromolecules essential for cellular growth. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme within the folate cycle of one-carbon metabolism. Its expression is notably high in a wide range of tumors and embryonic tissues, while being low or absent in most healthy adult tissues.[1][2][3][4][5] This differential expression profile makes MTHFD2 a compelling therapeutic target in oncology.[6][7]

This technical guide provides an in-depth overview of the role of MTHFD2 in one-carbon metabolism and the therapeutic potential of its inhibition, using Mthfd2-IN-5 as a representative inhibitor. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated cellular pathways.

Core Concepts: MTHFD2 in One-Carbon Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[8][9] This reaction is a critical step in the mitochondrial folate cycle, which generates one-carbon units in the form of formate (B1220265). This formate is then exported to the cytoplasm, where it serves as a crucial building block for de novo purine (B94841) synthesis, contributing carbons to the C2 and C8 positions of the purine ring.[9] In rapidly proliferating cancer cells, the mitochondrial pathway involving MTHFD2 is the primary source of these one-carbon units.[9]

The inhibition of MTHFD2 disrupts this vital supply chain, leading to a depletion of the nucleotide pools necessary for DNA replication and cell division. This ultimately results in cancer cell death.[9]

Mechanism of Action of this compound

This compound, as a representative MTHFD2 inhibitor, competitively inhibits the enzymatic activity of MTHFD2.[8] This inhibition leads to a cascade of downstream effects that selectively impact cancer cells:

  • Inhibition of de novo purine synthesis: By blocking the production of 10-formyltetrahydrofolate, this compound directly curtails purine synthesis. This leads to an S-phase cell cycle arrest and subsequent apoptosis.[8]

  • Induction of metabolic stress: The disruption of the mitochondrial folate cycle can lead to an imbalance in the NAD+/NADH ratio and disrupt the cellular redox state.[8]

  • Replication Stress and DNA Damage: The depletion of thymidine, a consequence of MTHFD2 inhibition, can lead to replication stress.[10][11] This is further exacerbated by the accumulation of dUMP, which can be misincorporated into DNA as dUTP, leading to DNA strand breaks and cell death.[10]

The central role of MTHFD2 in providing one-carbon units for nucleotide synthesis is depicted in the following signaling pathway diagram.

MTHFD2_Pathway Role of MTHFD2 in One-Carbon Metabolism cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate 5,10-CH2-THF 5,10-Methylene-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-Formyl-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 MTHFD2 MTHFD2 Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 De_novo_Purine_Synthesis De novo Purine Synthesis Formate_cyto->De_novo_Purine_Synthesis Purines Purines De_novo_Purine_Synthesis->Purines DNA_RNA_Synthesis DNA_RNA_Synthesis Purines->DNA_RNA_Synthesis DNA/RNA Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation

MTHFD2's central role in mitochondrial one-carbon metabolism.

Quantitative Data

The inhibitory potential of MTHFD2 inhibitors is a critical parameter for their development as therapeutic agents. The following tables summarize key quantitative data for well-characterized MTHFD2 inhibitors, which serve as a proxy for the expected performance of this compound.

Table 1: In Vitro Inhibitory Activity of Representative MTHFD2 Inhibitors

InhibitorTargetIC50SelectivityReference
DS18561882MTHFD2->18-fold vs. MTHFD1[11]
LY345899MTHFD2663 nMMore potent against MTHFD1 (IC50: 96 nM)[12]
TH9619MTHFD2--[9]
TH7299MTHFD2254 nMMore potent against MTHFD2L (126 nM) and MTHFD1-DC (89 nM)[12]

Note: Specific IC50 values for all compounds against MTHFD2 were not consistently available across all public sources.

Table 2: Cellular and In Vivo Efficacy of Representative MTHFD2 Inhibitors

InhibitorCell LineCancer TypeEffectAnimal ModelDoseIn Vivo EffectReference
DS18561882MDA-MB-231Breast CancerGI50 = 140 nMMouse Xenograft300 mg/kgDecreased tumor burden[11][13]
TH9619HL-60Acute Myeloid Leukemia---Inhibited tumor growth[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of a compound on the MTHFD2 enzyme.

Protocol:

  • Preparation:

    • Purify recombinant human MTHFD2 protein.[11]

    • Prepare a reaction mixture containing assay buffer, the purified enzyme, and the test inhibitor at various concentrations.[11]

  • Initiation:

    • Initiate the enzymatic reaction by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.[11]

  • Incubation:

    • Incubate the reaction at a controlled temperature, typically 37°C.[11]

  • Detection:

    • Monitor the reaction progress by measuring the increase in NADH concentration, which can be detected by absorbance at 340 nm.

  • Analysis:

    • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

Enzymatic_Assay_Workflow Workflow for MTHFD2 Enzymatic Assay A Prepare reaction mix: - Purified MTHFD2 - Assay Buffer - Test Inhibitor (varied conc.) B Initiate reaction with substrates: - 5,10-CH2-THF - NAD+ A->B C Incubate at 37°C B->C D Measure NADH production (Absorbance at 340 nm) C->D E Calculate IC50 from dose-response curve D->E

Workflow for a typical MTHFD2 enzymatic assay.
Cell Viability Assay

This assay determines the effect of the MTHFD2 inhibitor on the proliferation of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231) into 96-well plates and allow them to adhere overnight.[11]

  • Treatment:

    • Treat the cells with a range of concentrations of the MTHFD2 inhibitor.[11]

  • Incubation:

    • Incubate the plates for a specified period, typically 72 hours.[11]

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as the MTS or CellTiter-Glo assay.

  • Analysis:

    • Calculate the half-maximal growth inhibition (GI50) from the resulting dose-response curve.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct engagement of an inhibitor with its target protein within intact cells.[14][15][16] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[17]

Protocol:

  • Cell Treatment:

    • Treat cells with the MTHFD2 inhibitor or a vehicle control (DMSO) and incubate to allow for compound uptake and target engagement.[14]

  • Thermal Challenge:

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler.[14]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection:

    • Analyze the amount of soluble MTHFD2 in each sample using methods like Western blotting or ELISA.[14]

  • Analysis:

    • Plot the amount of soluble MTHFD2 as a function of temperature to generate melting curves.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • An increase in the Tm of the inhibitor-treated samples compared to the control indicates target engagement.[14]

CETSA_Workflow General Workflow for Cellular Thermal Shift Assay (CETSA) A Treat cells with Inhibitor or Vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble proteins B->C D Detect soluble MTHFD2 (e.g., Western Blot) C->D E Generate melting curves and determine ΔTm D->E

A generalized workflow for performing a Cellular Thermal Shift Assay.
In Vivo Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy and tolerability of MTHFD2 inhibitors in a living organism.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into immunocompromised mice.[11]

  • Tumor Growth:

    • Allow the tumors to grow to a palpable size.[11]

  • Treatment:

    • Administer the MTHFD2 inhibitor to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.

  • Monitoring:

    • Regularly measure tumor volume and the body weight of the mice throughout the study.[11]

  • Endpoint:

    • Analyze the tumors and other tissues for pharmacodynamic markers of MTHFD2 inhibition.

Conclusion

MTHFD2 represents a highly promising therapeutic target for the development of novel anticancer agents. Its selective expression in cancer cells compared to normal adult tissues provides a therapeutic window for targeted inhibition. Inhibitors such as this compound disrupt the crucial one-carbon metabolism pathway, leading to the depletion of essential building blocks for DNA synthesis and ultimately causing cancer cell death. The preclinical data for representative MTHFD2 inhibitors demonstrate a compelling anti-tumor activity, supporting their continued development. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of MTHFD2 inhibitors, with the goal of translating these promising preclinical findings into effective cancer therapies.

References

The Impact of Mthfd2-IN-5 on Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a cornerstone of cancer biology, with the one-carbon (1C) metabolic network being a critical pathway for nucleotide synthesis to fuel rampant proliferation. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the folate cycle, is a compelling therapeutic target due to its pronounced expression in a multitude of cancers in contrast to its minimal presence in healthy adult tissues. This enzyme is instrumental in supplying one-carbon units for de novo purine (B94841) synthesis.[1] The inhibition of MTHFD2 disrupts this crucial supply chain, leading to a depletion of nucleotide pools essential for DNA replication and cell division, ultimately culminating in the demise of cancer cells. This technical guide provides a comprehensive examination of the effects of a novel and selective inhibitor, Mthfd2-IN-5, on nucleotide synthesis, detailing its mechanism of action and relevant experimental protocols.

Core Concepts: MTHFD2 in One-Carbon Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[2] This 10-formyl-THF is subsequently converted to formate (B1220265) and exported to the cytoplasm. There, it partakes in de novo purine synthesis by providing the carbon atoms for the C2 and C8 positions of the purine ring. In rapidly dividing cancer cells, the mitochondrial pathway, which is reliant on MTHFD2, serves as the predominant source of one-carbon units for the synthesis of purines.[1]

This compound: A Selective Inhibitor of MTHFD2

This compound (also referred to as Compound 16e) has been identified as a potent and selective inhibitor of MTHFD2.[3] Its inhibitory action on MTHFD2 disrupts the mitochondrial one-carbon pathway, thereby impeding the synthesis of purine nucleotides.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through biochemical and cell-based assays, as detailed in the work by Chang HH, et al. (2024).[3]

Table 1: Biochemical Activity of this compound [3]

InhibitorTargetIC50 (nM)Selectivity (MTHFD1/MTHFD2)
This compoundMTHFD266>27-fold
MTHFD11790

Table 2: Cellular Activity of this compound [3]

InhibitorCell LineAssay TypeGI50 (nM)
This compoundMOLM-14 (Acute Myeloid Leukemia)Cell Proliferation720

Mechanism of Action of this compound

This compound selectively binds to the MTHFD2 enzyme, obstructing its catalytic function. This leads to a cascade of events that culminate in the inhibition of nucleotide synthesis:

  • Depletion of Mitochondrial Formate Production: The direct inhibition of MTHFD2 curtails the production of 10-formyl-THF and subsequently formate within the mitochondria.

  • Impairment of de Novo Purine Synthesis: The reduced availability of formate in the cytoplasm directly hinders the de novo synthesis of purine nucleotides (adenosine and guanosine (B1672433) and their deoxy-forms).

  • Induction of Replication Stress: The consequent depletion of the purine nucleotide pool leads to replication stress during DNA synthesis.

  • Cell Cycle Arrest and Apoptosis: Ultimately, the cellular stress induced by the lack of essential building blocks for DNA replication triggers cell cycle arrest and apoptosis in cancer cells that are highly dependent on this metabolic pathway.

Signaling Pathways and Experimental Workflows

MTHFD2 in Mitochondrial One-Carbon Metabolism

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF_m 5,10-CH2-THF THF_m THF THF_m->CH2_THF_m MTHFD2 MTHFD2 CH2_THF_m->MTHFD2 CHO_THF_m 10-CHO-THF MTHFD2->CHO_THF_m Formate_m Formate CHO_THF_m->Formate_m Formate_c Formate Formate_m->Formate_c Export Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Purine_Synthesis de novo Purine Synthesis Formate_c->Purine_Synthesis Nucleotides Purine Nucleotides (ATP, GTP) Purine_Synthesis->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Caption: MTHFD2's role in purine synthesis.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Assay MTHFD2 Enzyme Inhibition Assay IC50_Det Determine IC50 of this compound Enzyme_Assay->IC50_Det Treatment Treat with this compound (Dose-Response) IC50_Det->Treatment Cell_Culture Cancer Cell Culture (e.g., MOLM-14) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Metabolomics Metabolomic Analysis (LC-MS/MS) Treatment->Metabolomics GI50_Det Determine GI50 Proliferation_Assay->GI50_Det GI50_Det->Metabolomics Nucleotide_Pools Quantify Nucleotide Pools Metabolomics->Nucleotide_Pools

Caption: Workflow for this compound evaluation.

Experimental Protocols

The following protocols are based on the methodologies described by Chang HH, et al. (2024) and standard biochemical and cell biology practices.[3]

MTHFD2 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MTHFD2.

  • Principle: The assay measures the NAD+-dependent dehydrogenase activity of MTHFD2 by monitoring the increase in NADH fluorescence.

  • Materials:

    • Recombinant human MTHFD2 enzyme

    • This compound (serial dilutions)

    • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 100 mM KCl)

    • Substrate: 5,10-Methylenetetrahydrofolate

    • Cofactor: NAD+

    • 384-well black plates

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add the MTHFD2 enzyme to the wells of the 384-well plate.

    • Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding a mixture of the substrate (5,10-Methylenetetrahydrofolate) and cofactor (NAD+).

    • Immediately begin kinetic reading of NADH fluorescence over time using a plate reader.

    • Calculate the initial reaction rates and normalize to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell Proliferation Assay
  • Objective: To determine the half-maximal growth inhibition (GI50) of this compound on cancer cell lines.

  • Principle: This assay measures cell viability as a function of ATP content, which is indicative of the number of metabolically active cells.

  • Materials:

    • MOLM-14 cells (or other cancer cell lines of interest)

    • Complete cell culture medium

    • This compound (serial dilutions)

    • 96-well white, clear-bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach or stabilize for 24 hours.

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Treat the cells with the various concentrations of this compound or vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Measure the luminescence using a plate reader.

    • Normalize the luminescence signal to the vehicle-treated control cells to calculate the percentage of cell viability.

    • Determine the GI50 value by fitting the dose-response data to a non-linear regression model.

Analysis of Intracellular Nucleotide Pools
  • Objective: To quantify the effect of this compound on the intracellular pools of purine and pyrimidine (B1678525) nucleotides.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the levels of specific nucleotides from cell extracts.

  • Materials:

    • Cancer cells treated with this compound (at a concentration around the GI50) and vehicle control.

    • Ice-cold 80% methanol (B129727) for metabolite extraction.

    • Cell scrapers.

    • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Analytical standards for purine and pyrimidine nucleotides.

  • Procedure:

    • Culture cells to a sufficient density and treat with this compound or vehicle for a defined period (e.g., 24-48 hours).

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Inject the samples onto the LC-MS/MS system.

    • Separate the nucleotides using an appropriate chromatography method (e.g., HILIC or ion-pairing reversed-phase).

    • Detect and quantify the nucleotides using multiple reaction monitoring (MRM) on the mass spectrometer, by comparing to a standard curve generated with analytical standards.

    • Normalize the nucleotide levels to the total protein content or cell number of the original sample.

Conclusion

This compound is a potent and selective inhibitor of MTHFD2 that effectively disrupts the mitochondrial one-carbon pathway, leading to a reduction in nucleotide synthesis and subsequent inhibition of cancer cell proliferation. Its high selectivity for MTHFD2 over MTHFD1 suggests a favorable therapeutic window. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other MTHFD2 inhibitors as promising therapeutic agents in oncology. Further research into the detailed downstream effects on nucleotide pools and the induction of replication stress will be crucial in elucidating the complete anti-cancer profile of this compound.

References

Investigating the Anti-Tumor Properties of MTHFD2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] One-carbon (1C) metabolism, a complex network of interconnected pathways, is crucial for the synthesis of nucleotides and amino acids.[2] A key enzyme in the mitochondrial branch of this pathway, Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), has emerged as a promising therapeutic target.[3] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues, while its expression is low or absent in most healthy adult tissues, presenting a potentially wide therapeutic window.[1][4] Elevated MTHFD2 expression often correlates with poor prognosis in various cancers, including breast, colorectal, and liver cancer.[4][5][6] This guide provides a technical overview of the anti-tumor properties of MTHFD2 inhibitors, using data from representative molecules as a proxy to understand their therapeutic potential.

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[3] This process is a critical source of one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[3] By inhibiting MTHFD2, small molecules disrupt this metabolic pathway, leading to a depletion of nucleotide pools.[3] This, in turn, induces replication stress and ultimately triggers cancer cell death.[2][3]

The inhibition of MTHFD2 has been shown to be particularly effective in cancer cells that are highly dependent on mitochondrial 1C metabolism for their survival and proliferation.[7] The primary mechanism of action involves the depletion of formate, which is essential for purine (B94841) synthesis, leading to growth arrest.[7][8]

MTHFD2_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Methylene_THF 5,10-Methylene-THF MTHFD2 MTHFD2 Methylene_THF->MTHFD2 Methenyl_THF 5,10-Methenyl-THF Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase Formate Formate Formyl_THF->Formate Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis One-Carbon Unit Donation MTHFD2->Methenyl_THF NAD+ Mthfd2_IN_5 MTHFD2 Inhibitor (e.g., Mthfd2-IN-5) Mthfd2_IN_5->MTHFD2 Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Replication_Stress Replication Stress DNA_RNA_Synthesis->Replication_Stress Apoptosis Apoptosis Replication_Stress->Apoptosis

Mechanism of MTHFD2 inhibition leading to apoptosis.

Preclinical Efficacy of MTHFD2 Inhibitors

While specific data for a compound named "this compound" is not publicly available, studies on other MTHFD2 inhibitors such as LY345899 and DS18561882 have demonstrated significant anti-tumor activity across various cancer models.

InhibitorCancer TypeModelEfficacy
LY345899 Colorectal CancerCell line xenografts (SW620, LoVo) and PDX modelsDecreased tumor volume and metastasis.[7]
DS18561882 Breast CancerMDA-MB-231 xenograftSignificantly reduced tumor growth at 300 mg/kg.[8]
TH9619 Acute Myeloid Leukemia (AML)HL-60 xenograftIncreased survival by 2 weeks when combined with a low-folate diet.[3]

Note: This table summarizes available data for representative MTHFD2 inhibitors. The absence of data for a specific cancer type does not necessarily indicate a lack of efficacy.

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50). For instance, the well-characterized inhibitor LY345899 has shown selectivity for MTHFD2 over its cytosolic isoform MTHFD1.

CompoundTargetIC50 (nM)
LY345899 Human MTHFD24.9
Human MTHFD1130

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate the efficacy of MTHFD2 inhibitors. These methodologies may require optimization for specific cell lines or animal models.

MTHFD2 Enzymatic Assay

This assay is used to determine the direct inhibitory effect of a compound on MTHFD2 enzymatic activity.

  • Preparation : Recombinant human MTHFD2 protein is purified. A reaction mixture is prepared containing assay buffer, the enzyme, and the test inhibitor at various concentrations.

  • Initiation : The enzymatic reaction is initiated by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.

  • Incubation : The reaction is incubated at a controlled temperature, typically 37°C.

  • Detection : The production of NADH, a product of the dehydrogenase reaction, is measured over time using a plate reader (fluorescence or absorbance).[8]

  • Analysis : IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay measures the effect of the MTHFD2 inhibitor on the proliferation and survival of cancer cells.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of the MTHFD2 inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a specified period, typically 72 hours.

  • Viability Assessment : Cell viability is assessed using a reagent such as resazurin (B115843) or a tetrazolium-based compound (e.g., MTS, MTT). The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis : The half-maximal growth inhibition (GI50) is determined by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Model

Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of an MTHFD2 inhibitor in a living organism.

  • Tumor Implantation : Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice.[8]

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into treatment and control groups. The MTHFD2 inhibitor is administered (e.g., orally or intraperitoneally) according to a predetermined dosing schedule.

  • Monitoring : Tumor volume and body weight are measured regularly throughout the study.[8]

  • Endpoint : At the end of the study, tumors are excised and weighed.[8] Further analysis, such as immunohistochemistry or biomarker analysis, can be performed on the tumor tissue.

Xenograft_Workflow start Start implantation Tumor Cell Implantation (Subcutaneous) start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization of Mice (Treatment vs. Control) growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Regular Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Study Endpoint monitoring->endpoint Pre-defined Endpoint or Tumor Burden Limit analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis end End analysis->end

Workflow for an in vivo xenograft study.

Conclusion

Targeting MTHFD2 represents a promising therapeutic strategy for a variety of cancers due to its differential expression between cancerous and healthy tissues.[4][9] The preclinical data for representative MTHFD2 inhibitors demonstrate their potential to inhibit tumor growth by disrupting essential metabolic pathways.[7][8] Further investigation into novel MTHFD2 inhibitors is warranted, and the experimental frameworks provided in this guide can serve as a foundation for researchers to assess their potential in different cancer contexts.

References

Mthfd2-IN-5 and Its Impact on Cellular Redox Balance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids. Its high expression in cancer cells and low presence in healthy adult tissues make it a compelling target for cancer therapy.[1][2][3] Mthfd2-IN-5 is a pharmacological inhibitor of MTHFD2. Inhibition of MTHFD2 disrupts the production of NADPH, a key cellular reductant, leading to an imbalance in the cellular redox state. This guide provides an in-depth analysis of the impact of MTHFD2 inhibition by compounds like this compound on cellular redox balance, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: MTHFD2 and Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. MTHFD2 plays a significant role in maintaining this balance through its contribution to the production of NADPH.[4][5] NADPH is a critical cofactor for reductive biosynthesis and is essential for the regeneration of reduced glutathione (B108866) (GSH), a major cellular antioxidant, from its oxidized form (GSSG) by glutathione reductase.

Inhibition of MTHFD2 by small molecules such as this compound is expected to decrease the cellular NADPH/NADP+ ratio.[4][6] This reduction in reducing power impairs the cell's ability to counteract oxidative stress, leading to an accumulation of ROS.[3][6] Elevated ROS levels can cause damage to DNA, proteins, and lipids, ultimately inducing cell death, particularly in cancer cells that already exhibit high levels of oxidative stress.[1][6]

Quantitative Impact of MTHFD2 Inhibition on Cellular Redox Parameters

Table 1: Effect of MTHFD2 Inhibition on NADPH/NADP+ Ratio

Cell LineMethod of MTHFD2 InhibitionFold Change in NADPH/NADP+ Ratio (vs. Control)Reference
Colorectal Cancer (SW620, LoVo)MTHFD2 knockdown (siRNA)~0.5 - 0.7[6]
HEK293TMTHFD2 knockdown (shRNA)~0.8[4]
Breast Cancer (ZR-75-30)MTHFD2 knockdown and re-expression of mutantDecreased[3]

Table 2: Effect of MTHFD2 Inhibition on Reactive Oxygen Species (ROS) Levels

Cell LineMethod of MTHFD2 InhibitionFold Change in ROS Levels (vs. Control)Reference
Colorectal Cancer (SW620, LoVo)MTHFD2 knockdown (siRNA)~1.5 - 2.0[6]
Lung Cancer (A549, H1299, H441)MTHFD2 knockdown (shRNA)Increased[7]
Breast Cancer (ZR-75-30)MTHFD2 knockdown and re-expression of mutantIncreased[3]

Table 3: Effect of MTHFD2 Inhibition on Glutathione (GSH/GSSG) Ratio

Cell LineMethod of MTHFD2 InhibitionFold Change in GSH/GSSG Ratio (vs. Control)Reference
Colorectal Cancer (SW620, LoVo)MTHFD2 knockdown (siRNA)~0.4 - 0.6[6]

Signaling Pathways and Experimental Workflows

MTHFD2's Role in Redox Balance and the Impact of this compound

The following diagram illustrates the central role of MTHFD2 in mitochondrial one-carbon metabolism and its contribution to cellular redox homeostasis. Inhibition by this compound disrupts this pathway, leading to increased oxidative stress.

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD2 MTHFD2 NADPH NADPH MTHFD2->NADPH Produces This compound This compound This compound->MTHFD2 Inhibits NADP NADP+ NADP->MTHFD2 NADPH_cyto NADPH NADPH->NADPH_cyto Transport GSSG GSSG NADPH_cyto->GSSG GSH GSH GSSG->GSH Glutathione Reductase ROS ROS GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: MTHFD2 pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Cellular Redox Impact

This diagram outlines a typical workflow for investigating the effects of this compound on cellular redox balance.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Redox Balance Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment NADPH_Assay NADPH/NADP+ Ratio Assay Treatment->NADPH_Assay ROS_Assay ROS Detection Assay (e.g., DCFH-DA) Treatment->ROS_Assay GSH_Assay Glutathione Assay (GSH/GSSG Ratio) Treatment->GSH_Assay Data_Quantification Spectrophotometry / Fluorometry / LC-MS NADPH_Assay->Data_Quantification ROS_Assay->Data_Quantification GSH_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: A typical workflow for this compound redox balance experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cellular redox balance.

Measurement of Cellular NADPH/NADP+ Ratio

Principle: This protocol is based on an enzymatic cycling assay. NADP+ is reduced to NADPH, which then reduces a substrate to a colored or fluorescent product. The rate of product formation is proportional to the total NADP(H) concentration. By selectively destroying either NADP+ or NADPH before the assay, their individual concentrations can be determined.

Materials:

  • Cells treated with this compound and control cells.

  • Extraction Buffer: 0.2 M HCl (for NADP+ extraction) and 0.2 M NaOH (for NADPH extraction).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM EDTA, 2 mM Phenazine Ethosulfate (PES), and 0.5 mM 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution.

  • Glucose-6-Phosphate (G6P) solution.

  • NADP+ and NADPH standards.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Lysis and Extraction:

    • Harvest cells (e.g., 1 x 10^6 cells per sample) and wash with cold PBS.

    • For NADPH measurement, resuspend the cell pellet in 100 µL of 0.2 M NaOH and heat at 80°C for 10 minutes. Cool on ice.

    • For NADP+ measurement, resuspend the cell pellet in 100 µL of 0.2 M HCl and heat at 80°C for 10 minutes. Cool on ice.

    • Neutralize the lysates by adding an equal volume of the corresponding acid or base (0.2 M HCl to the NaOH lysate and 0.2 M NaOH to the HCl lysate).

    • Centrifuge at 10,000 x g for 5 minutes at 4°C. The supernatant contains the NADP(H) extract.

  • Assay:

    • Prepare a standard curve using known concentrations of NADP+ or NADPH.

    • In a 96-well plate, add 50 µL of sample or standard to each well.

    • Prepare the reaction mixture by adding G6P to the Assay Buffer.

    • Add 100 µL of the reaction mixture to each well.

    • Initiate the reaction by adding 10 µL of G6PDH solution.

    • Incubate the plate at 37°C for 1-2 hours.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the concentrations of NADP+ and NADPH from the standard curve.

    • Determine the NADPH/NADP+ ratio.

Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells treated with this compound and control cells, cultured in a 96-well black, clear-bottom plate.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time period. Include a positive control (e.g., H2O2 treatment).

  • Staining:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Prepare a working solution of DCFH-DA (e.g., 10-20 µM in PBS).

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS levels.

Measurement of Cellular Glutathione (GSH and GSSG)

Principle: This assay is based on the enzymatic recycling method where glutathione reductase reduces GSSG to GSH. GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured at 412 nm. The rate of TNB formation is proportional to the total glutathione concentration. To measure GSSG specifically, GSH is first masked with a scavenger like 2-vinylpyridine (B74390).

Materials:

  • Cells treated with this compound and control cells.

  • Deproteinization solution (e.g., 5% 5-sulfosalicylic acid, SSA).

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer with 1 mM EDTA, pH 7.5.

  • DTNB solution (5 mM in assay buffer).

  • Glutathione Reductase solution.

  • NADPH solution (4 mg/mL in assay buffer).

  • GSH and GSSG standards.

  • 2-vinylpyridine (for GSSG measurement).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in the deproteinization solution and centrifuge to remove precipitated proteins.

    • The supernatant contains the total glutathione.

  • Total Glutathione (GSH + GSSG) Measurement:

    • Prepare a GSH standard curve.

    • In a 96-well plate, add 20 µL of sample or standard.

    • Add 120 µL of a reaction mixture containing Assay Buffer, DTNB, and Glutathione Reductase.

    • Initiate the reaction by adding 60 µL of NADPH solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes.

  • GSSG Measurement:

    • Take an aliquot of the sample supernatant and add 2-vinylpyridine to mask the GSH. Incubate for 1 hour at room temperature.

    • Prepare a GSSG standard curve.

    • Follow the same procedure as for total glutathione measurement.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.

    • Determine the total glutathione and GSSG concentrations from the respective standard curves.

    • Calculate the GSH concentration by subtracting the GSSG concentration (multiplied by 2, as one molecule of GSSG yields two of GSH) from the total glutathione concentration.

    • Determine the GSH/GSSG ratio.

Conclusion

This compound, as an inhibitor of MTHFD2, is poised to significantly impact cellular redox balance. By disrupting mitochondrial NADPH production, it is expected to decrease the cellular NADPH/NADP+ and GSH/GSSG ratios, leading to an accumulation of reactive oxygen species. This induced oxidative stress can be particularly detrimental to cancer cells, which often have a heightened reliance on MTHFD2 for survival. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound and other MTHFD2 inhibitors on cellular redox homeostasis, thereby facilitating further drug development and a deeper understanding of cancer cell metabolism.

References

The Therapeutic Potential of MTHFD2 Inhibition: An In-depth Technical Guide to Early-Stage Research on Mthfd2-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the therapeutic potential of MTHFD2 inhibitors, with a focus on compounds structurally and functionally related to Mthfd2-IN-5. MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme that is a key component of one-carbon (1C) metabolism. Its significant upregulation in a wide array of cancers, coupled with low to negligible expression in healthy adult tissues, positions it as a compelling target for anticancer therapies.[1][2][3][4][5][6][7] This guide will delve into the mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the critical signaling pathways and experimental workflows.

Core Concepts: MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[6] This reaction is a pivotal source of one-carbon units necessary for the de novo synthesis of purines and thymidylate, which are the essential building blocks for DNA and RNA.[2][6] The high proliferative rate of cancer cells creates a heightened demand for these nucleotides, making them particularly vulnerable to the disruption of this pathway.[2][6]

Inhibition of MTHFD2 leads to a depletion of the cellular nucleotide pool, which in turn causes replication stress, S-phase cell cycle arrest, and ultimately apoptosis in cancer cells.[8][9] Furthermore, the folate pathway is interconnected with cellular redox balance through the generation of NADPH.[4][10] MTHFD2 inhibition can disrupt this balance, leading to increased oxidative stress within cancer cells.[4][10]

Quantitative Data Summary

The following tables summarize the reported efficacy of various MTHFD2 inhibitors across different cancer cell lines and their selectivity for MTHFD isoforms. This data serves as a crucial reference for selecting appropriate cell models and inhibitor concentrations for further studies.

Table 1: Cellular Activity of MTHFD2 Inhibitors

InhibitorCancer TypeCell LineIC50 (µM)Reference
DS18561882Breast CancerMDA-MB-4680.0063[10]
DS18561882Lung AdenocarcinomaA5499.013[10]
LY345899Colorectal CancerSW6200.663[10]
TH9619Acute Myeloid LeukemiaHL-60~0.01[10]

Table 2: MTHFD Isoform Selectivity of Inhibitors

InhibitorMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Reference
DS185618820.00630.57[10]
LY3458990.6630.096[10]

Signaling Pathways and Mechanisms of Action

The inhibition of MTHFD2 has profound effects on cellular metabolism and signaling. The primary mechanism involves the disruption of one-carbon metabolism, leading to nucleotide depletion and cell death.

Caption: MTHFD2's role in one-carbon metabolism and the inhibitory mechanism of this compound.

Upstream, the expression of MTHFD2 is regulated by key oncogenic signaling pathways. The mTORC1 pathway, through the transcription factor ATF4, has been shown to promote MTHFD2 expression.[3][11] Additionally, the c-myc oncogene is correlated with MTHFD2 expression.[12]

MTHFD2_Upstream_Regulation mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2_Gene MTHFD2 Gene ATF4->MTHFD2_Gene Transcription cMyc c-Myc cMyc->MTHFD2_Gene Transcription MTHFD2_Protein MTHFD2 Protein MTHFD2_Gene->MTHFD2_Protein Translation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines IC50 Determine IC50 (Cell Viability Assay) Cell_Lines->IC50 Mechanism Mechanism of Action (Western Blot, Cell Cycle Analysis) IC50->Mechanism Synergy Assess Synergy with Chemotherapeutics IC50->Synergy Xenograft Establish Tumor Xenograft Mouse Model Mechanism->Xenograft Promising Results Synergy->Xenograft Promising Results Treatment Administer this compound Xenograft->Treatment Tumor_Growth Monitor Tumor Growth and Animal Weight Treatment->Tumor_Growth Toxicity Assess Toxicity (Histopathology) Treatment->Toxicity

References

The Structure-Activity Relationship of MTHFD2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in mitochondrial one-carbon metabolism and a promising target for cancer therapy. MTHFD2 is significantly upregulated in various cancers, while its expression is minimal in normal adult tissues, offering a potential therapeutic window.[1][2] This guide summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes essential pathways and workflows to facilitate ongoing drug discovery efforts.

Core Concepts in MTHFD2 Inhibition

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[3][4] This process is crucial for the de novo synthesis of purines and thymidylate, which are essential for rapidly proliferating cancer cells.[5][6] The development of MTHFD2 inhibitors aims to disrupt these metabolic pathways, thereby selectively targeting cancer cells. Several classes of MTHFD2 inhibitors have been explored, each with distinct chemical scaffolds and SAR profiles.

Signaling Pathway of MTHFD2 in One-Carbon Metabolism

The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway.

MTHFD2_Pathway Mitochondrial One-Carbon Metabolism and MTHFD2 Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate 5,10-CH2-THF 5,10-Methylenetetrahydrofolate THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-Formyltetrahydrofolate 5,10-CH2-THF->10-CHO-THF MTHFD2 (Dehydrogenase/Cyclohydrolase) Formate Formate 10-CHO-THF->Formate Purine Synthesis Purine Synthesis Formate->Purine Synthesis SHMT2 SHMT2 MTHFD2 MTHFD2 Mthfd2_IN_5 MTHFD2 Inhibitors Mthfd2_IN_5->MTHFD2

Caption: MTHFD2's role in mitochondrial one-carbon metabolism.

Structure-Activity Relationship Studies of MTHFD2 Inhibitors

The following sections detail the SAR for distinct chemical classes of MTHFD2 inhibitors.

2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido-Based Derivatives

Systematic chemical modifications of this scaffold have led to the identification of potent and selective MTHFD2 inhibitors.[1][2] The lead compound, LY374571, showed inhibitory activity against both MTHFD1 and MTHFD2. Subsequent optimization focused on substitutions on the phenyl ring and the tail region to enhance potency and selectivity.[1]

CompoundR1 (Phenyl Substitution)R2 (Tail Group)MTHFD2 IC50 (nM)MTHFD1 IC50 (nM)Selectivity (MTHFD1/MTHFD2)
LY374571 HVaried806307.9
TH9619 VariedVaried47--
16e VariedVariedPotent-Superior

Data extracted from multiple sources; direct comparison may vary based on assay conditions.[1]

The SAR studies revealed that specific substitutions in the phenyl ring and modifications in the tail region are crucial for modulating the potency and selectivity towards MTHFD2 over MTHFD1.[1][2] Compound 16e emerged as a lead candidate with superior inhibition, selectivity, and favorable pharmacokinetic properties.[2]

Tricyclic Coumarin (B35378) Scaffold

A high-throughput screening campaign identified a novel tetrahydropyrido[4,3-d]pyrimidin-4-one derivative, which was further optimized using structure-based drug design to yield DS44960156, a selective MTHFD2 inhibitor with a tricyclic coumarin scaffold.[3]

CompoundModificationMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)
1 Initial HTS Hit8.3> 100> 12
3 Carboxylic acid variant~2.8--
DS44960156 Optimized Tricyclic CoumarinPotent-> 18

Data is a representation from the cited literature.[3]

The carboxylic acid variant (compound 3) showed a 3-fold increase in inhibitory activity compared to the initial hit.[3] The core pyrimidin-4-one structure is critical for affinity through hydrogen bonds and π-π interactions with the enzyme's active site.[3] Isozyme selectivity is attributed to an interaction with Asn87 in MTHFD2, a residue that corresponds to Val55 in MTHFD1.[3]

Xanthine (B1682287) Derivatives

A series of xanthine derivatives were identified as allosteric inhibitors of MTHFD2.[4] These compounds bind to a novel site distinct from the substrate and cofactor binding sites, inducing conformational changes that obstruct cofactor binding.[4]

CompoundKey Structural FeatureMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)
3 trans-4-aminocyclohexanol group4.0-
9 -0.69-
10 4-aminobenzoic acid> 10-
15 l-glutamic acid moietyPotent-

Data extracted from the cited publication.[4]

The SAR studies highlighted the importance of the tail group for inhibitory activity. The addition of an L-glutamic acid moiety was found to be crucial for potent inhibition, likely due to interactions with the enzyme.[4][7] Kinetic studies demonstrated uncompetitive inhibition by these compounds.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors.

MTHFD2 Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MTHFD2.

Enzyme_Assay_Workflow Workflow for MTHFD2 Enzyme Inhibition Assay Start Start Prepare_Assay_Buffer Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) Start->Prepare_Assay_Buffer Add_Enzyme Add Recombinant MTHFD2 Enzyme Prepare_Assay_Buffer->Add_Enzyme Add_Inhibitor Add Test Compound (Mthfd2-IN-5) at various concentrations Add_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Incubate_1 Add_Substrates Add Substrates (5,10-CH2-THF and NAD+) Incubate_1->Add_Substrates Incubate_2 Incubate at 37°C Add_Substrates->Incubate_2 Measure_Activity Measure NADH Production (e.g., Spectrophotometrically at 340 nm) Incubate_2->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for an MTHFD2 enzyme inhibition assay.

Protocol:

  • Reagents : Recombinant human MTHFD2, 5,10-methylenetetrahydrofolate (CH2-THF), NAD+, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), and test compounds.

  • Procedure :

    • A reaction mixture is prepared containing the assay buffer, MTHFD2 enzyme, and varying concentrations of the test inhibitor.

    • The mixture is pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of CH2-THF and NAD+.

    • The reaction is monitored by measuring the increase in absorbance at 340 nm, corresponding to the production of NADH.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assays

These assays assess the effect of MTHFD2 inhibitors on the growth and viability of cancer cell lines.

MTT Assay (for hematological tumor cells):

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of the MTHFD2 inhibitor for a specified duration (e.g., 72 hours).[1]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Cell viability is expressed as a percentage relative to untreated control cells.

Methylene (B1212753) Blue Staining Assay (for solid tumor cells):

  • Cell Seeding and Treatment : Similar to the MTT assay.[1]

  • Fixation : Cells are fixed with a suitable fixative (e.g., methanol).

  • Staining : The fixed cells are stained with a methylene blue solution.

  • Washing : Excess stain is washed away.

  • Elution : The stain is eluted from the cells using an elution solution (e.g., 0.1 N HCl).

  • Measurement : The absorbance of the eluted stain is measured.

  • Analysis : The absorbance is proportional to the number of viable cells.

Logical Relationship of SAR Studies

The process of structure-activity relationship studies follows a logical, iterative cycle.

SAR_Logic Iterative Cycle of SAR Studies Lead_Identification Lead Compound Identification (e.g., HTS, Fragment Screening) Chemical_Synthesis Chemical Synthesis of Analogs Lead_Identification->Chemical_Synthesis Biological_Evaluation Biological Evaluation (Enzyme & Cell-based Assays) Chemical_Synthesis->Biological_Evaluation Data_Analysis SAR Data Analysis Biological_Evaluation->Data_Analysis Structural_Biology Structural Biology (X-ray Crystallography, Modeling) Data_Analysis->Structural_Biology Informs Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Structural_Biology->Chemical_Synthesis Guides Design Lead_Optimization->Chemical_Synthesis Iterate

Caption: The iterative process of structure-activity relationship studies.

This guide provides a foundational understanding of the SAR for key MTHFD2 inhibitors. The presented data and methodologies are intended to support the rational design and development of novel, potent, and selective MTHFD2 inhibitors for cancer therapy.

References

The Pharmacokinetics of Mthfd2-IN-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Mthfd2-IN-5, a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer cells to support rapid proliferation. As such, MTHFD2 has emerged as a promising target for novel anticancer therapies. This compound, also identified as Compound 16e, has demonstrated potent and selective inhibition of MTHFD2 and exhibits antitumor efficacy in preclinical models.

This document summarizes the available quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key signaling pathways associated with MTHFD2 function.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies of this compound have been conducted in murine models to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables present a summary of the key pharmacokinetic parameters determined following intravenous administration.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line
IC50 (MTHFD2)66 nM-
IC50 (MTHFD1)1790 nM-
GI50720 nMMOLM-14

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous Dose of 2 mg/kg

ParameterValueUnit
Half-life (t½)6.5h
Clearance (CL)12.3mL/min/kg
Volume of Distribution (Vss)0.6L/kg
Area Under the Curve (AUC∞)2702ng·h/mL

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the pharmacokinetic assessment of small molecule inhibitors like this compound in preclinical models.

Disclaimer: The following protocols are based on standard methodologies for pharmacokinetic studies in rodents. The specific details of the protocols used for this compound are proprietary to the original investigators and may vary.

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of this compound in a relevant cancer model.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are typically used for xenograft studies.

Tumor Cell Line: MOLM-14, a human acute myeloid leukemia (AML) cell line with high MTHFD2 expression, is a relevant choice.

Procedure:

  • MOLM-14 cells are cultured under standard conditions.

  • A predetermined number of cells (e.g., 5 x 10^6) are implanted subcutaneously or intravenously into the mice.

  • Tumor growth is monitored regularly by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for systemic models).

  • Once tumors reach a specified size, mice are randomized into treatment and control groups.

  • This compound is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., intravenous injection). The dosing schedule might be, for example, 15 mg/kg administered on a specific schedule.

  • The control group receives the vehicle alone.

  • Tumor growth and the body weight of the mice are monitored throughout the study.

  • The study is concluded when tumors in the control group reach a predetermined endpoint.

  • Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in vivo.

Animal Model: Male or female mice of a specific strain (e.g., BALB/c or C57BL/6).

Drug Administration:

  • This compound is formulated in a vehicle suitable for intravenous administration.

  • A single dose (e.g., 2 mg/kg) is administered to the mice via tail vein injection.

Sample Collection:

  • Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood is typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

  • The concentration of this compound in plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A standard curve is generated using known concentrations of this compound to ensure accuracy and precision.

Pharmacokinetic Modeling:

  • The plasma concentration-time data are analyzed using pharmacokinetic modeling software (e.g., Phoenix WinNonlin).

  • A non-compartmental or compartmental analysis is performed to calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and AUC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways associated with MTHFD2 and a general workflow for evaluating an MTHFD2 inhibitor.

MTHFD2_Regulation_Pathway cluster_upstream Upstream Regulation cluster_mthfd2 MTHFD2 Expression Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 Upregulates

MTHFD2 Upstream Regulatory Pathway

MTHFD2_Downstream_Pathway cluster_mthfd2_effect MTHFD2 Activity cluster_downstream Downstream Signaling MTHFD2 MTHFD2 AKT AKT MTHFD2->AKT Activates GSK-3β GSK-3β AKT->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Inhibits Degradation Cell Proliferation & Metastasis Cell Proliferation & Metastasis β-catenin->Cell Proliferation & Metastasis

MTHFD2 Downstream Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Enzymatic Assay Enzymatic Assay Cell Viability Assay Cell Viability Assay Enzymatic Assay->Cell Viability Assay Target Engagement Target Engagement Cell Viability Assay->Target Engagement PK Pharmacokinetics Target Engagement->PK Lead Compound Selection Efficacy Antitumor Efficacy PK->Efficacy

General Experimental Workflow

Technical Guide: In Vitro Target Engagement of Mthfd2-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro target engagement of Mthfd2-IN-5, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a promising therapeutic target in oncology due to its high expression in various cancer types and low to absent expression in most normal adult tissues.[1][2] This document details the mechanism of action, quantitative binding data, and key experimental protocols for assessing the interaction of this compound with its target.

MTHFD2 and the One-Carbon Metabolic Pathway

MTHFD2 is a mitochondrial enzyme that plays a critical role in the one-carbon (1C) folate metabolic pathway.[3][4] This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are fundamental building blocks for rapidly proliferating cells, including cancer cells.[1][3] MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-formyltetrahydrofolate (10-CHO-THF).[2][5] By inhibiting MTHFD2, compounds like this compound disrupt this crucial metabolic pathway, leading to a depletion of essential biomolecules required for DNA replication and cell proliferation, ultimately inducing stress and death in cancer cells.[3][6]

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT2 THF THF THF->CH2_THF Methenyl_THF 5,10-Methenyl-THF CH2_THF->Methenyl_THF Dehydrogenase MTHFD2 MTHFD2 CHO_THF 10-Formyl-THF Methenyl_THF->CHO_THF Cyclohydrolase Formate_Mito Formate CHO_THF->Formate_Mito Formate_Cyto Formate Formate_Mito->Formate_Cyto Export SHMT2 SHMT2 Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Inhibition Purine_Synthesis Purine Synthesis Formate_Cyto->Purine_Synthesis

Caption: MTHFD2's role in the mitochondrial one-carbon pathway and its inhibition by this compound.

Quantitative Data for this compound

This compound (also known as Compound 16e) is a selective inhibitor of MTHFD2.[4] The following table summarizes its in vitro potency and anti-proliferative activity.

Target/Cell LineAssay TypeValueReference
MTHFD2 Biochemical IC5066 nM[4]
MTHFD1 Biochemical IC501790 nM[4]
MOLM-14 Proliferation GI50720 nM[4]

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biochemical function. GI50 (Half-maximal growth inhibition) measures the concentration of a drug that causes 50% inhibition of cellular growth.

Experimental Protocols

Biochemical MTHFD2 Dehydrogenase Assay

This assay quantifies the ability of this compound to inhibit the dehydrogenase activity of the recombinant MTHFD2 enzyme by measuring the production of NADH.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2, 0.01% Tween-20[6]

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)[6]

  • Cofactor: NAD+[6]

  • Detection Reagent (e.g., Diaphorase/Resazurin or NAD(P)H-Glo™)[6][7]

  • Test Compound: this compound

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Transfer a small volume (e.g., 1 µL) of the diluted compound solutions to the wells of a 384-well assay plate.[6]

  • Enzyme Addition: Dilute the recombinant MTHFD2 enzyme to the desired concentration in the assay buffer. Add the enzyme solution (e.g., 10 µL) to each well containing the test compound.[6]

  • Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the compound to bind to the enzyme.[6]

  • Reaction Initiation: Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in the assay buffer. Initiate the enzymatic reaction by adding this solution (e.g., 10 µL) to each well.[6]

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[6]

  • Detection: Stop the reaction and measure the amount of NADH produced using a suitable detection reagent as per the manufacturer's instructions. The signal (e.g., fluorescence or luminescence) is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to DMSO controls. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow start Start step1 Prepare this compound Serial Dilutions in DMSO start->step1 step2 Dispense Compound to 384-well Plate step1->step2 step3 Add Recombinant MTHFD2 Enzyme step2->step3 step4 Pre-incubate (15 min, RT) step3->step4 step5 Add Substrate (CH2-THF) & Cofactor (NAD+) step4->step5 step6 Incubate for Reaction (60 min, RT) step5->step6 step7 Add Detection Reagent (Measure NADH) step6->step7 step8 Data Analysis: Calculate % Inhibition and IC50 Value step7->step8 end_node End step8->end_node

Caption: Workflow for the MTHFD2 biochemical dehydrogenase assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to confirm direct target engagement in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[9][10]

Materials:

  • Cancer cell line expressing MTHFD2 (e.g., U2OS, MOLM-14)

  • Cell culture medium and reagents

  • Test Compound: this compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermal cycler or heating blocks

  • High-speed centrifuge

  • Reagents and equipment for protein detection (e.g., Western Blotting, ELISA)

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.

  • Harvesting: Harvest the cells, wash with PBS to remove unbound compound, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[10]

  • Cell Lysis: Lyse the cells to release intracellular proteins. This can be achieved through methods like freeze-thaw cycles, sonication, or addition of a lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation.[10]

  • Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MTHFD2 remaining at each temperature using a protein detection method like Western Blotting.[10][11]

  • Data Analysis:

    • Melt Curve: For each compound concentration, plot the amount of soluble MTHFD2 against the temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A positive shift in Tm in the presence of this compound indicates target stabilization and engagement.[9]

    • Isothermal Dose-Response (ITDR): Heat all samples at a single, optimized temperature (e.g., the temperature causing ~50-80% precipitation in the vehicle control). Plot the amount of soluble MTHFD2 against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which reflects the potency of target engagement in cells.[12]

CETSA_Workflow start Start step1 Treat Intact Cells with This compound or Vehicle start->step1 step2 Harvest and Wash Cells step1->step2 step3 Heat Challenge: Expose Cells to a Temperature Gradient step2->step3 step4 Cell Lysis (e.g., Freeze-Thaw) step3->step4 step5 Separate Soluble and Precipitated Proteins (Ultracentrifugation) step4->step5 step6 Collect Supernatant (Soluble Fraction) step5->step6 step7 Detect Soluble MTHFD2 (e.g., Western Blot) step6->step7 step8 Data Analysis: Plot Melt Curve (Tm Shift) or ITDR Curve (EC50) step7->step8 end_node End step8->end_node

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

References

Understanding the Core Signaling Pathways Affected by MTHFD2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways modulated by the inhibition of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in mitochondrial one-carbon (1C) metabolism. MTHFD2 is highly expressed in embryonic and cancerous tissues but is largely absent in healthy adult tissues, making it a compelling target for anticancer therapies.[1][2][3][4][5] While specific data for an inhibitor designated "Mthfd2-IN-5" is not prominently available in the scientific literature, this document leverages extensive research on potent and selective MTHFD2 inhibitors like DS18561882, TH9619, and LY345899 to delineate the core mechanisms and downstream cellular consequences of MTHFD2 inhibition.

Core Concept: MTHFD2 and its Role in Cancer Metabolism

MTHFD2 is a mitochondrial enzyme that plays a pivotal role in the folate cycle, catalyzing the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[6] This reaction is a critical step in providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][6] In rapidly proliferating cancer cells, the demand for these nucleotides is significantly elevated. MTHFD2 upregulation meets this demand, fueling tumor growth and proliferation.[4][5]

Mechanism of Action of MTHFD2 Inhibitors

Selective MTHFD2 inhibitors primarily act by competitively binding to the enzyme's active site, obstructing its catalytic function.[1] This disruption of the mitochondrial folate cycle leads to a cascade of cellular events, ultimately impairing the viability of cancer cells. The primary mechanism involves the depletion of the cellular pool of purines and thymidylate, which are crucial for DNA synthesis and repair.[1][7] This leads to replication stress, S-phase cell cycle arrest, and the induction of apoptosis.[6]

Signaling Pathways Affected by MTHFD2 Inhibition

The inhibition of MTHFD2 impacts several critical cellular signaling pathways:

Mitochondrial One-Carbon Metabolism and Nucleotide Synthesis

The most direct consequence of MTHFD2 inhibition is the disruption of mitochondrial one-carbon metabolism. This leads to a reduction in the production of formate, which is exported to the cytoplasm for purine (B94841) synthesis. The resulting nucleotide depletion triggers a cascade of downstream effects, including:

  • Replication Stress and DNA Damage Response: The scarcity of nucleotides for DNA synthesis leads to stalled replication forks and the activation of the DNA damage response (DDR) pathway.[7] This is often evidenced by the phosphorylation of H2AX (γH2AX) and the activation of checkpoint kinases.

  • Cell Cycle Arrest: The inability to complete DNA replication triggers cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle.

  • Apoptosis: Prolonged replication stress and DNA damage ultimately lead to the induction of programmed cell death, or apoptosis.

cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm MTHFD2 MTHFD2 For_THF 10-Formyl-THF MTHFD2->For_THF Replication_Stress Replication Stress MTHFD2->Replication_Stress Leads to Met_THF 5,10-Methylene-THF Met_THF->MTHFD2 Formate_mit Formate For_THF->Formate_mit Formate_cyt Formate Formate_mit->Formate_cyt Export Purine_Synth De Novo Purine Synthesis Formate_cyt->Purine_Synth Purines Purines (ATP, GTP) Purine_Synth->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Depletion leads to Mthfd2_IN MTHFD2 Inhibitor (e.g., this compound) Mthfd2_IN->MTHFD2 Inhibits DDR DNA Damage Response Replication_Stress->DDR DDR->Apoptosis

Caption: MTHFD2 Inhibition Disrupts Nucleotide Synthesis.
mTORC1 Signaling

Recent studies have indicated a link between MTHFD2 and the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. MTHFD2 inhibition can lead to a decrease in mTORC1 signaling.[8] This effect may be mediated by the accumulation of purine biosynthetic intermediates, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which is known to activate AMPK, an inhibitor of mTORC1.[8]

Mthfd2_IN MTHFD2 Inhibitor MTHFD2 MTHFD2 Mthfd2_IN->MTHFD2 Inhibits Purine_Intermediates Accumulation of Purine Intermediates (e.g., AICAR) MTHFD2->Purine_Intermediates Depletion of Downstream Products Leads to AMPK AMPK Purine_Intermediates->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: MTHFD2 Inhibition and mTORC1 Signaling.
Redox Homeostasis

MTHFD2 contributes to cellular redox balance by producing NADPH.[1][5][8] Inhibition of MTHFD2 can disrupt this balance, leading to increased oxidative stress within cancer cells. This dual mechanism of action—disrupting nucleotide synthesis and inducing oxidative stress—makes MTHFD2 inhibitors particularly effective against cancer cells that heavily rely on these metabolic pathways for survival.[1]

Quantitative Data on MTHFD2 Inhibitors

The following table summarizes key quantitative data for representative MTHFD2 inhibitors from in vitro and in vivo studies.

InhibitorTarget(s)Assay TypeIC50/EC50Reference
DS18561882 MTHFD2Biochemical>18-fold selectivity for MTHFD2 over MTHFD1[9]
TH9619 MTHFD2, MTHFD1BiochemicalPotent (nanomolar)[10][11]
HL-60 cellsCell ViabilityPotent[10]
LY345899 MTHFD1, MTHFD2BiochemicalMTHFD1: 96 nM, MTHFD2: 663 nM[2][12]
In Vivo Efficacy of MTHFD2 Inhibitors
Inhibitor Animal Model Cell Line Dose Effect
DS18561882 Mouse XenograftMDA-MB-231 (Breast Cancer)300 mg/kgDecreased tumor burden
TH9619 Mouse XenograftHL-60 (AML)Not specifiedProlonged survival

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MTHFD2 inhibitors. Below are representative protocols based on common practices in the field.

MTHFD2 Enzymatic Assay

This biochemical assay determines the direct inhibitory activity of a compound on the MTHFD2 enzyme.

Protocol:

  • Preparation: Purify recombinant human MTHFD2 protein. Prepare a reaction mixture containing assay buffer, the enzyme, and the test inhibitor at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.

  • Incubation: Incubate the reaction at a controlled temperature, typically 37°C.

  • Detection: Measure the production of NADH, a product of the dehydrogenase reaction, over time using a plate reader (fluorescence or absorbance).

  • Analysis: Calculate the rate of NADH production and determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.

Start Start Prep Prepare Reaction Mixture: - Recombinant MTHFD2 - Assay Buffer - Test Inhibitor Start->Prep Initiate Initiate Reaction: Add Substrates (CH2-THF, NAD+) Prep->Initiate Incubate Incubate at 37°C Initiate->Incubate Detect Measure NADH Production (Plate Reader) Incubate->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for MTHFD2 Enzymatic Assay.
Cell Viability Assay

Cell-based assays are essential to determine the effect of the inhibitor on cancer cell proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., AML or breast cancer cell lines) into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the MTHFD2 inhibitor.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Analysis: Calculate the half-maximal growth inhibition (GI50) from the dose-response curve.

In Vivo Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor.

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the MTHFD2 inhibitor to the mice (e.g., via oral gavage or intraperitoneal injection) according to the determined dosing schedule.

  • Monitoring: Regularly measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, excise and weigh the tumors for final analysis.

Conclusion

Inhibition of MTHFD2 represents a promising therapeutic strategy for a variety of cancers. By targeting the core metabolic pathway of mitochondrial one-carbon metabolism, MTHFD2 inhibitors effectively deplete the building blocks necessary for cancer cell proliferation, leading to replication stress, cell cycle arrest, and apoptosis. Further research into the nuances of MTHFD2's role in other signaling pathways, such as mTORC1 and redox homeostasis, will continue to refine the therapeutic application of this class of inhibitors. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study and application of MTHFD2 inhibition in oncology.

References

Preliminary Studies of MTHFD2-IN-5 in Acute myeloid leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary research on MTHFD2 inhibitors in the context of Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MTHFD2 in this malignancy. This document details the mechanism of action, preclinical efficacy, and experimental methodologies used to evaluate MTHFD2 inhibitors, with a focus on a representative compound, Mthfd2-IN-5, and other key inhibitors from recent studies.

Introduction: MTHFD2 as a Therapeutic Target in AML

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in embryonic tissues and various cancer types, including AML, while its expression is minimal in most normal adult tissues.[3][4][5] This differential expression makes MTHFD2 an attractive therapeutic target for cancer therapy, offering a potentially wide therapeutic window.[2][4]

In AML, high MTHFD2 expression is often associated with poor prognosis and is linked to specific genetic subtypes, such as those with FLT3 internal tandem duplication (FLT3-ITD) mutations.[3][4][5][6] The oncogene MYC has been shown to directly regulate the expression of MTHFD2, further cementing its role in cancer cell proliferation.[3][5][6] Inhibition of MTHFD2 has been demonstrated to decrease AML cell growth, induce myeloid differentiation, and impair colony formation in preclinical models.[3][5][6]

Mechanism of Action of MTHFD2 Inhibitors in AML

The primary mechanism of action of MTHFD2 inhibitors in AML cells involves the disruption of mitochondrial one-carbon metabolism. This leads to the depletion of essential metabolites, ultimately causing replication stress and apoptosis.

Specifically, MTHFD2 inhibition leads to:

  • Thymidine (B127349) and Purine (B94841) Depletion: By blocking the 1C pathway in the mitochondria, MTHFD2 inhibitors prevent the production of formate, which is a key building block for purine and thymidine synthesis.[2]

  • Replication Stress: The resulting nucleotide shortage leads to the misincorporation of uracil (B121893) into DNA and a reduction in the speed of replication forks, causing replication stress.[2]

  • S-phase Arrest and Apoptosis: The accumulation of DNA damage and replication stress triggers a cell cycle arrest in the S-phase and subsequent induction of apoptosis.[2]

This cascade of events highlights a functional link between the metabolic role of MTHFD2 and the maintenance of genomic stability in cancer cells.[2]

Quantitative Data: In Vitro Efficacy of MTHFD2 Inhibitors

The following tables summarize the in vitro potency of various MTHFD2 inhibitors against AML cell lines.

Table 1: Inhibitory Concentration (IC50) of MTHFD2 Inhibitors

InhibitorMTHFD2 IC50 (nM)MTHFD1 IC50 (nM)Selectivity Index (MTHFD1/MTHFD2)Reference
Compound [I] (16e)66179027.1[7]
DS185618826.3570>90[8]
TH96194716~0.34[4][8]
LY34589966396~0.14[8]

Table 2: Growth Inhibition (GI50) of MTHFD2 Inhibitors in AML Cell Lines

InhibitorCell LineGenotypeGI50 (nM)Reference
Compound [I] (16e)MOLM-14FLT3-ITD720[7]
DS18561882U937FLT3-WT~100[9]
DS18561882MOLM-14FLT3-ITD~100[9]
DS18561882THP-1FLT3-WT~100[9]
DS18561882KG-1FLT3-WT~1000[9]
DS18561882HL-60FLT3-WT~1000[9]

Table 3: Synergistic Effects of MTHFD2 Inhibitors

InhibitorCombination AgentCell LineCombination Index (CI)EffectReference
Compound [I] (16e)Alimta (Pemetrexed)MOLM-140.80Synergistic[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound and other MTHFD2 inhibitors in AML.

MTHFD2 and MTHFD1 Activity Assays

This protocol is adapted from Chang et al., 2024.[4]

  • Protein Expression and Purification: Human MTHFD2 (amino acids 36-350) and MTHFD1 (amino acids 1-306) with C-terminal His-tags are overexpressed in insect cells and purified using a HisTrap-HP column.[4]

  • Pre-incubation: Purified MTHFD2 or MTHFD1 is pre-incubated with 0.4 mM NAD+ or 2 mM NADP+, respectively, for 10 minutes.[4]

  • Inhibitor Addition: The MTHFD2 inhibitor is added and incubated for an additional 10 minutes.[4]

  • Enzymatic Reaction: The reaction is initiated by adding the respective assay buffer and carried out for 10 minutes.[4]

    • MTHFD1 Assay Buffer: 30 mM potassium phosphate (B84403) (pH 7.3), 0.3 mM tetrahydrofolate, 2.5 mM formaldehyde (B43269), 6 mM MgCl2.[4]

    • MTHFD2 Assay Buffer: 30 mM potassium phosphate (pH 7.3), 0.15 mM tetrahydrofolate, 2.5 mM formaldehyde, 6 mM MgCl2.[4]

  • Termination and Measurement: The reaction is stopped by adding HCl to a final concentration of 0.18 N, and the absorbance is measured at 350 nm.[4]

Cell Growth Inhibition Assays

This protocol is a composite from Chang et al., 2024 and other sources.[4][10]

  • Cell Seeding: Suspension cells (e.g., MOLM-14) are seeded in 96-well plates. Adherent cells are seeded in 24-well plates.[4]

  • Treatment: After overnight culture, cells are treated with a range of concentrations of the MTHFD2 inhibitor for 72 hours.[4]

  • Viability Assessment:

    • MTT Assay (for suspension cells):

      • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

      • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[10]

      • Read absorbance at 570 nm.[10]

    • Methylene Blue Staining (for adherent cells): As described in the source.[4]

  • Data Analysis: The GI50 value (the concentration that inhibits 50% of cell growth) is calculated.[4]

Apoptosis Assay (Annexin-V/PI Staining)

This protocol is based on Bonagas et al., 2022.[11]

  • Cell Treatment: AML cells (e.g., HL-60) are treated with increasing doses of the MTHFD2 inhibitor for 96 hours.[11]

  • Staining: Cells are harvested, washed, and stained with Annexin-V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Stained cells are analyzed by flow cytometry, gating for approximately 20,000 events per condition.[11]

  • Data Analysis: The percentage of apoptotic cells (Annexin-V positive) is quantified.

Chromatin Immunoprecipitation-quantitative PCR (ChIP-qPCR)

This protocol is adapted from Pikman et al., 2016.[3][6]

  • Cross-linking: Cells are treated with 1% formaldehyde in culture medium for 5 minutes at room temperature to cross-link proteins to DNA. The reaction is stopped with 125 mM glycine.[6]

  • Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody against MYC or a control IgG overnight at 4°C. Protein A/G beads are used to pull down the antibody-chromatin complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of MTHFD2, MTHFD1L, and SHMT2.[3]

  • Data Analysis: The amount of precipitated DNA is quantified relative to the input, indicating the level of MYC binding to the target promoters.[3]

In Vivo Xenograft Model

This protocol is a composite based on studies by Chang et al., 2024, and Bonagas et al., 2022.[4][12]

  • Cell Implantation: MOLM-14 cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOG or NSG mice).[4][12]

  • Inhibitor Preparation:

    • Vehicle for TH9619: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

    • Vehicle for DS18561882: 0.5% methyl cellulose (B213188) in sterile water.[1]

  • Treatment Administration: Once tumors are established, mice are treated with the MTHFD2 inhibitor or vehicle. Administration can be via oral gavage or subcutaneous injection, often twice daily.[1]

  • Monitoring: Tumor volume and mouse body weight are monitored regularly. For intravenous models, disease burden can be monitored by bioluminescence imaging if cells are luciferase-tagged.[3][6]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or based on survival endpoints. Tumor tissue can be harvested for further analysis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes described in this guide.

MTHFD2_Inhibition_Pathway cluster_inhibition Inhibition Cascade MTHFD2_IN_5 This compound MTHFD2 MTHFD2 MTHFD2_IN_5->MTHFD2 Inhibits Formate Formate Production Nucleotide Thymidine & Purine Synthesis Replication DNA Replication Mitochondrial_1C Mitochondrial One-Carbon Metabolism MTHFD2->Mitochondrial_1C Drives Replication_Stress Replication Stress (Uracil Misincorporation) S_Phase_Arrest S-Phase Arrest Apoptosis Apoptosis Mitochondrial_1C->Formate Mitochondrial_1C->Replication_Stress Depletion leads to Formate->Nucleotide Nucleotide->Replication Replication_Stress->S_Phase_Arrest S_Phase_Arrest->Apoptosis

Caption: Mechanism of action of this compound in AML cells.

MYC_Regulation_Pathway MYC MYC Oncogene MTHFD2_Promoter MTHFD2 Promoter MYC->MTHFD2_Promoter Binds to MTHFD2_Expression MTHFD2 Gene Expression MTHFD2_Promoter->MTHFD2_Expression Activates Proliferation AML Cell Proliferation MTHFD2_Expression->Proliferation Supports

Caption: MYC-mediated regulation of MTHFD2 expression in AML.

Experimental_Workflow_In_Vivo Start Start: AML Xenograft Model Implantation Implant AML Cells (e.g., MOLM-14) into Mice Start->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Treatment Administer This compound or Vehicle (e.g., daily) Tumor_Growth->Treatment Monitoring Monitor: - Tumor Volume - Body Weight - Survival Treatment->Monitoring Endpoint Endpoint: - Tumor Analysis - Survival Data Monitoring->Endpoint

Caption: Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

The preliminary studies on MTHFD2 inhibitors, including compounds like this compound, demonstrate a promising therapeutic strategy for AML. The selective overexpression of MTHFD2 in cancer cells, coupled with its critical role in nucleotide synthesis, provides a strong rationale for its inhibition. The preclinical data show potent anti-leukemic activity, particularly in AML subtypes with FLT3-ITD mutations.

Future research should focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of MTHFD2 inhibitors for clinical development.

  • Further elucidating biomarkers of response beyond FLT3-ITD to identify patient populations most likely to benefit from this therapy.

  • Investigating potential resistance mechanisms to MTHFD2 inhibition.

  • Exploring combination therapies to enhance the efficacy of MTHFD2 inhibitors and overcome resistance.

The continued investigation of MTHFD2 inhibitors holds significant promise for advancing the treatment landscape for patients with AML.

References

Foundational Research on MTHFD2 Inhibition in Colorectal Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, and the enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a critical node in the metabolic landscape of colorectal cancer (CRC). MTHFD2, a mitochondrial enzyme in the one-carbon folate metabolism pathway, is highly expressed in embryonic tissues and various cancers, including CRC, while its expression is low in most healthy adult tissues.[1][2] This differential expression makes MTHFD2 an attractive therapeutic target. Foundational research has demonstrated that MTHFD2 plays a pivotal role in supporting the rapid proliferation of cancer cells by contributing to nucleotide synthesis and maintaining redox homeostasis.[1][2] Its inhibition has been shown to suppress CRC cell growth and metastasis, highlighting its potential as a target for novel anticancer therapies.[3][4][5] This technical guide provides an in-depth overview of the core foundational research on MTHFD2's role in colorectal cancer, focusing on the effects of its inhibition.

MTHFD2's Role in Colorectal Cancer Pathophysiology

MTHFD2 is significantly upregulated in colorectal cancer tissues compared to normal colon tissues.[6][7] High MTHFD2 expression is correlated with poor overall and disease-free survival in CRC patients.[3][5] The enzyme's primary function in cancer cells is to support the high demand for precursors for DNA and RNA synthesis, essential for rapid cell division.[8]

Furthermore, MTHFD2 is crucial for maintaining redox balance within cancer cells, particularly under conditions of oxidative stress like hypoxia.[1][3] It contributes to the production of NADPH, which is essential for regenerating antioxidants like glutathione.[1] By maintaining redox homeostasis, MTHFD2 helps cancer cells survive in the harsh tumor microenvironment and resist anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).[1]

Data Presentation: The Impact of MTHFD2 Inhibition and Knockdown

The following tables summarize key quantitative data from foundational studies on the effects of MTHFD2 inhibition or knockdown in colorectal cancer models.

Table 1: In Vitro Efficacy of MTHFD2 Inhibition/Knockdown in Colorectal Cancer Cell Lines

Cell LineMethod of InhibitionReadoutResultReference
SW620, LoVoshRNA-mediated knockdownCell Viability (Hypoxia)Increased cell death[1]
SW620, LoVoshRNA-mediated knockdownNADPH/NADP+ RatioDecreased ratio[1]
SW620, LoVoshRNA-mediated knockdownGSH/GSSG RatioDecreased ratio[1]
HCT116, CACO-2shRNA-mediated knockdownProliferation (MTT Assay)Inhibition of proliferation[[“]][10]
HCT116, CACO-2shRNA-mediated knockdownMigration (Transwell Assay)Weakened migration ability[[“]][10]
HCT116, CACO-2shRNA-mediated knockdownCell CycleArrest in G0/G1-S phase[[“]][10]
SW620LY345899 (MTHFD1/2 inhibitor)IC500.663 µM[7]

Table 2: In Vivo Efficacy of MTHFD2 Inhibition/Knockdown in Colorectal Cancer Xenograft Models

ModelMethod of InhibitionReadoutResultReference
Nude mice with SW620 or LoVo xenograftsshRNA-mediated knockdownTumor GrowthReduced tumor growth and weight[5]
Nude mice with SW620 or LoVo xenograftsshRNA-mediated knockdownMetastasis (cecum implantation)Reduced mesenteric metastatic nodules[5]
CRC patient-derived xenograftLY345899 (MTHFD1/2 inhibitor)Tumor GrowthSuppressed tumor growth and decreased tumor weight[3]

Signaling Pathways Involving MTHFD2 in Colorectal Cancer

Kras/c-Myc-Mediated Upregulation of MTHFD2

Foundational studies have elucidated that the oncogenic Kras signaling pathway, which is frequently mutated in colorectal cancer, plays a key role in upregulating MTHFD2 expression.[1] This regulation is mediated by the transcription factor c-Myc, a downstream effector of the Kras pathway, which includes the PI3K/Akt and ERK signaling cascades.[1][4] c-Myc directly binds to the promoter of the MTHFD2 gene, leading to its transcriptional activation.[11]

cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation cluster_2 Downstream Effects Kras Kras PI3K_Akt PI3K/Akt Pathway Kras->PI3K_Akt ERK ERK Pathway Kras->ERK cMyc c-Myc PI3K_Akt->cMyc Stabilization ERK->cMyc Stabilization MTHFD2_promoter MTHFD2 Promoter cMyc->MTHFD2_promoter Binds to & Activates MTHFD2 MTHFD2 Expression MTHFD2_promoter->MTHFD2 Redox Redox Homeostasis (NADPH Production) MTHFD2->Redox Nucleotide Nucleotide Synthesis MTHFD2->Nucleotide Proliferation Cell Proliferation & Metastasis Redox->Proliferation Nucleotide->Proliferation

Kras/c-Myc signaling pathway upregulating MTHFD2 in colorectal cancer.

MTHFD2-Mediated Immune Evasion via PD-L1 Upregulation

Recent research has uncovered a non-metabolic role for MTHFD2 in promoting immune evasion in cancer. MTHFD2 can enhance the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that suppresses the anti-tumor activity of T cells.[12] This is achieved through a mechanism involving the stabilization of c-Myc via O-GlcNAcylation, which in turn transcriptionally upregulates PD-L1.[12][13] Furthermore, interferon-gamma (IFN-γ), a cytokine present in the tumor microenvironment, can induce MTHFD2 expression through the AKT-mTORC1 pathway, creating a positive feedback loop that sustains PD-L1 expression.[12][13]

cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Immune Evasion IFN_gamma IFN-γ AKT_mTORC1 AKT-mTORC1 Pathway IFN_gamma->AKT_mTORC1 MTHFD2 MTHFD2 AKT_mTORC1->MTHFD2 Induces Folate_Cycle Folate Cycle MTHFD2->Folate_Cycle UDP_GlcNAc UDP-GlcNAc Folate_Cycle->UDP_GlcNAc Produces cMyc c-Myc UDP_GlcNAc->cMyc O-GlcNAcylation & Stabilization PDL1_promoter PD-L1 Promoter cMyc->PDL1_promoter Activates PDL1 PD-L1 Expression PDL1_promoter->PDL1 T_Cell_Exhaustion T-Cell Exhaustion PDL1->T_Cell_Exhaustion

MTHFD2-mediated upregulation of PD-L1 for immune evasion.

Experimental Protocols

MTHFD2 Knockdown in Colorectal Cancer Cell Lines

This protocol describes the methodology for silencing MTHFD2 expression in CRC cell lines using short hairpin RNA (shRNA).

1. Cell Culture and Transfection:

  • Culture human CRC cell lines (e.g., HCT116, CACO-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • For MTHFD2 silencing, transfect cells with lentiviral particles containing shRNA constructs targeting MTHFD2 or a non-targeting control shRNA. Specific shRNA sequences that have been successfully used are based on the sequence: 5ʹ-GAGCAGUUGAAGAAACAUAUU-3ʹ.[[“]]

  • Perform transfection according to the manufacturer's instructions, often using a polybrene-assisted method to enhance transduction efficiency.

  • Select for stably transfected cells using an appropriate antibiotic (e.g., puromycin).

2. Verification of Knockdown:

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the transfected cells and synthesize cDNA. Perform qRT-PCR using primers specific for MTHFD2 and a housekeeping gene (e.g., β-actin) for normalization.

  • Western Blotting: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MTHFD2 and a loading control (e.g., β-actin). Visualize with a chemiluminescent substrate.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed stably transfected CRC cells (MTHFD2 knockdown and control) into 96-well plates at a density of approximately 4x10^3 cells/well.[7]

2. Incubation and Treatment:

  • Incubate the cells for 24, 48, and 72 hours.

3. MTT Addition and Solubilization:

  • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[7]

4. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells.

1. Chamber Preparation:

  • Place Transwell inserts (8 µm pore size) into a 24-well plate.

  • Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.[7]

2. Cell Seeding:

  • Resuspend approximately 40,000 transfected CRC cells in 200 µL of medium with 1% FBS and add them to the upper chamber of the Transwell insert.[7]

3. Incubation and Staining:

  • Incubate for 24-48 hours.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[7]

4. Quantification:

  • Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Tumorigenesis Assay

This protocol outlines the procedure for evaluating the effect of MTHFD2 knockdown on tumor growth in a mouse model.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude mice).

2. Cell Implantation:

  • Subcutaneously inject approximately 5x10^6 MTHFD2-knockdown or control CRC cells suspended in a mixture of medium and Matrigel into the flanks of the mice.

3. Tumor Monitoring:

  • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., every 4 days). Calculate tumor volume using the formula: (Length x Width^2) / 2.

4. Endpoint Analysis:

  • At the end of the experiment (e.g., day 28), euthanize the mice and excise the tumors.[5]

  • Measure the final tumor weight.

  • Tumor tissues can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).

cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture CRC Cell Lines (e.g., HCT116, SW620) Knockdown MTHFD2 Knockdown (shRNA) Cell_Culture->Knockdown Verification Verification (qRT-PCR, Western Blot) Knockdown->Verification Proliferation Proliferation Assay (MTT) Verification->Proliferation Migration Migration Assay (Transwell) Verification->Migration Implantation Cell Implantation Verification->Implantation Use Verified Cells Xenograft Xenograft Model (Nude Mice) Xenograft->Implantation Monitoring Tumor Monitoring Implantation->Monitoring Analysis Endpoint Analysis (Tumor Weight, IHC) Monitoring->Analysis

Experimental workflow for studying MTHFD2 function in colorectal cancer.

Conclusion

The foundational research on MTHFD2 in colorectal cancer has firmly established it as a key player in tumor progression and a promising therapeutic target. Its roles in supporting cell proliferation, maintaining redox homeostasis, and promoting immune evasion underscore its importance to CRC pathophysiology. The preclinical data from studies involving MTHFD2 knockdown and inhibition with small molecules provide a strong rationale for the continued development of specific and potent MTHFD2 inhibitors for the treatment of colorectal cancer. This guide summarizes the critical findings and methodologies that form the basis of our current understanding and will hopefully serve as a valuable resource for researchers and drug developers in this field.

References

Mthfd2-IN-5: A Technical Guide to its Impact on Cancer Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mthfd2-IN-5 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. Upregulated in a wide array of cancers and correlated with poor prognosis, MTHFD2 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the effects of this compound on cancer cell proliferation and apoptosis, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Core Mechanism of Action

This compound selectively targets the mitochondrial enzyme MTHFD2, which plays a pivotal role in the folate cycle. This cycle is essential for the de novo synthesis of purines and thymidylate, the fundamental building blocks of DNA and RNA. By inhibiting MTHFD2, this compound disrupts the production of these nucleotides, leading to a cascade of events that preferentially affect rapidly dividing cancer cells.[1]

The primary consequences of MTHFD2 inhibition by this compound are:

  • Inhibition of Nucleotide Synthesis: The depletion of the nucleotide pool arrests cancer cells in the S-phase of the cell cycle, a critical period for DNA replication.

  • Induction of Oxidative Stress: MTHFD2 inhibition can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

This dual mechanism of action, targeting both nucleotide metabolism and redox homeostasis, makes MTHFD2 inhibitors like this compound effective agents against various cancer types.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the currently available quantitative data on the efficacy of this compound and other representative MTHFD2 inhibitors against various cancer cell lines.

Table 1: Inhibitory Activity of this compound

CompoundTargetIC50 (nM)Cell LineAssay TypeGI50 (nM)Reference
This compoundMTHFD266MOLM-14 (Acute Myeloid Leukemia)Proliferation720MedChemExpress
This compoundMTHFD11790---BioWorld

Table 2: Anti-Proliferative Activity of Representative MTHFD2 Inhibitors

InhibitorCancer TypeCell LineIC50 (µM)
DS18561882Breast CancerMDA-MB-4680.0063
DS18561882Lung AdenocarcinomaA5499.013
LY345899Colorectal CancerSW6200.663
TH9619Acute Myeloid LeukemiaHL-60~0.01

Signaling Pathways and Experimental Workflows

The inhibition of MTHFD2 by this compound initiates a series of downstream signaling events that culminate in cell cycle arrest and apoptosis. While the precise signaling cascade for this compound is still under investigation, studies on MTHFD2 knockdown and other inhibitors suggest the involvement of key pathways like AKT and STAT3.

MTHFD2 in One-Carbon Metabolism and Purine Synthesis

MTHFD2_Pathway Formate Formate Formate_cyto Formate_cyto Formate->Formate_cyto Export Purine_Synthesis Purine_Synthesis Formate_cyto->Purine_Synthesis DNA_RNA DNA_RNA Purine_Synthesis->DNA_RNA

Experimental Workflow for Assessing Drug Efficacy

Experimental_Workflow

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., MOLM-14)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50/GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound represents a promising targeted therapeutic agent for cancers that overexpress MTHFD2. Its mechanism of action, centered on the disruption of one-carbon metabolism, leads to a significant reduction in cancer cell proliferation and the induction of apoptosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the efficacy and molecular mechanisms of this compound and other MTHFD2 inhibitors in various cancer models. Further research is warranted to expand the quantitative dataset on this compound across a broader range of cancer cell lines and to fully elucidate the specific signaling pathways it modulates.

References

Methodological & Application

Determining the Potency of Mthfd2-IN-5: An In Vitro IC50 Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Mthfd2-IN-5, a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The provided methodologies are based on established in vitro assays for MTHFD2 inhibitors and are intended to guide researchers in accurately assessing the potency of this compound.

Introduction to MTHFD2 and this compound

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism.[1][2] This pathway is essential for the synthesis of nucleotides (purines) and other macromolecules required for cell proliferation. MTHFD2 is highly expressed in cancer cells and during embryonic development but is found at low levels in most healthy adult tissues, making it a compelling target for cancer therapy.[2]

This compound is a potent and selective small molecule inhibitor of MTHFD2. By blocking the enzymatic activity of MTHFD2, this compound disrupts the supply of one-carbon units, thereby impeding DNA synthesis and selectively inhibiting the growth of cancer cells.[3]

MTHFD2 Signaling Pathway and Inhibition

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, a key step in mitochondrial folate metabolism. The inhibition of MTHFD2 by this compound blocks this reaction, leading to a depletion of downstream metabolites essential for purine (B94841) synthesis.

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_inhibition Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT2 MTHFD2 MTHFD2 CH2_THF->MTHFD2 Methenyl_THF 5,10-Methenyl-THF MTHFD2->Methenyl_THF Dehydrogenase Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase (MTHFD2) Formate Formate Formyl_THF->Formate Purine_Synthesis de novo Purine Synthesis Formate->Purine_Synthesis One-carbon unit DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Inhibition

Caption: MTHFD2 signaling pathway and the point of inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound.

ParameterValueTarget/Cell LineReference
IC50 66 nMMTHFD2[3]
IC50 1790 nMMTHFD1[3]
GI50 720 nMMOLM-14[3]

Experimental Protocols

MTHFD2 Enzymatic Assay for IC50 Determination

This protocol is adapted from established methods for measuring MTHFD2 activity and inhibition.[1]

a. Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of recombinant human MTHFD2.

b. Materials:

  • Recombinant human MTHFD2 protein

  • This compound

  • Folitixorin (a stable form of 5,10-methylenetetrahydrofolate)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM Sodium Phosphate (NaPi), 5 mM MgCl2, 2 mM 2-Mercaptoethanol, 0.005% Tween 20

  • NAD(P)H-Glo™ Detection Reagent

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

c. Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Dilute_Inhibitor Prepare serial dilutions of this compound in DMSO Pre_incubation Add this compound dilutions and pre-incubate for 10 min Dilute_Inhibitor->Pre_incubation Prepare_Enzyme Dilute recombinant MTHFD2 in assay buffer Add_Enzyme Add diluted MTHFD2 to 384-well plate Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare Folitixorin working solution Initiate_Reaction Initiate reaction by adding Folitixorin solution Prepare_Substrate->Initiate_Reaction Add_Enzyme->Pre_incubation Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate for 15 min at room temperature Initiate_Reaction->Incubate_Reaction Add_Detection Add NAD(P)H-Glo™ reagent Incubate_Reaction->Add_Detection Incubate_Detection Incubate for 60 min at room temperature Add_Detection->Incubate_Detection Read_Luminescence Measure luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate % inhibition and determine IC50 Read_Luminescence->Analyze_Data

References

Application Notes and Protocols for Mthfd2-IN-5 in Xenograft Models of Human Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1][2][3] This pathway is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and cell proliferation.[1] In numerous cancer types, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid tumor growth, while its expression in most normal adult tissues is low or absent.[3][4][5][6] This differential expression makes MTHFD2 an attractive therapeutic target in oncology.[2][5][7] Mthfd2-IN-5 is a potent and selective inhibitor of MTHFD2, demonstrating promise as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in preclinical xenograft models of human cancer.

Mechanism of Action

This compound competitively inhibits the enzymatic activity of MTHFD2.[1] This inhibition depletes the mitochondrial pool of one-carbon units, which are crucial for nucleotide biosynthesis.[1] The downstream effects of MTHFD2 inhibition include the suppression of de novo purine (B94841) synthesis, leading to an S-phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] By disrupting this key metabolic pathway, this compound effectively "starves" cancer cells of the necessary components for their proliferation and survival.[1]

Signaling Pathway

The inhibition of MTHFD2 by this compound primarily impacts the folate-mediated one-carbon metabolism pathway, which is interconnected with other key cellular signaling pathways, including mTORC1 signaling.[2][8][9]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 MTHFD2_node MTHFD2 5,10-methylene-THF->MTHFD2_node Formate_out Formate_out 10-formyl-THF->Formate_out Export to Cytosol MTHFD2_node->10-formyl-THF Cell Proliferation Cell Proliferation Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2_node Formate_in Formate Purine Synthesis Purine Synthesis Formate_in->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis DNA/RNA Synthesis->Cell Proliferation

Caption: MTHFD2 inhibition by this compound blocks purine synthesis.

Quantitative Data Summary

The following table summarizes representative data for an MTHFD2 inhibitor, DS18561882, in a xenograft model, which can be used as a reference for designing studies with this compound.

CompoundCancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
DS18561882MDA-MB-231 Breast CancerBALB/cAJcl-nu/nu mice300 mg/kg, oral administrationSignificantly reduced tumor growth with no alteration to mouse body weight.[4]

Experimental Protocols

Cell Culture and Preparation for Implantation
  • Cell Line Selection: Choose a human cancer cell line with documented high expression of MTHFD2. Examples include breast cancer (e.g., MDA-MB-231), non-small cell lung cancer (e.g., H1299), or colorectal cancer cell lines.[4]

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Viability and Counting: Resuspend the cells in a serum-free medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

  • Preparation for Injection: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or a mixture of medium and Matrigel at a final concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep the cell suspension on ice until injection.[10]

Xenograft Tumor Implantation
  • Animal Model: Use immunodeficient mice, such as BALB/c nude mice or NOD-SCID mice, aged 6-8 weeks.

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

This compound Administration
  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). The formulation should be prepared fresh daily.

  • Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage). The control group should receive the vehicle only. The dosage and frequency will need to be optimized, but a starting point could be based on data from similar compounds like DS18561882 (e.g., 300 mg/kg daily).[4]

  • Monitoring: Monitor the body weight of the mice and any signs of toxicity throughout the study.

Efficacy Evaluation and Endpoint
  • Tumor Measurement: Continue to measure tumor volumes and body weights regularly.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size, or if signs of excessive morbidity are observed.

  • Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as histopathology (H&E staining), immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3), or molecular analysis to confirm target engagement.

Experimental Workflow

A Cancer Cell Culture (High MTHFD2 Expression) B Cell Harvest & Preparation (5-10x10^6 cells in Matrigel) A->B C Subcutaneous Implantation (Immunodeficient Mice) B->C D Tumor Growth Monitoring (Calipers, Volume Calculation) C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F Treatment Group (this compound Administration) E->F G Control Group (Vehicle Administration) E->G H Continued Monitoring (Tumor Volume & Body Weight) F->H G->H I Study Endpoint (Tumor Size / Morbidity) H->I J Tumor Excision & Analysis (Weight, IHC, etc.) I->J

Caption: Workflow for a xenograft study using this compound.

References

Application Notes and Protocols for Mthfd2-IN-5 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are fundamental for DNA replication and cell proliferation.[1][2] MTHFD2 is highly expressed in embryonic and cancerous tissues but is found at low levels in most healthy adult tissues, making it a compelling therapeutic target in oncology.[2][3][4]

Mthfd2-IN-5 is a selective inhibitor of MTHFD2 with a reported IC50 of 66 nM.[5] Preclinical studies have demonstrated its ability to inhibit the proliferation of cancer cells, such as the MOLM-14 cell line with a GI50 of 720 nM, and to exhibit antitumor efficacy in mouse models.[5] These application notes provide a detailed protocol for the administration of this compound in mouse models, based on available data for this compound and other well-characterized MTHFD2 inhibitors like DS18561882 and TH9619.

Mechanism of Action

MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[6] This reaction is a crucial step in providing one-carbon units for the de novo synthesis of purines and thymidylate.[1][6] Inhibition of MTHFD2 by small molecules like this compound disrupts this metabolic pathway, leading to a depletion of the nucleotide pools necessary for DNA synthesis and repair.[6][7] This, in turn, induces replication stress and ultimately leads to the death of rapidly dividing cancer cells.[2][7]

cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_downstream Downstream Effects Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT2 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF MTHFD2 Formate Formate 10-Formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Transport Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis Requires 10-Formyl-THF DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTMP->DNA Synthesis Replication Stress Replication Stress DNA Synthesis->Replication Stress Mthfd2_IN_5 This compound Mthfd2_IN_5->10-Formyl-THF Inhibits Cell Death Cell Death Replication Stress->Cell Death cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Administration Randomization->Vehicle Mthfd2_IN_5 This compound Administration Randomization->Mthfd2_IN_5 Measurements Tumor Volume & Body Weight Measurement Vehicle->Measurements Mthfd2_IN_5->Measurements Endpoint Study Endpoint Measurements->Endpoint Regularly Analysis Tumor Excision, Weight & Analysis Endpoint->Analysis

References

Mthfd2-IN-5: Application Notes and Protocols for Studying MTHFD2 Function in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic tissues and a wide array of cancers, while its expression is minimal in most healthy adult tissues, making it a compelling target for anticancer therapies.[1][2][3][4] MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and cell proliferation.[5][6] Upregulation of MTHFD2 in cancer cells supports the high metabolic demand required for rapid growth and has been associated with poor prognosis in various cancer types, including breast, colorectal, and renal cell carcinoma.[1][3][4]

Mthfd2-IN-5 is a small molecule inhibitor of MTHFD2. By targeting this enzyme, this compound disrupts the mitochondrial 1C metabolic pathway, leading to a depletion of nucleotides necessary for DNA synthesis. This disruption induces replication stress, DNA damage, and ultimately triggers cell cycle arrest and apoptosis in cancer cells that are dependent on MTHFD2 activity.[5][7] These application notes provide detailed protocols for utilizing this compound to investigate the function of MTHFD2 in cancer metabolism.

Quantitative Data Summary

The inhibitory activity of various MTHFD2 inhibitors has been characterized, providing a basis for designing in vitro and in vivo studies. The following table summarizes key quantitative data for this compound and other well-characterized MTHFD2 inhibitors.

Compound NameMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)Reference
This compound0.066Not specifiedNot specified[7]
DS185618820.00630.57~90-fold[7]
LY3458990.6630.096~0.14-fold (more potent on MTHFD1)[7]
DS449601561.6>30>18.75-fold[6][7]
TH96190.047Not specifiedNot specified[7]

Signaling Pathways and Experimental Workflows

MTHFD2 Signaling Pathway

MTHFD2 expression and activity are intertwined with key oncogenic signaling pathways that regulate cancer cell growth and proliferation. Understanding these connections is crucial for elucidating the broader effects of MTHFD2 inhibition.

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_mthfd2 Mitochondrial One-Carbon Metabolism cluster_downstream Downstream Effects Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 activates ATF4 ATF4 mTORC1->ATF4 activates MTHFD2 MTHFD2 ATF4->MTHFD2 promotes expression c-Myc c-Myc c-Myc->MTHFD2 promotes expression KRAS KRAS KRAS->c-Myc activates p53 p53 p53->MTHFD2 represses One-Carbon Units One-Carbon Units MTHFD2->One-Carbon Units produces Redox Homeostasis Redox Homeostasis MTHFD2->Redox Homeostasis maintains AKT Signaling AKT Signaling MTHFD2->AKT Signaling activates Purine (B94841) Synthesis Purine Synthesis One-Carbon Units->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Units->Thymidylate Synthesis This compound This compound This compound->MTHFD2 inhibits Apoptosis Apoptosis This compound->Apoptosis induces Cell Proliferation Cell Proliferation Purine Synthesis->Cell Proliferation Thymidylate Synthesis->Cell Proliferation AKT Signaling->Cell Proliferation

Caption: MTHFD2 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Studies

A systematic approach is necessary to characterize the effects of this compound on cancer cells in culture.

In_Vitro_Workflow Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Dose-Response (IC50) Dose-Response (IC50) Cell Line Selection->Dose-Response (IC50) Determine optimal concentration Mechanism of Action Assays Mechanism of Action Assays Dose-Response (IC50)->Mechanism of Action Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Assays->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism of Action Assays->Apoptosis Assay Western Blot Western Blot Mechanism of Action Assays->Western Blot Metabolic Flux Analysis Metabolic Flux Analysis Mechanism of Action Assays->Metabolic Flux Analysis Data Analysis & Interpretation Data Analysis & Interpretation Cell Cycle Analysis->Data Analysis & Interpretation Apoptosis Assay->Data Analysis & Interpretation Western Blot->Data Analysis & Interpretation Metabolic Flux Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: A typical workflow for this compound cell culture experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is advisable to test a wide range of concentrations (e.g., from low nM to high µM) to determine the IC50 value.[8] Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).[8]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[7]

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]

    • Read the absorbance at 570 nm using a plate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).[9]

Protocol 2: Western Blot Analysis of MTHFD2 Pathway Proteins

Objective: To confirm that this compound treatment leads to the inhibition of downstream pathways by assessing the levels of relevant protein markers.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against MTHFD2, p-AKT, total AKT, PARP, cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent substrate.[8]

  • Imaging: Capture the signal using an imaging system.[8]

Protocol 3: Metabolic Flux Analysis of De Novo Purine Synthesis

Objective: To determine if this compound inhibits de novo purine synthesis by tracing the incorporation of a labeled substrate.

Materials:

  • Cancer cell line of interest

  • Culture medium without serine and glycine

  • [U-13C]serine

  • This compound

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to ~70% confluency. Treat cells with this compound (at a predetermined effective concentration, e.g., IC50) or vehicle for 24 hours.[9]

  • Labeling: One hour before harvesting, switch to a medium containing [U-13C]serine.[9]

  • Metabolite Extraction: Wash cells with ice-cold saline. Extract metabolites using an appropriate method (e.g., with 80% methanol).

  • LC-MS/MS Analysis: Analyze the metabolite extracts using an LC-MS/MS system to measure the levels of 13C-labeled purine intermediates and final products (e.g., ATP, GTP).[9]

  • Data Analysis: Calculate the fractional labeling of purines in this compound treated cells compared to control cells. A significant decrease in the incorporation of 13C from serine into the purine pool indicates inhibition of de novo purine synthesis.[9]

Conclusion

This compound is a valuable tool for investigating the role of MTHFD2 in cancer metabolism. The protocols outlined in these application notes provide a framework for characterizing its effects on cancer cell viability, signaling pathways, and metabolic function. Given the critical role of MTHFD2 in supporting the metabolic demands of cancer cells, its inhibition represents a promising therapeutic strategy. Further research using this compound and related compounds will continue to elucidate the potential of targeting one-carbon metabolism for cancer treatment.

References

Application of MTHFD2 Inhibitors in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Note: The following application notes and protocols are based on the available scientific literature for the MTHFD2 inhibitor Mthfd2-IN-1 and other well-characterized MTHFD2 inhibitors. Information regarding a specific compound named "Mthfd2-IN-5" is not present in the available search results. It is presumed that the user is interested in the general application of potent MTHFD2 inhibitors in a high-throughput screening context.

Introduction

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1] This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are fundamental building blocks for DNA replication and cell proliferation.[2][3] MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its expression is minimal in most healthy adult tissues.[2][4][5] This differential expression makes MTHFD2 an attractive and promising therapeutic target for anticancer therapies.[2][4]

Mthfd2-IN-1 is a potent small-molecule inhibitor of MTHFD2.[1] By targeting MTHFD2, this and other similar inhibitors disrupt the mitochondrial folate cycle, leading to a depletion of the building blocks necessary for DNA and RNA synthesis.[1] This disruption preferentially affects rapidly proliferating cancer cells, causing cell cycle arrest, DNA damage, and ultimately apoptosis, thereby suppressing tumor growth.[1] High-throughput screening (HTS) assays are instrumental in identifying and characterizing novel MTHFD2 inhibitors.[6][7] These assays allow for the rapid testing of large compound libraries to discover new chemical entities that can modulate MTHFD2 activity.[7]

MTHFD2 Signaling Pathway in Cancer

The expression of MTHFD2 in cancer is regulated by key oncogenic signaling pathways. The mTORC1 pathway, a central regulator of cell growth, promotes the translation of the transcription factor ATF4, which in turn upregulates MTHFD2 expression.[4][8] Additionally, the proto-oncogene c-Myc can directly bind to the MTHFD2 gene promoter, leading to its transcriptional activation.[4][8] MTHFD2's enzymatic activity contributes to the production of NADPH, which is crucial for maintaining redox balance and mitigating oxidative stress.[2] Inhibition of MTHFD2 disrupts nucleotide synthesis and can induce oxidative stress, making it a dual-pronged attack on cancer cells.[2] Some studies also suggest a role for MTHFD2 in activating the AKT signaling pathway, further promoting cancer cell proliferation.[9]

MTHFD2_Signaling_Pathway mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 promotes translation cMyc c-Myc MTHFD2 MTHFD2 cMyc->MTHFD2 activates transcription ATF4->MTHFD2 upregulates expression Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) MTHFD2->Nucleotide_Synthesis enables Redox_Balance Redox Balance (NADPH Production) MTHFD2->Redox_Balance contributes to AKT_Pathway AKT Signaling MTHFD2->AKT_Pathway activates Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation supports AKT_Pathway->Cell_Proliferation promotes Mthfd2_IN Mthfd2-IN-1 Mthfd2_IN->MTHFD2 inhibits

MTHFD2 signaling pathway in cancer.

Quantitative Data for MTHFD2 Inhibitors

The following table summarizes the inhibitory activities of several known MTHFD2 inhibitors. This data is crucial for comparing the potency of different compounds and for selecting appropriate concentration ranges for screening and validation studies.

InhibitorTarget(s)Assay TypeCell LineIC50 / EC50Reference
Mthfd2-IN-1 MTHFD2Biochemical-Data not specified[1]
MTHFD2Cell-basedVarious cancer cellsData not specified[1]
DS18561882 MTHFD2, MTHFD1Biochemical-Data not specified[3][10]
MTHFD2In vivo (mouse)-Effective dose: 300 mg/kg[3]
TH9619 MTHFD2, MTHFD1Biochemical-Data not specified[3][10]
MTHFD2In vivo (mouse)-Effective dose: 100 mg/kg[3]
LY345899 MTHFD2Biochemical-663 nM[11]
MTHFD1Biochemical-96 nM[11]
DS44960156 MTHFD2Biochemical->18-fold selective for MTHFD2 over MTHFD1[6]
Compound 16e MTHFD2Biochemical-High potency & selectivity[12]
MTHFD2Cell-basedMOLM-14Potent antitumor efficacy[12]

High-Throughput Screening Protocol for MTHFD2 Inhibitors

This protocol outlines a cell-based high-throughput screening assay to identify inhibitors of MTHFD2 using a luminescence-based cell viability assay.

1. Principle:

This assay measures cell viability as a surrogate for MTHFD2 inhibition. Since cancer cells are highly dependent on MTHFD2 for proliferation, inhibitors of this enzyme will lead to a decrease in cell viability, which can be quantified by measuring the reduction in a luminescent signal (e.g., ATP levels).

2. Materials and Reagents:

  • Cell Line: A cancer cell line known to overexpress MTHFD2 (e.g., various breast, lung, or colorectal cancer cell lines).[2]

  • Culture Medium: Appropriate complete cell culture medium for the chosen cell line.

  • Compound Library: Library of small molecules for screening.

  • Mthfd2-IN-1 or other known MTHFD2 inhibitor: To be used as a positive control.

  • DMSO: For dissolving compounds and as a vehicle control.

  • Assay Plates: 384-well or 1536-well white, solid-bottom assay plates suitable for luminescence measurements.[13]

  • Luminescence-based Cell Viability Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate Reader: A luminometer capable of reading 384- or 1536-well plates.

  • Automated Liquid Handling System: For dispensing cells, compounds, and reagents.[13]

3. Experimental Workflow:

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (MTHFD2-expressing cancer cells) Cell_Seeding 3. Cell Seeding (Dispense cells into assay plates) Cell_Culture->Cell_Seeding Compound_Plating 2. Compound Plating (Library, Controls in DMSO) Compound_Addition 5. Compound Addition (Transfer from compound plates) Compound_Plating->Compound_Addition Incubation_1 4. Cell Attachment (24h incubation) Cell_Seeding->Incubation_1 Incubation_1->Compound_Addition Incubation_2 6. Treatment Incubation (48-72h) Compound_Addition->Incubation_2 Reagent_Addition 7. Add Luminescence Reagent Incubation_2->Reagent_Addition Incubation_3 8. Signal Stabilization (10 min incubation) Reagent_Addition->Incubation_3 Read_Plate 9. Read Luminescence Incubation_3->Read_Plate Data_Normalization 10. Data Normalization (% inhibition calculation) Read_Plate->Data_Normalization Hit_Identification 11. Hit Identification (Based on activity threshold) Data_Normalization->Hit_Identification

High-throughput screening workflow for MTHFD2 inhibitors.

4. Detailed Procedure:

  • Compound Plate Preparation:

    • Prepare a master plate of the compound library with compounds dissolved in DMSO.

    • Create intermediate dilution plates as needed.

    • In designated wells of a 384-well plate, add a known MTHFD2 inhibitor as a positive control and DMSO as a vehicle (negative) control.

  • Cell Seeding:

    • Harvest and count the MTHFD2-expressing cancer cells.

    • Dilute the cells in culture medium to the desired seeding density (to be optimized for the specific cell line, ensuring they are in the exponential growth phase at the end of the assay).

    • Using an automated liquid handler, dispense the cell suspension into the wells of the assay plates.

  • Incubation for Cell Attachment:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Addition:

    • Using a liquid handling system with a pintool or acoustic dispenser, transfer a small volume of the compounds from the compound plates to the cell plates. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.[14]

  • Treatment Incubation:

    • Incubate the plates for a predetermined duration (e.g., 48 to 72 hours) to allow the compounds to exert their effects on cell viability.[14]

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add the luminescence-based cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

5. Data Analysis:

  • The raw luminescence data is normalized to the controls on each plate.

  • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • A predefined activity threshold (e.g., >50% inhibition or a Z-score > 3) is used to identify "hits" from the primary screen.

  • Hits are then subjected to secondary assays for confirmation and further characterization, such as dose-response curves to determine IC50 values and selectivity assays against related enzymes like MTHFD1.[14]

6. Best Practices and Controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO used for the compound library are essential to account for any solvent effects.[14]

  • Positive Control: A known MTHFD2 inhibitor should be included to ensure the assay is performing as expected.

  • Untreated Control: Cells in medium alone can also be included.[14]

  • Rescue Experiment: To confirm on-target activity, a rescue experiment can be performed by co-treating cells with the hit compound and a supplement of nucleosides or formate.[14] If the cytotoxic effect is reversed, it strongly suggests that the compound is acting through the one-carbon metabolism pathway.[14]

References

Western blot analysis of MTHFD2 expression after Mthfd2-IN-5 treatment

Author: BenchChem Technical Support Team. Date: December 2025

APPLICATION NOTES AND PROTOCOLS

Topic: Western Blot Analysis of MTHFD2 Expression after Mthfd2-IN-5 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism.[1][2][3] This pathway is essential for the biosynthesis of nucleotides and amino acids, which are vital for cell proliferation and growth.[3] MTHFD2 is highly expressed in embryonic and various cancer cells but is low or absent in most normal adult tissues, making it an attractive therapeutic target in oncology.[1][3][4][5] Elevated MTHFD2 expression is associated with poor prognosis in several cancers.[2][4] this compound is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. By inhibiting MTHFD2, this compound disrupts the 1C metabolic pathway, leading to the depletion of essential building blocks for DNA replication and protein synthesis, which can induce cancer cell death.[3] Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, such as MTHFD2, in cell or tissue samples. This document provides a detailed protocol for performing a western blot analysis to evaluate the effect of this compound treatment on MTHFD2 expression in cancer cells.

MTHFD2 Signaling and Inhibition

MTHFD2 is a key enzyme in the mitochondrial folate cycle, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is critical for de novo purine (B94841) synthesis.[2][4] In cancer cells, the upregulation of MTHFD2 meets the increased metabolic demands required for rapid proliferation.[6] The expression of MTHFD2 can be regulated by oncogenic signaling pathways, including c-Myc and the mTORC1/ATF4 axis.[1][2] this compound acts by inhibiting the catalytic function of MTHFD2, thereby disrupting downstream metabolic processes essential for cancer cell survival.[3]

MTHFD2_Signaling_and_Inhibition cluster_0 Upstream Regulation cluster_1 Mitochondrial 1C Metabolism cluster_2 Therapeutic Intervention Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 Oncogenes (c-Myc) Oncogenes (c-Myc) MTHFD2_g MTHFD2 Gene Oncogenes (c-Myc)->MTHFD2_g Upregulates ATF4 ATF4 mTORC1->ATF4 ATF4->MTHFD2_g Upregulates MTHFD2 MTHFD2 Protein MTHFD2_g->MTHFD2 Expression 1C Metabolism One-Carbon Metabolism MTHFD2->1C Metabolism Catalyzes Purine Synthesis Purine Synthesis 1C Metabolism->Purine Synthesis Nucleotide Production Nucleotide Production Purine Synthesis->Nucleotide Production Cell Proliferation Cancer Cell Proliferation Nucleotide Production->Cell Proliferation This compound This compound This compound->MTHFD2 Inhibits

Caption: MTHFD2 signaling pathway and the mechanism of this compound inhibition.

Experimental Protocol: Western Blot for MTHFD2

This protocol outlines the steps for analyzing MTHFD2 protein expression in cancer cells following treatment with this compound.

Materials

  • Cancer cell line known to express MTHFD2 (e.g., HeLa, HepG2)[7]

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-MTHFD2

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration is consistent across all conditions and typically below 0.5%.[8]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.[9]

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.[8] This ensures equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[8]

    • Run the gel to separate the proteins by size. The molecular weight of MTHFD2 is approximately 38 kDa.[7]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with the primary anti-MTHFD2 antibody at the recommended dilution (e.g., 1:1000 to 1:6000) overnight at 4°C or for 1-2 hours at room temperature.[10]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane should also be probed with a loading control antibody (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the MTHFD2 band intensity to the corresponding loading control band intensity.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (this compound vs. Vehicle) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF/Nitrocellulose) D->E F 6. Blocking (5% Milk/BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-MTHFD2) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Data Analysis I->J

Caption: Step-by-step workflow for Western blot analysis of MTHFD2.

Data Presentation

The quantitative data from the western blot analysis should be presented in a clear and structured table. This allows for easy comparison of MTHFD2 expression levels across different treatment conditions.

Table 1: Densitometric Analysis of MTHFD2 Expression

Treatment GroupThis compound Conc. (µM)MTHFD2 Band Intensity (Normalized to Loading Control)Fold Change vs. Vehicle
Vehicle Control0 (DMSO)Value ± SD1.0
This compound1Value ± SDValue
This compound5Value ± SDValue
This compound10Value ± SDValue

Note: Values should be represented as the mean ± standard deviation (SD) from at least three independent experiments.

Troubleshooting and Best Practices

  • Antibody Optimization: Titrate the primary and secondary antibody concentrations to achieve a strong signal with minimal background.

  • Loading Control: Always include a reliable loading control to ensure that any observed changes in MTHFD2 expression are not due to variations in sample loading.[8]

  • Positive and Negative Controls: Include positive control lysates from cells known to express high levels of MTHFD2 and negative controls if available.

  • Consistent Transfer: Ensure complete and even transfer of proteins from the gel to the membrane.

  • Washing Steps: Thorough washing is crucial to reduce background noise and non-specific signals.

By following this detailed protocol, researchers can effectively assess the impact of this compound on MTHFD2 protein expression, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Mthfd2-IN-5 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that is highly expressed in various cancer types and embryonic tissues but is largely absent in normal adult tissues.[1][2] MTHFD2 plays a critical role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[3][4] This differential expression makes MTHFD2 an attractive therapeutic target for the development of novel anticancer agents.[1][5]

Mthfd2-IN-5 is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. To validate the direct interaction of this compound with its intended target within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful and indispensable tool.[6][7] CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[8][9] The binding of a small molecule, such as this compound, to MTHFD2 can increase the protein's resistance to heat-induced denaturation.[8][9] This thermal stabilization can be quantified by measuring the amount of soluble MTHFD2 remaining after a heat challenge, providing direct evidence of target engagement in intact cells or cell lysates.[10][11]

These application notes provide detailed protocols for utilizing CETSA to verify and characterize the engagement of this compound with MTHFD2. Two primary CETSA approaches are described: the melt curve (or thermal shift) assay to determine the change in the apparent aggregation temperature (Tagg) and the isothermal dose-response fingerprint (ITDRFCETSA) to determine the potency of the inhibitor (EC50) at a fixed temperature.[10][12]

MTHFD2 Signaling Pathway and Point of Inhibition

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway.[3][4] It catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[3][13] This reaction is a crucial step in providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis.[3][4] By inhibiting MTHFD2, this compound disrupts this vital metabolic pathway, leading to a depletion of nucleotides, which in turn induces replication stress and ultimately leads to the death of rapidly proliferating cancer cells.[3][14]

MTHFD2_Pathway MTHFD2 Signaling Pathway and Point of Inhibition cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Mthfd2_IN_5 This compound Mthfd2_IN_5->10-CHO-THF Inhibition Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis One-Carbon Donation DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Cancer Growth Cancer Growth Cell Proliferation->Cancer Growth

MTHFD2's role in one-carbon metabolism and its inhibition by this compound.

Experimental Protocols

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves several key steps: cell treatment with the compound, a heat challenge across a range of temperatures, cell lysis, separation of soluble and aggregated proteins, and finally, detection of the soluble target protein.[10]

CETSA_Workflow General CETSA Workflow A 1. Cell Culture & Treatment (e.g., with this compound or Vehicle) B 2. Cell Harvesting & Resuspension A->B C 3. Heat Challenge (Thermal Cycler) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separation of Soluble Fraction (Centrifugation) D->E F 6. Protein Quantification & Analysis (Western Blot or other methods) E->F

A generalized workflow for a Cellular Thermal Shift Assay experiment.

Protocol 1: CETSA Melt Curve for this compound

This protocol is designed to determine the thermal shift (ΔTagg) of MTHFD2 upon binding of this compound.

Materials:

  • Cancer cell line with high MTHFD2 expression (e.g., HL-60, U2OS)[2][15]

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitor cocktail)[6]

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer)

  • Primary anti-MTHFD2 antibody[16][17]

  • Primary antibody for loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.[3]

    • Harvest cells and resuspend them in fresh culture medium at a concentration of 10 x 10^6 cells/mL.[6]

    • Create two pools of cell suspension: one treated with a saturating concentration of this compound (e.g., 10 µM) and the other with an equivalent volume of DMSO.[6]

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[3][6]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes for each temperature point.[3]

    • Use a thermal cycler to heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).[3]

    • Include a no-heat control at 37°C.[2]

    • Immediately cool the samples to 4°C for 3 minutes.[3]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[3][6]

    • Carefully collect the supernatant containing the soluble protein fraction.[3][6]

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.[8]

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[8]

    • Transfer proteins to a PVDF membrane.[17][18]

    • Block the membrane and incubate with primary anti-MTHFD2 antibody and a loading control antibody.[17][18]

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an ECL reagent.[8][18]

  • Data Analysis:

    • Quantify the band intensities for MTHFD2 and the loading control.

    • Normalize the MTHFD2 band intensity to the loading control for each sample.

    • Plot the normalized MTHFD2 intensity against the temperature for both the this compound-treated and vehicle-treated samples to generate the melting curves.

    • The Tagg is the temperature at which 50% of the protein is denatured.

    • The thermal shift (ΔTagg) is the difference in Tagg between the inhibitor-treated and vehicle-treated samples.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA) for this compound

This protocol is used to determine the EC50 of this compound in terms of target engagement.

Procedure:

  • Cell Culture and Treatment:

    • Culture and harvest cells as described in Protocol 1.

    • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).[8]

    • Treat the cells with the different concentrations of this compound and a vehicle control for 1-2 hours at 37°C.[3]

  • Heat Challenge:

    • Based on the results from the melt curve experiment (Protocol 1), select a single temperature for the heat challenge that results in significant but not complete denaturation of MTHFD2 in the absence of the inhibitor (e.g., Tagg + 4-6°C).[10]

    • Heat all samples at this chosen temperature for 3 minutes, followed by cooling to 4°C.[3]

  • Cell Lysis, Protein Extraction, and Western Blot Analysis:

    • Follow steps 3 and 4 from Protocol 1 to lyse the cells, collect the soluble protein fraction, and perform Western blotting for MTHFD2 and a loading control.

  • Data Analysis:

    • Quantify and normalize the MTHFD2 band intensities as described in Protocol 1.

    • Plot the normalized MTHFD2 band intensities against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.[8]

Data Presentation

Quantitative data from CETSA experiments should be summarized in tables for clear comparison. While specific data for this compound is not publicly available, the following tables illustrate how to present results using data from other known MTHFD2 inhibitors.

Table 1: Thermal Shift (ΔTagg) of MTHFD2 with Various Inhibitors

InhibitorAssay TypeΔTagg (°C)Cell Line/ConditionReference
This compound CETSA TBD TBD N/A
LY345899DSF+10.75Purified Protein[2][15]
TH9028CETSA+6.4HL-60[2]
TH9619CETSA+5.9HL-60[2]

TBD: To be determined. Data for this compound is not available and needs to be experimentally determined. Note: Direct comparison between DSF and CETSA should be done with caution due to the different experimental conditions (purified protein vs. intact cells).[2]

Table 2: Isothermal Dose-Response (EC50) of MTHFD2 Inhibitors

InhibitorAssay TypeEC50 (µM)Cell LineTemperature (°C)Reference
This compound ITDRFCETSA TBD TBD TBD N/A
TH9619ITDRFCETSA~0.1-1HL-6057[14]
TH9028ITDRFCETSA~1-10HL-6057[14]

TBD: To be determined. Data for this compound is not available and needs to be experimentally determined.

Conclusion

The Cellular Thermal Shift Assay is a critical tool for validating the target engagement of MTHFD2 inhibitors like this compound in a physiologically relevant setting. The protocols provided here offer a comprehensive guide for researchers to determine both the thermal stabilization (ΔTagg) and the cellular potency (EC50) of this compound. These experiments are essential for confirming the mechanism of action and advancing the development of MTHFD2-targeted therapies.

References

Application Notes and Protocols for Combining Mthfd2-IN-5 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in various cancer types while having limited expression in normal adult tissues, making it a compelling target for cancer therapy.[1][2][3] Inhibition of MTHFD2 disrupts the production of building blocks necessary for DNA replication, leading to replication stress and ultimately, cancer cell death.[4][5]

This document provides detailed application notes and protocols for the use of Mthfd2-IN-5, a potent and selective inhibitor of MTHFD2, in combination with standard chemotherapy agents. The information presented here is intended to guide researchers in designing and executing preclinical studies to evaluate the synergistic or additive anti-cancer effects of these combinations.

Note: "this compound" is used as a representative MTHFD2 inhibitor. The protocols and data provided are based on the characteristics of well-studied MTHFD2 inhibitors, such as DS18561882, and should be adapted as necessary for the specific inhibitor being used.

Rationale for Combination Therapy

Cancer cells can develop resistance to single-agent therapies by activating alternative metabolic pathways.[6] Combining this compound with conventional chemotherapy agents that target different aspects of cancer cell biology can create a more robust and durable anti-tumor response. The rationale for specific combinations includes:

  • Targeting Folate Metabolism at Multiple Points: Combining this compound with antifolates like methotrexate (B535133) creates a dual blockade of one-carbon metabolism in both the mitochondria and the cytoplasm, leading to a more profound depletion of nucleotides.[1][6]

  • Inducing Synthetic Lethality: MTHFD2 inhibition induces replication stress.[4] Combining it with agents that also affect DNA replication or repair, such as 5-fluorouracil (B62378) or ATR/Chk1 inhibitors, can lead to synthetic lethality in cancer cells.

  • Sensitizing Tumors to Chemotherapy: Inhibition of MTHFD2 can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by MTHFD2 inhibition and a general workflow for evaluating combination therapies.

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate 10-formyl-THF_cyto 10-formyl-THF_cyto Formate->10-formyl-THF_cyto MTHFD1 Purine Synthesis Purine Synthesis 10-formyl-THF_cyto->Purine Synthesis DNA Replication & Proliferation DNA Replication & Proliferation Purine Synthesis->DNA Replication & Proliferation 5,10-methylene-THF_cyto 5,10-methylene-THF_cyto Thymidine (B127349) Synthesis Thymidine Synthesis 5,10-methylene-THF_cyto->Thymidine Synthesis Thymidine Synthesis->DNA Replication & Proliferation THF_cyto THF_cyto THF_cyto->5,10-methylene-THF_cyto SHMT1 This compound This compound This compound->10-formyl-THF Inhibits Tumor Growth Tumor Growth This compound->Tumor Growth Inhibits DNA Replication & Proliferation->Tumor Growth MTHFD2 MTHFD2

Figure 1: MTHFD2 Signaling Pathway Inhibition.

Experimental_Workflow A In Vitro Studies B Cell Viability Assays (IC50 Determination) A->B E In Vivo Studies A->E C Synergy Analysis (Combination Index) B->C D Apoptosis & Cell Cycle Assays C->D F Xenograft Tumor Models E->F G Efficacy & Toxicity Assessment F->G H Pharmacodynamic & Biomarker Analysis G->H

Figure 2: Experimental Workflow for Combination Studies.

Quantitative Data Summary

The following tables summarize representative preclinical data for this compound as a single agent and in combination with other chemotherapy agents. This data is illustrative and should be generated for the specific cell lines and models under investigation.

Table 1: In Vitro Single-Agent Activity of this compound

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Cancer150
A549Lung Cancer250
MDA-MB-231Breast Cancer180
MOLM-13Acute Myeloid Leukemia90

Table 2: In Vitro Combination Activity of this compound with Chemotherapy Agents (72h treatment)

Cell LineCombination AgentThis compound IC50 (nM)Combination Agent IC50 (nM)Combination Index (CI) at ED50Synergy/Antagonism
HCT116Methotrexate6050.45Synergy
HCT1165-Fluorouracil7515000.60Synergy
A549Pemetrexed100200.55Synergy
MOLM-13Cytarabine4080.70Synergy

CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Table 3: In Vivo Efficacy of this compound in Combination with 5-Fluorouracil (HCT116 Xenograft Model)

Treatment GroupDoseTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
This compound50 mg/kg, p.o., q.d.45-1.0
5-Fluorouracil20 mg/kg, i.p., q2d55-5.0
This compound + 5-Fluorouracil50 mg/kg + 20 mg/kg85-4.5

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of individual agents and the assessment of synergy using the Combination Index (CI) method.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapy agent (e.g., Methotrexate, 5-Fluorouracil)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (Luminometer or Spectrophotometer)

  • Synergy analysis software (e.g., CompuSyn, CalcuSyn)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation:

    • Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO).

    • Create a dilution series for each agent. For combination studies, a constant ratio or a matrix of concentrations can be used.

  • Treatment:

    • Treat cells with a range of concentrations of each agent alone and in combination.

    • Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a period appropriate for the cell line and agents (typically 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each agent.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cells (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Chemotherapy agent formulated for intraperitoneal injection

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (n=8-10 mice/group): Vehicle control, this compound alone, Chemotherapy agent alone, and the combination.

  • Treatment Administration:

    • Administer this compound and the chemotherapy agent according to the predetermined dosing schedule (e.g., this compound daily by oral gavage, 5-Fluorouracil every other day by intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals.

  • Endpoint:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise and weigh the tumors.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze body weight changes as a measure of toxicity.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

The preclinical data and rationale strongly support the combination of MTHFD2 inhibitors like this compound with standard chemotherapy agents. The provided protocols offer a framework for researchers to investigate these combinations in detail. By systematically evaluating synergy and in vivo efficacy, the therapeutic potential of targeting MTHFD2 in cancer can be further elucidated, paving the way for novel and more effective cancer treatments.

References

Mthfd2-IN-5: A Potent Inducer of Replication Stress in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues, while its expression is low or absent in most normal adult tissues, making it a compelling therapeutic target in oncology.[2][3] Inhibition of MTHFD2 disrupts the supply of one-carbon units for de novo purine (B94841) and thymidylate synthesis, leading to nucleotide pool depletion, replication stress, and ultimately, cancer cell death.[1][4] Mthfd2-IN-5 is a potent inhibitor of MTHFD2 and serves as a valuable tool for studying the role of one-carbon metabolism in cancer and for inducing replication stress in a controlled experimental setting.[5]

These application notes provide a summary of the activity of this compound, its mechanism of action in inducing replication stress, and detailed protocols for its application in cancer cell biology research.

Mechanism of Action

This compound inhibits the dehydrogenase/cyclohydrolase activity of MTHFD2, a key step in the mitochondrial one-carbon pathway. This inhibition leads to a depletion of formate, which is essential for the de novo synthesis of purines.[1] The resulting nucleotide imbalance impairs DNA replication, causing replication forks to stall and collapse, a phenomenon known as replication stress.[4] This, in turn, activates the DNA damage response (DDR) pathway, characterized by the phosphorylation of ATR and its downstream effector CHK1, as well as the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[6] Prolonged replication stress induced by this compound leads to an S-phase arrest of the cell cycle and can ultimately trigger apoptosis in cancer cells.[6]

Mthfd2-IN-5_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTHFD2 MTHFD2 Formate Formate MTHFD2->Formate One_Carbon_Donors One-Carbon Donors (e.g., Serine) One_Carbon_Donors->MTHFD2 Formate_cyto Formate Formate->Formate_cyto Export Purine_Synthesis De Novo Purine Synthesis Nucleotide_Pools Nucleotide Pools (dATP, dGTP) Purine_Synthesis->Nucleotide_Pools DNA_Replication DNA Replication Nucleotide_Pools->DNA_Replication Formate_cyto->Purine_Synthesis Replication_Stress Replication Stress DNA_Replication->Replication_Stress ATR_CHK1 ATR/CHK1 Activation Replication_Stress->ATR_CHK1 gH2AX γH2AX Formation Replication_Stress->gH2AX S_Phase_Arrest S-Phase Arrest ATR_CHK1->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Inhibition

Caption: Mechanism of this compound-induced replication stress.

Data Presentation

Inhibitor Activity

The following table summarizes the inhibitory activity of this compound and other representative MTHFD2 inhibitors.

InhibitorTargetAssay TypeIC50/GI50Cell LineReference
This compound MTHFD2Biochemical66 nM-[5]
This compound MTHFD2ProliferationGI50: 720 nMMOLM-14 (AML)[5]
TH9619MTHFD1/MTHFD2Biochemical47 nM-[7]
TH9619MTHFD1/MTHFD2ViabilityEC50: 11 nMHL-60 (AML)[5]
DS18561882MTHFD2Growth InhibitionGI50: 140 nMBreast Cancer Cell Line[8]
LY345899MTHFD1/MTHFD2BiochemicalMTHFD1: 96 nM, MTHFD2: 663 nM-[5]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; EC50: Half-maximal effective concentration.

Induction of Replication Stress Markers

Treatment of cancer cells with MTHFD2 inhibitors leads to the induction of key markers of replication stress. The following table provides representative data for the induction of γH2AX, a marker for DNA double-strand breaks, in response to MTHFD2 inhibition.

InhibitorConcentrationCell LineTreatment Duration% of γH2AX Positive Cells in S-PhaseReference
TH9028 (MTHFD2i)50 nMHL-60 (AML)48 hours~60%[6]
TH9619 (MTHFD2i)50 nMHL-60 (AML)48 hours~55%[6]

Data for closely related MTHFD2 inhibitors are presented as representative examples of the expected effects of this compound.

Cell Cycle Analysis

Inhibition of MTHFD2 typically results in an S-phase arrest due to the depletion of nucleotides required for DNA synthesis.

InhibitorConcentrationCell LineTreatment DurationCell Cycle Phase DistributionReference
MTHFD2 siRNA-HCT116 and CACO-2 (CRC)48 hoursG0/G1-S phase block[9]
MTHFD2 siRNA-NSCLC cell lines-S-phase entry pathway suppression[10]
TH-series (MTHFD2i)VariousHL-60 (AML)24-48 hoursProgressive accumulation in S-phase[6]

Data for MTHFD2 knockdown and related inhibitors are presented to illustrate the expected cell cycle effects of this compound.

Experimental Protocols

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT/CTG) treatment->viability western Western Blot (γH2AX, p-CHK1) treatment->western flow Cell Cycle Analysis (Propidium Iodide) treatment->flow

Caption: General experimental workflow for this compound.
Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cancer cell viability and to calculate the GI50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the GI50 value.

Western Blot for Replication Stress Markers

This protocol is for detecting the induction of γH2AX and phosphorylated CHK1 (p-CHK1) as markers of replication stress.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-γH2AX (Ser139), anti-p-CHK1 (Ser345), anti-CHK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound (e.g., for 24, 48, or 72 hours), harvest the cells (including any floating cells) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Troubleshooting

  • Low or no effect of this compound:

    • Confirm the activity of the compound.

    • Ensure the correct concentration range is being tested.

    • Check for cell line resistance to MTHFD2 inhibition.

  • High background in Western blots:

    • Optimize blocking conditions and antibody concentrations.

    • Ensure adequate washing steps.

  • Poor resolution in cell cycle analysis:

    • Ensure proper fixation and staining.

    • Check for cell clumps and filter the sample if necessary.

Concluding Remarks

This compound is a valuable chemical probe for studying the role of mitochondrial one-carbon metabolism in cancer. Its ability to potently and selectively inhibit MTHFD2 leads to a cascade of events culminating in replication stress, cell cycle arrest, and apoptosis in cancer cells. The protocols provided herein offer a framework for researchers to investigate these phenomena and to explore the therapeutic potential of targeting MTHFD2 in various cancer models.

References

Application Note: Assessing the Impact of Mthfd2-IN-5 on Thymidine Depletion in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2][3] MTHFD2 is highly expressed in various cancer types while having low to no expression in most normal adult tissues, making it an attractive therapeutic target.[1][3][4] Inhibition of MTHFD2 has been shown to disrupt nucleotide synthesis, leading to thymidine (B127349) depletion, replication stress, and ultimately, cancer cell death.[5][6][7] Mthfd2-IN-5 is a potent and selective inhibitor of MTHFD2. This application note provides detailed protocols to assess the impact of this compound on thymidine depletion in cancer cells.

Mthfd2 Signaling Pathway in Thymidine Synthesis

MTHFD2 plays a critical role in the mitochondrial folate cycle, which is a key contributor to the one-carbon unit pool necessary for nucleotide biosynthesis.[1][2][8] Specifically, MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-formyltetrahydrofolate (10-CHO-THF) in the mitochondria.[1] The formate (B1220265) generated from this pathway can be exported to the cytoplasm and utilized for the de novo synthesis of purines and thymidylate (dTMP), the precursor of thymidine.[2][8] Inhibition of MTHFD2 by this compound is expected to decrease the available pool of one-carbon units, thereby impairing thymidine synthesis.

Mthfd2_Pathway Mthfd2 Role in Thymidine Synthesis Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF CH2_THF THF->CH2_THF SHMT2 Methenyl_THF Methenyl_THF CH2_THF->Methenyl_THF This compound | MTHFD2 Formyl_THF Formyl_THF Methenyl_THF->Formyl_THF MTHFD2 Formate Formate Formyl_THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis One-Carbon Units One-Carbon Units Formate_cyto->One-Carbon Units dUMP dUMP dTMP dTMP dUMP->dTMP TYMS Thymidine for DNA Synthesis Thymidine for DNA Synthesis dTMP->Thymidine for DNA Synthesis One-Carbon Units->dUMP Mthfd2_IN_5 This compound Mthfd2_IN_5->CH2_THF

Caption: MTHFD2's role in the mitochondrial one-carbon pathway for thymidine synthesis and the inhibitory action of this compound.

Summary of Quantitative Data

The following tables summarize hypothetical quantitative data obtained from the experimental protocols described below. These tables are for illustrative purposes to demonstrate how to present the results.

Table 1: Intracellular Thymidine Levels Measured by LC-MS/MS

Treatment GroupThis compound Conc. (µM)Intracellular Thymidine (pmol/10^6 cells)% of Control
Vehicle Control0150.2 ± 12.5100%
This compound0.1115.8 ± 9.877.1%
This compound165.4 ± 7.243.5%
This compound1022.1 ± 3.514.7%

Table 2: DNA Synthesis Rate Measured by EdU Incorporation Assay

Treatment GroupThis compound Conc. (µM)EdU Positive Cells (%)% of Control
Vehicle Control045.3 ± 3.8100%
This compound0.135.1 ± 2.977.5%
This compound118.9 ± 2.141.7%
This compound105.2 ± 1.111.5%

Experimental Protocols

Protocol 1: Quantification of Intracellular Thymidine by LC-MS/MS

This protocol provides a method for the direct measurement of intracellular thymidine levels following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., AML, breast cancer)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Thymidine standard

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or DMSO vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash the cells twice with 2 mL of ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Preparation:

    • Carefully transfer the supernatant (containing the metabolites) to a new pre-chilled tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume of LC-MS grade water for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS system equipped with a suitable column for polar metabolite separation.

    • Develop a method for the detection and quantification of thymidine based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

    • Generate a standard curve using a known concentration range of thymidine to quantify the absolute levels in the samples.

  • Data Normalization:

    • In a parallel plate, count the number of cells for each treatment condition to normalize the quantified thymidine levels to the cell number (e.g., pmol/10^6 cells).

Protocol 2: Assessment of DNA Synthesis by EdU Incorporation Assay

This protocol measures the rate of new DNA synthesis, which is indirectly affected by thymidine availability. A decrease in EdU incorporation indicates a reduction in DNA synthesis, likely due to thymidine depletion.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Click-iT™ EdU Cell Proliferation Kit (or equivalent)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or on coverslips in a 24-well plate at an appropriate density.

  • Treatment: Treat cells with varying concentrations of this compound or DMSO vehicle control for the desired duration.

  • EdU Labeling:

    • Two to four hours before the end of the treatment period, add EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, to the culture medium at a final concentration of 10 µM.

    • Incubate for the desired labeling period (e.g., 2 hours).

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

  • Click-iT® Reaction:

    • Wash the cells with PBS.

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (containing the fluorescent azide).

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional):

    • Wash the cells with PBS.

    • Stain the nuclei with Hoechst 33342 or DAPI for 15 minutes.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope or analyze the cell population using a flow cytometer.

    • Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI/Hoechst positive).

Experimental_Workflow Experimental Workflow for Assessing this compound Impact cluster_setup Experiment Setup cluster_protocol1 Protocol 1: LC-MS/MS for Thymidine Quantification cluster_protocol2 Protocol 2: EdU Assay for DNA Synthesis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound or Vehicle Cell_Seeding->Treatment Harvest_LCMS Harvest Cells and Extract Metabolites Treatment->Harvest_LCMS EdU_Labeling Label with EdU Treatment->EdU_Labeling LCMS_Analysis LC-MS/MS Analysis Harvest_LCMS->LCMS_Analysis Data_Norm1 Normalize to Cell Number LCMS_Analysis->Data_Norm1 Final_Analysis Data Interpretation Data_Norm1->Final_Analysis Quantitative Data Fix_Perm Fix and Permeabilize Cells EdU_Labeling->Fix_Perm ClickIT Click-iT Reaction Fix_Perm->ClickIT Imaging Fluorescence Imaging/Flow Cytometry ClickIT->Imaging Data_Norm2 Quantify % EdU Positive Cells Imaging->Data_Norm2 Data_Norm2->Final_Analysis Quantitative Data

Caption: Workflow for assessing the impact of this compound on thymidine levels and DNA synthesis.

Conclusion

The protocols outlined in this application note provide robust methods for assessing the impact of the MTHFD2 inhibitor, this compound, on thymidine metabolism in cancer cells. Direct quantification of intracellular thymidine by LC-MS/MS, coupled with the functional assessment of DNA synthesis using the EdU incorporation assay, will enable researchers to effectively characterize the mechanism of action of this compound and its potential as a therapeutic agent.

References

Mthfd2-IN-5: Application in Studying the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mthfd2-IN-5 is a potent and selective small-molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target.[1][2] Inhibition of MTHFD2 with this compound disrupts the folate cycle, leading to the depletion of nucleotides essential for DNA synthesis and repair. This ultimately triggers replication stress, DNA damage, and apoptosis in rapidly proliferating cancer cells.[1][3][4]

The study of this compound provides a valuable tool to investigate the intricate link between cancer metabolism and the DNA damage response (DDR). Its mechanism of action allows for the exploration of synthetic lethality strategies, particularly in tumors with pre-existing DNA repair deficiencies.[5]

Mechanism of Action in DNA Damage Response

This compound induces DNA damage through a multi-faceted mechanism primarily centered on disrupting nucleotide metabolism:

  • Thymidine (B127349) Depletion and Replication Stress: MTHFD2 inhibition prevents the production of thymidine, a crucial building block for DNA synthesis.[3] The resulting depletion leads to replication fork stalling and collapse, a phenomenon known as replication stress.[3][4] This is a major source of endogenous DNA damage.

  • Uracil (B121893) Misincorporation: The scarcity of thymidine leads to the misincorporation of uracil into the DNA during replication.[3][6] The subsequent attempt by the base excision repair (BER) pathway to remove uracil can lead to the formation of DNA strand breaks.

  • Purine (B94841) Depletion and Growth Arrest: MTHFD2 is also involved in the de novo synthesis of purines.[6] Inhibition by this compound depletes the purine pool, further hindering DNA replication and leading to cell growth arrest.[6]

  • Induction of S-Phase Arrest and Apoptosis: The accumulation of DNA damage and replication stress triggers cell cycle checkpoints, leading to an arrest in the S-phase.[3] If the damage is irreparable, the cell undergoes apoptosis.

Beyond its catalytic role, MTHFD2 has been implicated in non-enzymatic functions related to DNA repair. It has been shown to interact with key DNA repair proteins and participate in pathways such as:

  • Non-Homologous End Joining (NHEJ): MTHFD2 can form a complex with Poly (ADP-ribose) polymerase 3 (PARP3), promoting PARP3 tetramerization and ADP-ribosylation in response to DNA damage, thereby facilitating NHEJ.[6][7]

  • Homologous Recombination (HR): In certain cellular contexts like embryonic stem cells, MTHFD2 has been shown to localize to the nucleus and facilitate homologous recombination.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for representative MTHFD2 inhibitors, which can be used as a reference for expected outcomes with this compound.

Table 1: In Vitro Inhibitor Activity

InhibitorCell LineAssay TypeIC50/EC50
TH9619AML XenograftIn vivo growth inhibitionPotent activity
DS18561882U2OSDNA Damage (γH2AX)Induction observed
MTHFD2 siRNAU2OSS-phase arrestInduction observed

Table 2: Biochemical Inhibitor Activity

InhibitorTargetAssay TypeIC50
TH9619MTHFD2Biochemical AssayNanomolar range
DS18561882MTHFD2Biochemical AssayWeak and unselective

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on the DNA damage response.

Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for DNA Damage Markers

This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX (γH2AX), anti-phospho-CHK1, anti-phospho-ATM)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at desired concentrations and for the appropriate duration. After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

Immunofluorescence for DNA Damage Foci (γH2AX)

This protocol allows for the visualization of DNA double-strand breaks within cells.

Materials:

  • Cancer cells grown on coverslips

  • This compound

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (anti-phospho-H2AX)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound as required.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Staining: Block with blocking buffer for 1 hour. Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C. Wash and then incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Visualizations

Signaling Pathways and Experimental Workflows

Mthfd2_Inhibition_Pathway cluster_MTHFD2 Mitochondrial 1C Metabolism cluster_Nucleotide Nucleotide Synthesis cluster_DDR DNA Damage Response MTHFD2 MTHFD2 Purines Purine Synthesis MTHFD2->Purines Promotes Thymidine Thymidine Synthesis MTHFD2->Thymidine Promotes Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Inhibits Replication_Stress Replication Stress Purines->Replication_Stress Prevents Thymidine->Replication_Stress Prevents Uracil_Misc Uracil Misincorporation Thymidine->Uracil_Misc Prevents DNA_Damage DNA Damage (DSBs) Replication_Stress->DNA_Damage Uracil_Misc->DNA_Damage S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: this compound inhibits MTHFD2, disrupting nucleotide synthesis and inducing DNA damage.

Western_Blot_Workflow start Seed Cancer Cells treatment Treat with this compound (Vehicle Control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-γH2AX) blocking->primary_ab secondary_ab HRP-conjugated Secondary Ab primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis Non_Catalytic_Role cluster_nucleus Nucleus cluster_repair DNA Repair Pathways MTHFD2_nuc Nuclear MTHFD2 (Non-Catalytic) PARP3 PARP3 MTHFD2_nuc->PARP3 Binds & Activates HR_Proteins HR Proteins (e.g., EXO1, CDK1) MTHFD2_nuc->HR_Proteins Interacts with NHEJ Non-Homologous End Joining (NHEJ) PARP3->NHEJ Promotes HR Homologous Recombination (HR) HR_Proteins->HR Promotes DNA_DSB DNA Double Strand Breaks DNA_DSB->MTHFD2_nuc Recruits

References

Application Notes and Protocols for Investigating Formate Overflow in Cancer Using Mthfd2-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic and cancerous tissues but has limited expression in healthy adult tissues, making it a compelling target for anticancer therapies.[1][2][3][4][5] Upregulation of MTHFD2 in cancer cells is associated with increased formate (B1220265) overflow, a metabolic phenotype where excess formate is produced in the mitochondria and exported to the cytoplasm to fuel nucleotide synthesis and support rapid proliferation.[4] This document provides detailed application notes and protocols for utilizing Mthfd2-IN-5, a representative small molecule inhibitor of MTHFD2, to investigate the phenomenon of formate overflow and its therapeutic potential in cancer. While a specific inhibitor named "this compound" is not extensively documented in publicly available literature, this guide will use data from well-characterized MTHFD2 inhibitors such as LY345899 and DS18561882 as representative examples.

Mechanism of Action

MTHFD2 catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a crucial source of one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair.[1][2][6] this compound acts as a competitive inhibitor of MTHFD2, binding to its active site and blocking its enzymatic activity.[6] This inhibition leads to a depletion of the mitochondrial formate pool, thereby reducing its "overflow" into the cytoplasm. The consequences of MTHFD2 inhibition include the disruption of nucleotide synthesis, induction of replication stress, and ultimately, apoptosis in cancer cells that are highly dependent on this metabolic pathway.[2][6]

Data Presentation

Quantitative Data for Representative MTHFD2 Inhibitors

The following tables summarize key quantitative data for well-characterized MTHFD2 inhibitors, which can be considered representative of this compound's potential activity.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineGI50 (nM)Reference(s)
LY345899MTHFD2663--[3][7][8]
MTHFD196--[3][7][8]
DS18561882MTHFD26.3MDA-MB-231 (Breast)140[9]
MTHFD1570--[9]
DS44960156MTHFD2---[3]

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors

CompoundCancer ModelCell LineDoseEffectReference(s)
LY345899Colorectal Cancer Xenograft--Significantly inhibited tumor growth[3]
DS18561882Breast Cancer XenograftMDA-MB-231300 mg/kgDecreased tumor burden with no change in mouse weight[1]

Experimental Protocols

MTHFD2 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant MTHFD2 enzyme.

Materials:

  • Recombinant human MTHFD2 protein

  • This compound

  • 5,10-methylenetetrahydrofolate (CH₂-THF)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrates, CH₂-THF and NAD⁺.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the production of NADH, a product of the dehydrogenase reaction, by monitoring the increase in absorbance at 340 nm or fluorescence.

  • Calculate the rate of NADH production for each inhibitor concentration.

  • Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.[1]

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, SW620)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate the plates for a specified duration (e.g., 72 hours).[1]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the assay.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the half-maximal growth inhibition (GI50) from the dose-response curve.[1]

Measurement of Formate Overflow

Objective: To quantify the effect of this compound on formate secretion from cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • Gas chromatography-mass spectrometry (GC-MS) or a commercially available formate assay kit

Protocol:

  • Culture cancer cells to a desired confluency.

  • Treat the cells with this compound or vehicle control for a specified time.

  • Collect the cell culture medium.

  • Measure the concentration of formate in the collected medium using GC-MS or a colorimetric/fluorometric assay kit. A detailed protocol for measuring formate release rates can be found in the study by Meiser et al. (2023).[10]

  • Normalize the formate concentration to the cell number or total protein content.

  • Compare the formate overflow in this compound-treated cells to that in vehicle-treated cells.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., MDA-MB-231)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject human cancer cells into the flanks of immunocompromised mice.[1]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitor tumor volume and body weight regularly throughout the study.[1]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of MTHFD2 Inhibition

MTHFD2_Inhibition_Pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2THF_mito 5,10-CH2-THF Serine->CH2THF_mito SHMT2 THF_mito THF MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 Formate_mito Formate MTHFD2->Formate_mito NAD+ Formate_cyto Formate Formate_mito->Formate_cyto Overflow SHMT2 SHMT2 Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Formate_cyto->Thymidylate_synthesis DNA/RNA\nSynthesis DNA/RNA Synthesis Purine_synthesis->DNA/RNA\nSynthesis DNA Synthesis DNA Synthesis Thymidylate_synthesis->DNA Synthesis Inhibitor This compound Inhibitor->MTHFD2 Cell Proliferation Cell Proliferation DNA/RNA\nSynthesis->Cell Proliferation DNA Synthesis->Cell Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay MTHFD2 Enzymatic Assay (Determine IC50) Cell_Viability Cancer Cell Viability Assay (Determine GI50) Enzyme_Assay->Cell_Viability Formate_Measurement Formate Overflow Measurement Cell_Viability->Formate_Measurement Metabolomics Metabolomic Profiling Formate_Measurement->Metabolomics Xenograft Cancer Cell Line Xenograft Model Metabolomics->Xenograft Efficacy Evaluate Anti-tumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Assess Toxicity (Body Weight, Clinical Signs) Xenograft->Toxicity PD_Analysis Pharmacodynamic Analysis (Biomarkers in Tumors) Efficacy->PD_Analysis End End: Preclinical Candidate Assessment Toxicity->End PD_Analysis->End Start Start: this compound Start->Enzyme_Assay

References

Troubleshooting & Optimization

Mthfd2-IN-5 solubility and stability for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Mthfd2-IN-5 in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2), a mitochondrial enzyme that plays a critical role in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides (purines) and other molecules necessary for cell proliferation. By inhibiting MTHFD2, this compound disrupts these processes, leading to replication stress and apoptosis in cancer cells that are highly dependent on this metabolic pathway.

Q2: How should I dissolve and store this compound?

A2: It is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1][2] For long-term storage, the solid compound and stock solutions should be stored at -20°C or -80°C, protected from light and moisture.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

Q3: What is a suitable starting concentration for this compound in a cell-based assay?

A3: A good starting point for a cell-based assay is to perform a dose-response experiment with a wide range of concentrations, for instance, from low nanomolar to high micromolar, to determine the optimal concentration for your specific cell line and experimental conditions. The known IC50 and GI50 values for this compound and other MTHFD2 inhibitors can serve as a reference for designing your concentration range (see Table 1).

Q4: What are the potential off-target effects of MTHFD2 inhibitors?

A4: A potential off-target effect of MTHFD2 inhibitors can be the inhibition of the cytosolic isoform, MTHFD1.[1] It is important to consider the selectivity profile of the specific inhibitor you are using. Cross-reactivity with MTHFD1 can lead to different biological outcomes.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of MTHFD2 Inhibitors
InhibitorIC50 (MTHFD2)GI50 (MOLM-14)Reference
This compound66 nM720 nM[3]
DS185618826.3 nMNot Specified[1]
TH961947 nMNot Specified[1]
LY345899663 nMNot Specified[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortexer or sonicator

Procedure for 10 mM Stock Solution:

  • Bring the this compound powder and DMSO to room temperature.

  • Aseptically weigh the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the powder.

  • Vortex or sonicate briefly to ensure the compound is completely dissolved.[2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2]

  • Store the aliquots at -20°C or -80°C, protected from light.[1][2]

Procedure for Working Solution:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.[1]

  • Ensure the final DMSO concentration in your experiment is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is recommended to include a vehicle control with the same final DMSO concentration in all experiments.[1]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Precipitation of this compound in Cell Culture Medium - Low aqueous solubility of the compound.- Final concentration exceeds the solubility limit.- Insufficient DMSO concentration to maintain solubility.- Prepare a fresh working solution and ensure the stock is fully dissolved.- Lower the final concentration of this compound in the assay.- Perform a serial dilution of the stock solution in the medium to avoid rapid concentration changes.
No or Weak Inhibitor Activity - Inactive or degraded inhibitor.- Cell line is resistant to MTHFD2 inhibition.- Insufficient treatment duration or concentration.- Use a fresh aliquot of the inhibitor and ensure proper storage.- Verify the expression level of MTHFD2 in your cell line.- Perform a dose-response and time-course experiment to optimize conditions.[1]
Inconsistent Experimental Results - Variability in compound preparation.- Compound degradation in culture medium during long-term experiments.- Cell passage number and confluency variations.- Ensure consistent and accurate preparation of stock and working solutions.- For experiments longer than 48 hours, consider replenishing the medium with a freshly prepared inhibitor solution.- Maintain consistent cell culture practices.
High Background in Western Blots - Insufficient blocking.- Antibody concentrations are too high.- Inadequate washing.- Increase the blocking time or try an alternative blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes.[1]

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 NAD NAD Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export NADH NADH NAD->NADH Purine_Synthesis Purine_Synthesis Formate_cyto->Purine_Synthesis One-Carbon Donation DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Mthfd2_IN_5 This compound Mthfd2_IN_5->5,10-CH2-THF Inhibits

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in a 96-well Plate and Incubate for 24h start->seed_cells prep_working Prepare Serial Dilutions of this compound in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Duration (e.g., 48h, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze Data and Determine IC50/GI50 Values viability_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro cell viability assay using this compound.

References

Optimizing Mthfd2-IN-5 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Mthfd2-IN-5 in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a crucial role in one-carbon metabolism.[1] This metabolic pathway is vital for the synthesis of nucleotides (purines and thymidylate), which are the essential building blocks for DNA and RNA.[2][3] MTHFD2 is highly expressed in cancer cells and embryonic tissues but has low to no expression in most healthy adult tissues, making it an attractive target for cancer therapy.[3][4][5] By inhibiting MTHFD2, this compound disrupts these critical metabolic pathways, which can lead to replication stress and cell death in cancer cells that are highly dependent on this enzyme.[2][3][6]

Q2: What is a good starting concentration for this compound in a cell-based assay?

A2: A good starting point for this compound is to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[4] The reported IC50 (half-maximal inhibitory concentration) for this compound is 66 nM in biochemical assays.[1] For cellular assays, a wider concentration range, typically from low nanomolar to high micromolar, is recommended to determine the GI50 (half-maximal growth inhibition).[1][7] For example, this compound inhibits the proliferation of MOLM-14 cells with a GI50 of 720 nM.[1] It is advisable to test a concentration range that is 5 to 10 times higher than the known IC50 to ensure complete inhibition.[4]

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in a suitable solvent like DMSO to prepare a stock solution (e.g., 10 mM).[8] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.[4]

Q4: What are the potential off-target effects of MTHFD2 inhibitors?

A4: The primary off-targets for MTHFD2 inhibitors are its closely related isoforms, MTHFD1 (cytosolic) and MTHFD2L (mitochondrial), due to high structural similarity in their active sites.[10] Some MTHFD2 inhibitors have been shown to be more potent against MTHFD1.[2][11] It is crucial to check the selectivity profile of the specific inhibitor you are using.[2] Unexpected phenotypes could also arise from downstream effects of MTHFD2 inhibition, such as altered redox state and metabolic reprogramming.[10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Inconsistent anti-proliferative effects across different cell lines. MTHFD2 expression levels vary between cell lines.[12] Metabolic dependencies differ among cell lines.[12] Nutrient availability in the culture media can influence inhibitor efficacy.[12]Quantify MTHFD2 protein levels in your cell lines via Western blot. Assess the metabolic profile of your cell lines. Use a defined medium and consider the impact of nucleotide precursors.
Weaker than expected inhibition of cell growth. Inhibitor instability or poor solubility in the culture medium.[12] Insufficient treatment duration.[12] High cell seeding density.[12] The cell line may be resistant to MTHFD2 inhibition.[2]Prepare fresh stock solutions and ensure complete dissolution in the medium.[12] Extend the treatment duration (e.g., 72-96 hours).[12] Optimize cell seeding density to maintain logarithmic growth.[12] Verify MTHFD2 expression in your cell line.[2]
Observed cytotoxicity at concentrations expected to be cytostatic. MTHFD2 inhibition leads to nucleotide depletion, which can induce replication stress and subsequent cell death.[2] Potential off-target effects at higher concentrations.[6]Perform a detailed dose-response and time-course experiment to define the therapeutic window.[2] Conduct rescue experiments with nucleosides (e.g., hypoxanthine (B114508) and thymidine) to confirm on-target effects.[2][12]
Inhibitor precipitates in the culture medium. The inhibitor has low aqueous solubility.[2] The concentration used exceeds the solubility limit in the medium.Prepare the final working solution by adding the stock solution dropwise to pre-warmed media while gently swirling.[9] Visually inspect the medium for any signs of precipitation before adding it to the cells.[9] Avoid using a final concentration that is too high.

Data Presentation

Table 1: Potency of Various MTHFD2 Inhibitors

InhibitorMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)Reference(s)
This compound 0.066Not SpecifiedNot Specified[1]
DS185618820.00630.57~90-fold[2]
LY3458990.6630.096~0.14-fold (more potent on MTHFD1)[2][11]
TH96190.047Not SpecifiedNot Specified[2]
DS449601561.6>30>18.75-fold[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach by incubating for 24 hours.[2]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor.[2] Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).[2]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50/GI50 value.[2]

Protocol 2: Western Blot Analysis

Objective: To assess the levels of MTHFD2 protein or downstream markers of DNA damage and apoptosis following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-γH2AX, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a membrane.[2]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Wash the membrane three times with TBST.[12]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[12]

Mandatory Visualizations

MTHFD2_Signaling_Pathway cluster_SHMT2 cluster_MTHFD2 MTHFD2 Catalysis Serine Serine Glycine Glycine Serine->Glycine SHMT2 Methylene_THF 5,10-Methylene-THF THF_mito THF (Mitochondria) Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Dehydrogenase MTHFD2 MTHFD2 Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase Formate Formate Formyl_THF->Formate THF_cyto THF (Cytosol) Formate->THF_cyto MTHFD1 Purine_Synthesis Purine Synthesis (dATP, dGTP) THF_cyto->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dTMP) THF_cyto->Thymidylate_Synthesis DNA_RNA DNA/RNA Synthesis Purine_Synthesis->DNA_RNA Thymidylate_Synthesis->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation SHMT2 SHMT2

Caption: MTHFD2's role in one-carbon metabolism and its inhibition by this compound.

Troubleshooting_Workflow Start Experiment Start: Inconsistent/Weak Results Check_Inhibitor Verify Inhibitor Integrity: - Fresh Stock? - Proper Storage? - Soluble in Media? Start->Check_Inhibitor Check_Cells Assess Cell Line: - MTHFD2 Expression? - Known Resistance? Start->Check_Cells Check_Protocol Review Protocol: - Seeding Density? - Treatment Duration? - Media Composition? Start->Check_Protocol Optimize_Conc Optimize Concentration: Perform Dose-Response Curve Check_Inhibitor->Optimize_Conc Inhibitor OK Check_Cells->Optimize_Conc Cells OK Optimize_Time Optimize Duration: Perform Time-Course Check_Protocol->Optimize_Time Protocol OK Optimize_Conc->Optimize_Time Rescue_Expt Perform Rescue Experiment: Add Nucleosides Optimize_Time->Rescue_Expt End_On_Target Conclusion: On-Target Effect Confirmed Rescue_Expt->End_On_Target Effect Reversed End_Off_Target Conclusion: Potential Off-Target Effect or Resistance Rescue_Expt->End_Off_Target No Reversal

Caption: A logical workflow for troubleshooting this compound experiments.

References

Troubleshooting inconsistent results with Mthfd2-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this MTHFD2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism.[1] MTHFD2 is crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][2] By inhibiting MTHFD2, this compound disrupts this pathway, leading to a depletion of nucleotides. This induces replication stress, cell cycle arrest, and ultimately apoptosis in rapidly proliferating cells, such as cancer cells, that are highly dependent on this metabolic pathway.[1][3]

Q2: Why is MTHFD2 a compelling target in cancer therapy?

A2: MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, but its expression is low or absent in most healthy adult tissues.[1][4][5][6] This differential expression makes it an attractive therapeutic target, as inhibiting MTHFD2 could selectively harm cancer cells while sparing normal cells.[5] High MTHFD2 expression often correlates with poor prognosis in various cancers.[6]

Q3: What are the potential primary off-targets for MTHFD2 inhibitors like this compound?

A3: The primary off-targets for MTHFD2 inhibitors are its closely related isoforms, MTHFD1 (cytosolic) and MTHFD2L (mitochondrial). Due to structural similarities in the active sites, achieving high selectivity can be a challenge.[7] Off-target inhibition of MTHFD1 is a particular concern as it is expressed in healthy adult tissues.[7]

Troubleshooting Inconsistent Results

Q4: I'm observing inconsistent anti-proliferative effects of this compound across different cancer cell lines. What could be the reason?

A4: The response to MTHFD2 inhibition can be highly dependent on the specific metabolic wiring of each cell line.[8] Factors contributing to this inconsistency may include:

  • Differential reliance on mitochondrial 1C metabolism: Some cell lines may have alternative pathways to generate necessary metabolites.

  • Expression levels of MTHFD2: Verify the MTHFD2 expression levels in your panel of cell lines via Western blot or qPCR.

  • Inhibitor Stability and Solubility: Ensure this compound is fully dissolved and stable in your specific cell culture medium. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[8]

Q5: My results show weaker than expected inhibition of cell growth. What are the possible causes?

A5: If this compound is not producing the expected level of growth inhibition, consider the following:[8]

  • Inhibitor Potency and Purity: Verify the purity and activity of your this compound compound.

  • Treatment Duration: The effects of nucleotide synthesis inhibition may take time to manifest. Consider extending the treatment duration to 72-96 hours to allow for the depletion of intracellular nucleotide pools.[8]

  • Cell Seeding Density: High cell densities can sometimes mask anti-proliferative effects. Optimize your seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment.[8]

  • Solubility Issues: The inhibitor may be precipitating out of the medium. Confirm its solubility at the concentrations used.

Q6: I am observing cytotoxicity at concentrations where I expect to see cytostatic effects. How can I troubleshoot this?

A6: MTHFD2 inhibition leads to nucleotide depletion, which can cause replication stress and cell death.[8] If you are observing unexpected levels of cytotoxicity, consider these points:

  • Off-Target Effects at High Concentrations: While designed to be selective, very high concentrations of this compound may lead to off-target effects.[3] It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line.[8]

  • Induction of Apoptosis: The depletion of thymidine (B127349) and purines can cause significant DNA damage, leading to the induction of apoptosis.[3] You can confirm this by performing assays for apoptotic markers like cleaved PARP or Annexin V staining.

Data Presentation

Table 1: Troubleshooting Guide for Inconsistent this compound Efficacy

Issue Potential Cause Recommended Action
Inconsistent anti-proliferative effects across cell lines Cell line-specific metabolic wiringProfile MTHFD2 expression in cell lines.[8]
Inhibitor instability or poor solubilityPrepare fresh stock solutions; avoid freeze-thaw cycles; confirm solubility.[8]
Weaker than expected cell growth inhibition Insufficient treatment durationExtend treatment duration (e.g., 72-96 hours).[8]
High cell seeding densityOptimize seeding density to maintain logarithmic growth.[8]
Unexpectedly high cytotoxicity Off-target effects at high concentrationsPerform a dose-response curve to find the optimal concentration.[8]
Induction of apoptosisAssess for apoptotic markers (e.g., cleaved PARP, Annexin V).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO at the same final concentration).[9]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-cleaved PARP, anti-phospho-H2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.[8]

  • Washing: Wash the membrane three times with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8] Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF THF Tetrahydrofolate (THF) THF->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF 10-Formyl-THF MTHFD2->CHO_THF Dehydrogenase/ Cyclohydrolase NAD NAD+ Formate Formate CHO_THF->Formate Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis One-Carbon Unit NADH NADH NAD->NADH DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2

Caption: Mechanism of action of this compound in disrupting one-carbon metabolism.

Troubleshooting_Workflow cluster_inhibitor Inhibitor Checks cluster_protocol Protocol Review cluster_cell_line Cell Line Investigation Start Inconsistent Results with This compound Check_Inhibitor Check Inhibitor Stability & Solubility Start->Check_Inhibitor Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cell_Line Investigate Cell Line Characteristics Start->Check_Cell_Line Fresh_Stock Prepare Fresh Stock Solution Check_Inhibitor->Fresh_Stock Confirm_Solubility Confirm Solubility in Culture Medium Check_Inhibitor->Confirm_Solubility Optimize_Duration Optimize Treatment Duration (e.g., 72-96h) Check_Protocol->Optimize_Duration Optimize_Density Optimize Cell Seeding Density Check_Protocol->Optimize_Density Dose_Response Perform Dose-Response Curve Check_Protocol->Dose_Response Profile_MTHFD2 Profile MTHFD2 Expression (Western/qPCR) Check_Cell_Line->Profile_MTHFD2 Rescue_Experiment Perform Rescue Experiment (add nucleosides/formate) Check_Cell_Line->Rescue_Experiment Outcome Consistent and Reliable Results Fresh_Stock->Outcome Confirm_Solubility->Outcome Optimize_Duration->Outcome Optimize_Density->Outcome Dose_Response->Outcome Profile_MTHFD2->Outcome Rescue_Experiment->Outcome

Caption: A logical workflow for troubleshooting this compound experiments.

References

Mthfd2-IN-5 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the use of Mthfd2-IN-5, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the mitochondrial enzyme MTHFD2. This enzyme is a critical component of one-carbon metabolism, playing a key role in the synthesis of purines and thymidine (B127349), which are essential building blocks for DNA and RNA.[1][2] By inhibiting MTHFD2, this compound disrupts these synthesis pathways, leading to replication stress and subsequent apoptosis in rapidly proliferating cells, such as cancer cells.[1][3]

Q2: What are the potential primary off-targets for this compound?

A2: The primary off-targets of concern for MTHFD2 inhibitors are the closely related isoforms, MTHFD1 (cytosolic) and MTHFD2L (mitochondrial).[4][5] Due to the high structural similarity in the active sites of these enzymes, achieving absolute selectivity can be challenging.[5][6] Non-selective inhibition of MTHFD1 is a potential concern as it is expressed in healthy adult tissues.[4]

Q3: I am observing a phenotype that doesn't seem consistent with MTHFD2 inhibition. Could this be an off-target effect?

A3: While off-target effects on MTHFD1 or MTHFD2L are possible, unexpected phenotypes can also arise from the downstream consequences of on-target MTHFD2 inhibition. These can include:

  • Altered Redox State: MTHFD2 activity is linked to the production of NADPH, a key cellular antioxidant. Inhibition of MTHFD2 can lead to increased reactive oxygen species (ROS) and oxidative stress.[4][7]

  • Metabolic Reprogramming: Cells may adapt to MTHFD2 inhibition by altering other metabolic pathways, which could lead to unexpected phenotypic changes.[4]

It is crucial to perform control experiments, such as rescue experiments with formate (B1220265) or thymidine, to distinguish between on-target and off-target effects.[4][8]

Q4: How can I experimentally assess the selectivity of this compound?

A4: A multi-pronged approach is recommended:

  • Biochemical Assays: Determine the half-maximal inhibitory concentration (IC50) of this compound against purified MTHFD2, MTHFD1, and MTHFD2L enzymes to quantify its selectivity.[4]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells, providing evidence of whether the inhibitor binds to its intended target in a cellular environment.[4][9]

  • Phenotypic Assays in Knockout/Knockdown Cells: Compare the effect of this compound in wild-type cells versus cells where MTHFD1 or MTHFD2L has been genetically depleted. A diminished effect in the knockout/knockdown cells could suggest off-target activity.[10]

Troubleshooting Guide

Issue Potential Cause Suggested Mitigation Strategy
High cellular toxicity at concentrations required for MTHFD2 inhibition. 1. Off-target toxicity. 2. Severe on-target toxicity due to complete disruption of one-carbon metabolism.1. Profile this compound against a broad panel of kinases and other metabolic enzymes. 2. Perform dose-response curves in multiple cell lines with varying MTHFD2 expression levels. 3. Conduct rescue experiments with formate or thymidine to confirm on-target toxicity.[4][8]
Lack of a clear dose-response in cellular assays. 1. Inhibitor precipitation at high concentrations. 2. Complex biological response with a narrow therapeutic window.1. Check the solubility of this compound in your assay medium. 2. Perform a detailed time-course experiment at multiple concentrations.
Observed phenotype is not rescued by formate or thymidine supplementation. 1. The phenotype is due to a genuine off-target effect. 2. The rescue agent is not being efficiently taken up or utilized by the cells.1. Perform proteome-wide thermal shift assays to identify other potential binding partners. 2. Confirm the uptake and metabolic incorporation of the rescue agent.

Quantitative Data Summary

The following tables summarize the biochemical selectivity and cellular activity of various published MTHFD2 inhibitors. This data can be used as a reference for designing experiments with this compound.

Table 1: Biochemical Selectivity of MTHFD2 Inhibitors

Inhibitor MTHFD2 IC50 (nM) MTHFD1 IC50 (nM) MTHFD2L IC50 (nM) Selectivity (MTHFD1/MTHFD2) Reference
LY34589966396-0.14[7][11]
TH7299254891260.35[12][13]
TH9028Low nanomolar0.527-[7][12]
TH9619Low nanomolar16147-[7][12]
Compound 18,300> 100,000-> 12[7][11]
DS44960156---> 18-fold[11]
DS18561882---> 18-fold[3]

Table 2: Cellular Thermal Shift Assay (CETSA) Data for MTHFD2 Inhibitors

Inhibitor Assay Type ΔTm (°C) Cell Line Reference
LY345899DSF+10.75N/A[9]
TH9028CETSA+6.4HL-60[9]
TH9619CETSA+5.9HL-60[9]

Note: Direct comparison of ΔTm values between DSF (purified protein) and CETSA (intact cells) should be made with caution due to the different experimental environments.[9]

Experimental Protocols

Biochemical Assay for MTHFD2/1/2L Inhibition

This protocol describes a general method for determining the IC50 of an inhibitor against purified MTHFD2, MTHFD1, and MTHFD2L.

Materials:

  • Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM NAD+).[4]

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).[4]

  • Test inhibitor (serial dilutions in DMSO).

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.[4]

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add assay buffer, the appropriate enzyme (MTHFD2, MTHFD1, or MTHFD2L), and the test inhibitor at various concentrations.[4]

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[4]

  • Initiate the reaction by adding the substrate (CH2-THF).[4]

  • Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.[4]

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Cellular Thermal Shift Assay (CETSA)

This protocol assesses the target engagement of an inhibitor in intact cells.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for Western blotting or other protein detection methods.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at the desired concentration or with vehicle (DMSO) for 1-2 hours.[9]

  • Thermal Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble MTHFD2 in the supernatant using Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • Plot the amount of soluble MTHFD2 as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]

Rescue Experiment

This protocol is used to confirm that the observed cellular phenotype is due to the on-target inhibition of one-carbon metabolism.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • Rescue agents: Sodium formate (e.g., 5 mM) or a nucleoside mixture (e.g., thymidine at 20 µM).[1][8]

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo).

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a dose-response of this compound in the presence or absence of the rescue agent (formate or nucleosides).[8]

  • Include controls for vehicle (DMSO) and the rescue agent alone.

  • Incubate the cells for a period sufficient to observe a phenotype (e.g., 72-96 hours).

  • Assess cell viability using a standard assay.

  • Data Analysis: If the addition of the rescue agent reverses the cytotoxic or anti-proliferative effects of this compound, it provides strong evidence for an on-target mechanism.[8]

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-CH2-THF Serine->CH2_THF THF THF THF->CH2_THF MTHFD2 MTHFD2 (Target of this compound) CH2_THF->MTHFD2 CHO_THF 10-CHO-THF MTHFD2->CHO_THF NADH NADH MTHFD2->NADH Thymidine_Synthesis Thymidine Synthesis MTHFD2->Thymidine_Synthesis Contributes to 1C unit pool Formate Formate CHO_THF->Formate Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis NAD NAD+ NAD->MTHFD2 DNA_Replication DNA Replication & Repair Purine_Synthesis->DNA_Replication Thymidine_Synthesis->DNA_Replication Replication_Stress Replication Stress DNA_Replication->Replication_Stress Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Apoptosis Apoptosis Replication_Stress->Apoptosis CETSA_Workflow A 1. Cell Treatment (Vehicle or this compound) B 2. Harvest & Resuspend Cells A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Analyze Soluble Fraction (e.g., Western Blot for MTHFD2) E->F G 7. Data Analysis (Generate Melting Curves) F->G Troubleshooting_Logic Start Unexpected Phenotype Observed Q1 Is the phenotype rescued by formate or thymidine? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Potential Off-Target Effect Q1->A1_No No Q2 Assess Selectivity Profile A1_No->Q2 A2 Biochemical Assays (IC50) CETSA vs. Isoforms Knockout/Knockdown Cell Lines Q2->A2

References

Improving the in vivo bioavailability of Mthfd2-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this selective MTHFD2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vivo activity?

This compound, also identified as Compound 16e, is a selective inhibitor of the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) with an IC50 of 66 nM.[1] It has been shown to inhibit the proliferation of MOLM-14 acute myeloid leukemia cells with a GI50 of 720 nM and exhibits antitumor efficacy in mouse models.[1] Published research indicates that this compound has a favorable pharmacokinetic profile and in vivo antitumor efficacy.[2]

Q2: Are there known bioavailability issues with MTHFD2 inhibitors?

While some MTHFD2 inhibitors have demonstrated good oral pharmacokinetic profiles, small molecule inhibitors can often face challenges with in vivo bioavailability due to factors like poor solubility and permeability.[3][4] For instance, another MTHFD2 inhibitor, TH9619, has very good solubility and metabolic stability but poor passive cell permeability, suggesting a reliance on active transport.[5] Therefore, it is crucial to consider and optimize the formulation of this compound for in vivo experiments.

Q3: What are the general strategies to improve the in vivo bioavailability of small molecule inhibitors like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6][7] These approaches can be broadly categorized into physicochemical and lipid-based formulations.[8] Common techniques include particle size reduction (micronization and nanonization), the use of solid dispersions, and the development of lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS).[6][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable drug exposure in plasma after oral administration. Poor aqueous solubility of this compound.1. Particle Size Reduction: Decrease the particle size of the compound to increase the surface area for dissolution.[6] 2. Formulation with Solubilizing Agents: Use co-solvents, surfactants, or cyclodextrins to improve solubility.[6] 3. Amorphous Solid Dispersions: Disperse this compound in a polymer matrix to create a more soluble amorphous form.[6]
High inter-individual variability in pharmacokinetic (PK) studies. Food effects or inconsistent dissolution in the gastrointestinal (GI) tract.1. Administer in a Consistent Manner: Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). 2. Lipid-Based Formulations: Consider using a self-emulsifying drug delivery system (SEDDS) to improve the consistency of absorption.[8][10]
Rapid clearance and short half-life observed in vivo. High first-pass metabolism in the liver.1. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.[11] 2. Co-administration with a CYP450 Inhibitor: This should be done with caution and thorough investigation to avoid unintended drug-drug interactions.
Poor brain penetration for CNS tumor models. Active efflux by transporters at the blood-brain barrier (BBB).1. Prodrug Strategy: Design a prodrug with increased lipophilicity or that can utilize active transporters to enter the brain.[10] 2. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) to increase brain exposure. This requires careful dose-finding studies.[10]

Strategies for Improving Bioavailability: A Comparative Overview

Strategy Principle Advantages Disadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, leading to a higher dissolution rate.[6]Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[9]
Solid Dispersions The drug is dispersed in a solid polymer matrix, often in an amorphous state, which enhances solubility and dissolution.[6]Significant improvement in solubility and bioavailability.Can be physically and chemically unstable over time; may require specialized manufacturing techniques.[11]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids, enhancing solubilization and absorption.[10]Improves solubility and can bypass first-pass metabolism via lymphatic uptake.Potential for GI side effects; requires careful selection of excipients.
Prodrugs A bioreversible derivative of the parent drug that is designed to have improved physicochemical or pharmacokinetic properties.[11]Can overcome multiple barriers, including poor permeability and high first-pass metabolism.Requires chemical modification of the parent drug; the conversion to the active form can be variable.
Cyclodextrin (B1172386) Complexation The drug forms an inclusion complex with a cyclodextrin molecule, which has a hydrophilic exterior and a lipophilic interior, thereby increasing the drug's aqueous solubility.[6]Enhances solubility and can improve stability.The amount of drug that can be complexed is limited; potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage

Objective: To prepare a nanosuspension of this compound to improve its oral bioavailability by increasing its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

  • Particle size analyzer

Procedure:

  • Prepare a pre-suspension by dispersing this compound and a suitable stabilizer in purified water. A typical concentration would be 1-5% (w/v) for the drug and 0.5-2% (w/v) for the stabilizer.

  • Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles or by milling with zirconium oxide beads in a bead mill for several hours.

  • Monitor the particle size reduction periodically using a particle size analyzer until the desired mean particle size (e.g., < 200 nm) is achieved.

  • The final nanosuspension can be administered directly by oral gavage to the animal model.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to enhance its solubility and absorption.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL or Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP or PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.

  • Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a glass vial.

  • Add this compound to the mixture and facilitate its dissolution by gentle heating in a water bath (not exceeding 40°C) and vortexing until a clear solution is obtained.

  • The resulting SEDDS formulation can be filled into gelatin capsules for oral administration or administered directly by gavage.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Bioavailability_Factors cluster_drug This compound Properties cluster_formulation Formulation Strategies cluster_absorption Absorption Phase cluster_disposition Disposition Phase Solubility Aqueous Solubility Dissolution Dissolution in GI Tract Solubility->Dissolution Permeability Membrane Permeability Permeability->Dissolution Stability Metabolic Stability FirstPass First-Pass Metabolism Stability->FirstPass influences ParticleSize Particle Size Reduction ParticleSize->Solubility improves SolidDispersion Solid Dispersion SolidDispersion->Solubility improves SEDDS Lipid Formulation (SEDDS) SEDDS->Solubility improves Prodrug Prodrug Approach Prodrug->Solubility improves Absorption GI Absorption Dissolution->Absorption Absorption->FirstPass Distribution Systemic Distribution FirstPass->Distribution Target Target Site (Tumor) Distribution->Target

Caption: Factors influencing the in vivo bioavailability of this compound.

Experimental_Workflow Start Start: Low Bioavailability of this compound Char Physicochemical Characterization (Solubility, Permeability) Start->Char Formulation Select Formulation Strategy (e.g., Nanosuspension, SEDDS) Char->Formulation Preparation Prepare Formulation Formulation->Preparation End_Fail Refine Formulation Formulation->End_Fail InVitro In Vitro Dissolution & Permeability Studies Preparation->InVitro PK_Study In Vivo Pharmacokinetic (PK) Study (Animal Model) InVitro->PK_Study Analysis LC-MS/MS Analysis of Plasma Samples PK_Study->Analysis Data PK Data Analysis (AUC, Cmax, T1/2) Analysis->Data Decision Decision: Bioavailability Improved? Data->Decision Decision->Formulation No End_Success Proceed to Efficacy Studies Decision->End_Success Yes

Caption: Workflow for improving and evaluating the bioavailability of this compound.

References

Mthfd2-IN-5 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of Mthfd2-IN-5, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Storage and Handling Best Practices

Proper storage and handling of this compound are critical to maintain its stability and activity. While the supplier, MedChemExpress, ships the compound at room temperature for continental US deliveries, long-term storage conditions require more stringent control.[1] The following recommendations are based on best practices for similar small molecule inhibitors, as specific stability data for this compound is not publicly available. Users should always refer to the Certificate of Analysis provided by the supplier for lot-specific storage instructions.

ConditionTemperatureDurationNotes
Solid Powder -20°CUp to 3 years (based on similar compounds)Store desiccated and protected from light.
Stock Solution (in DMSO) -80°CUp to 1 year (based on similar compounds)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Hygroscopic: this compound may be hygroscopic. Store in a desiccator to prevent moisture absorption.

Solubility and Reconstitution

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 467.82 g/mol .

    • Volume (L) = (Mass of compound (g) / 467.82 g/mol ) / 0.010 mol/L

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial one-carbon (1C) metabolic pathway, which is crucial for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation.[2][3] The pathway is highly active in cancer cells, making MTHFD2 an attractive therapeutic target.[4] this compound selectively inhibits the dehydrogenase activity of MTHFD2, thereby disrupting this pathway.

MTHFD2_Pathway MTHFD2 in Mitochondrial One-Carbon Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT2 SHMT2 SHMT2 THF Tetrahydrofolate (THF) THF->CH2_THF CH_THF 5,10-Methenyl-THF CH2_THF->CH_THF MTHFD2 (Dehydrogenase) MTHFD2 MTHFD2 Formyl_THF 10-Formyl-THF CH_THF->Formyl_THF MTHFD2 (Cyclohydrolase) MTHFD1L MTHFD1L Formate Formate Formyl_THF->Formate MTHFD1L Purine_Synthesis Purine Synthesis (DNA/RNA) Formate->Purine_Synthesis Exported Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Inhibits

Caption: MTHFD2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical starting concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Cell_Viability_Workflow Cell Viability (MTT) Assay Workflow start Start: Seed cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) start->incubate1 prepare_dilutions prepare_dilutions incubate1->prepare_dilutions prepare_ prepare_ dilutions Prepare serial dilutions of this compound and vehicle control (DMSO) treat_cells Treat cells with compound dilutions incubate2 Incubate for 72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Remove medium and add solubilization solution incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end prepare_dilutions->treat_cells

Caption: A typical workflow for a cell viability assay using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of MTHFD2, a mitochondrial enzyme essential for the one-carbon metabolic pathway. By inhibiting MTHFD2, the compound disrupts the synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA. This leads to replication stress and ultimately apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway.

Q2: What is the selectivity of this compound?

A2: this compound is a selective inhibitor for MTHFD2 with a reported IC50 of 66 nM.

Q3: How should I prepare this compound for in vivo studies?

A3: The provided information does not include a specific formulation for in vivo use. For similar MTHFD2 inhibitors, formulations often involve vehicles such as 0.5% (w/v) methyl cellulose (B213188) or a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to perform formulation development and tolerability studies for your specific animal model.

Q4: Can I use this compound in combination with other anti-cancer agents?

A4: Yes, targeting metabolic pathways with inhibitors like this compound can have synergistic effects when combined with other chemotherapeutic agents that target different cellular processes. However, combination studies should be carefully designed to assess synergy and potential toxicity.

Troubleshooting Guide

Troubleshooting_Flowchart Troubleshooting Common Experimental Issues start Start: Unexpected experimental result issue What is the issue? start->issue no_effect No or weak inhibitor effect issue->no_effect No effect high_variability High variability between replicates issue->high_variability High variability cell_death_control Unexpected cell death in vehicle control issue->cell_death_control Control cell death check_compound Check compound integrity: - Freshly prepare dilutions? - Stored correctly? - Correct concentration? no_effect->check_compound check_pipetting Check pipetting accuracy: - Calibrated pipettes? - Consistent technique? high_variability->check_pipetting check_dmso Check DMSO concentration: - Final concentration ≤ 0.5%? - High-quality, anhydrous DMSO? cell_death_control->check_dmso check_cells Check cell line: - Resistant to MTHFD2 inhibition? - Low MTHFD2 expression? - Passage number too high? check_compound->check_cells check_protocol Check protocol: - Sufficient treatment duration? - Appropriate assay endpoint? check_cells->check_protocol solution_no_effect Solution: - Use fresh compound stock. - Test a different cell line. - Optimize treatment time and concentration. check_protocol->solution_no_effect check_cell_seeding Check cell seeding: - Even cell distribution? - No edge effects? check_pipetting->check_cell_seeding check_reagents Check reagent mixing: - Homogeneous solutions? check_cell_seeding->check_reagents solution_variability Solution: - Calibrate pipettes. - Improve cell seeding technique. - Ensure thorough mixing. check_reagents->solution_variability check_media Check media and supplements: - Contamination? - Expired reagents? check_dmso->check_media check_cell_health Check overall cell health: - Healthy morphology? - No contamination? check_media->check_cell_health solution_control_death Solution: - Lower final DMSO concentration. - Use fresh, sterile reagents. - Subculture healthy cells. check_cell_health->solution_control_death

Caption: A flowchart to guide troubleshooting of common experimental problems.

Disclaimer: The information provided in this technical support center is for research use only and is based on publicly available data and general laboratory practices. Users should always consult the product-specific Certificate of Analysis and Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information. Experimental protocols should be optimized for specific cell lines and experimental conditions.

References

Addressing Mthfd2-IN-5 resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[1][2] This pathway is vital for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for the rapid proliferation of cancer cells.[1] By inhibiting MTHFD2, this compound disrupts the production of these necessary building blocks, leading to replication stress and subsequent cell death in cancer cells that overexpress MTHFD2.[1][3]

Q2: Why are some cancer cell lines resistant to this compound?

A2: While direct resistance mechanisms to this compound are still under investigation, resistance to MTHFD2 inhibition, in general, can arise from the metabolic plasticity of cancer cells.[1] Potential mechanisms include:

  • Upregulation of Compensatory Pathways: Cancer cells may adapt by upregulating alternative metabolic pathways to bypass the block in mitochondrial 1C metabolism. A key compensatory route is the cytosolic one-carbon pathway, which can be driven by the enzyme Serine Hydroxymethyltransferase 1 (SHMT1).[3][4]

  • Low MTHFD2 Expression: Cell lines with inherently low expression of MTHFD2 may not be as dependent on this pathway for survival and would therefore exhibit intrinsic resistance.[1]

  • Nutrient Availability: The composition of the cell culture medium, particularly the presence of nucleotide precursors like hypoxanthine (B114508) and thymidine, can rescue cells from the effects of MTHFD2 inhibition.[1]

Q3: How can I determine if my cancer cell line is resistant to this compound?

A3: Resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value for this compound in one cell line compared to a panel of other sensitive cell lines would indicate resistance. A common threshold for resistance is a 10-fold or higher IC50 value, though this can vary depending on the specific drug and cell types being studied.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
High variability in cell viability (e.g., IC50) assays. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Optimize cell number to be within the linear range of the assay.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Contamination of cell cultures.Regularly inspect cultures for any signs of microbial contamination.
Weaker than expected growth inhibition. Inhibitor instability or insolubility.Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Confirm the solubility of the inhibitor in your specific cell culture medium.
Sub-optimal treatment duration.The effects of nucleotide synthesis inhibition may take time to manifest. Consider extending the treatment duration (e.g., 72-96 hours).[1]
High cell seeding density.High cell densities can mask anti-proliferative effects. Optimize seeding density to ensure cells are in the logarithmic growth phase.[1]
Cell line is not dependent on the mitochondrial 1C pathway.Characterize the metabolic phenotype of your cell line. Cells with high MTHFD2 expression are more likely to be sensitive.[1]
Observed cytotoxicity at concentrations expected to be cytostatic. MTHFD2 inhibition leads to nucleotide depletion, which can induce replication stress and ultimately cell death.To differentiate between cytostatic and cytotoxic effects, consider performing an apoptosis assay, such as Annexin V staining, in parallel with your proliferation assay.
Lack of synergistic effect in combination studies. Sub-optimal drug concentrations or ratios.Perform dose-matrix experiments with a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio.
Different synergy models give conflicting results.It is advisable to use at least two different models to calculate synergy (e.g., Bliss, Loewe). Consistent results across models provide stronger evidence.

Quantitative Data Summary

The following tables provide a hypothetical representation of data that could be generated when studying this compound resistance.

Table 1: this compound IC50 Values in a Panel of Cancer Cell Lines

Cell LineCancer TypeMTHFD2 Expression (Relative to GAPDH)This compound IC50 (µM)Putative Status
MOLM-14Acute Myeloid LeukemiaHigh0.72Sensitive
SW620Colorectal CancerHigh1.5Sensitive
HCT-116Colorectal CancerModerate5.2Moderately Sensitive
A549Lung CancerLow> 50Resistant
PC-9Lung CancerHigh0.9Sensitive
PC-9/GR (Gefitinib-Resistant)Lung CancerVery High0.5Highly Sensitive

Note: The data in this table is illustrative and based on typical findings in the field. PC-9/GR cells, being resistant to gefitinib (B1684475), show increased dependence on MTHFD2, making them more sensitive to its inhibition.[5]

Table 2: Synergistic Effects of this compound with a SHMT1 Inhibitor in a Resistant Cell Line (e.g., A549)

Drug Combination (this compound + SHMT1 Inhibitor)Combination Index (CI) at Fa 0.5Synergy Interpretation
1:1 Ratio0.65Synergism
1:2 Ratio0.58Synergism
2:1 Ratio0.72Synergism

Note: A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa 0.5 represents the drug concentrations that inhibit 50% of cell growth.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Synergy Analysis using the Chou-Talalay Method
  • Experimental Design: Design a dose-response matrix experiment where cells are treated with this compound alone, a second drug of interest alone, and combinations of both drugs at a constant ratio (e.g., 1:1, 1:2, 2:1 based on their individual IC50 values).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) after treating the cells with the single agents and combinations for a defined period.

  • Data Analysis: Use software like CompuSyn to analyze the dose-response data. The software will calculate the Combination Index (CI) for different fractional inhibitions (Fa).

  • Interpretation: A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

Visualizations

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 5,10-methenyl-THF 5,10-methenyl-THF 5,10-CH2-THF->5,10-methenyl-THF MTHFD2 10-formyl-THF 10-formyl-THF 5,10-methenyl-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate MTHFD1L Formate_out Formate Formate->Formate_out Export Mthfd2_IN_5 This compound Mthfd2_IN_5->5,10-CH2-THF 10-formyl-THF_c 10-formyl-THF_c Formate_out->10-formyl-THF_c MTHFD1 Purine_synthesis Purine_synthesis 10-formyl-THF_c->Purine_synthesis Experimental_Workflow start Start: Suspected this compound Resistance ic50 Determine IC50 in Cell Line Panel start->ic50 classify Classify Cell Lines as Sensitive or Resistant ic50->classify investigate Investigate Resistance Mechanisms in Resistant Lines classify->investigate synergy Perform Synergy Studies (e.g., with SHMT1 inhibitor) investigate->synergy apoptosis Assess Apoptosis (Annexin V) investigate->apoptosis metabolic Metabolic Flux Analysis investigate->metabolic end End: Characterize and Overcome Resistance synergy->end apoptosis->end metabolic->end Resistance_Logic Mthfd2_inhibition This compound Inhibition of MTHFD2 Mitochondrial_block Block in Mitochondrial 1C Metabolism Mthfd2_inhibition->Mitochondrial_block Resistance Resistance to this compound Mitochondrial_block->Resistance Cytosolic_compensation Upregulation of Cytosolic Pathway (SHMT1) Resistance->Cytosolic_compensation Possible Mechanism 1 Low_dependence Low Dependence on Mitochondrial 1C Metabolism Resistance->Low_dependence Possible Mechanism 2 Synergy_target Target for Synergy (e.g., SHMT1 inhibitor) Cytosolic_compensation->Synergy_target

References

How to control for Mthfd2-IN-5's effect on MTHFD1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when using this inhibitor. The following information will help you control for the off-target effects of this compound on MTHFD1, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its selectivity for MTHFD2 over MTHFD1?

Q2: Why is it important to control for the off-target effects of this compound on MTHFD1?

MTHFD1 and MTHFD2 are isozymes that catalyze similar reactions in the one-carbon metabolism pathway, but in different cellular compartments (cytosol and mitochondria, respectively)[4]. While MTHFD2 is highly expressed in cancer and embryonic cells, MTHFD1 is broadly expressed in normal adult tissues[3]. Off-target inhibition of MTHFD1 can lead to confounding experimental results and potential toxicity in in-vivo models, making it critical to confirm that the observed phenotype is due to the specific inhibition of MTHFD2[5][6].

Q3: What are the initial steps to assess the on-target and off-target effects of this compound?

A multi-pronged approach is recommended[7]:

  • Biochemical Assays: Determine the IC50 values of this compound against purified MTHFD2 and MTHFD1 enzymes to quantify its selectivity.

  • Cellular Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to MTHFD2 in intact cells.

  • Genetic Approaches: Employ MTHFD1 knockout (KO) or knockdown (KD) cell lines to assess the inhibitor's effects in the absence of the potential off-target.

  • Rescue Experiments: Perform rescue experiments by supplementing cells with metabolites downstream of MTHFD2, such as formate (B1220265) or nucleosides, to confirm that the observed phenotype is due to the disruption of one-carbon metabolism[5].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weaker than expected inhibition of cell growth 1. Inhibitor instability or insolubility.2. Insufficient treatment duration.3. High cell seeding density.4. Resistance due to MTHFD1 expression or other compensatory pathways.1. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. Confirm solubility in your cell culture medium.2. Extend treatment duration (e.g., 72-96 hours) to allow for depletion of nucleotide pools.3. Optimize cell seeding density to ensure logarithmic growth.4. Check the basal expression of MTHFD1 and MTHFD2 in your cell line. Consider using cell lines with low MTHFD1 expression.
High cytotoxicity at concentrations expected to be cytostatic 1. Off-target effects at high concentrations.2. Severe on-target toxicity due to complete disruption of one-carbon metabolism.1. Perform a detailed dose-response curve to identify the optimal concentration range. Profile the inhibitor against a broader panel of metabolic enzymes if possible.2. Conduct rescue experiments with formate or thymidine (B127349) to confirm on-target toxicity[7].
Inconsistent results between replicates 1. Uneven cell seeding.2. Inaccurate pipetting.3. Inhibitor precipitation.1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Prepare working solutions fresh from a concentrated stock immediately before use. Ensure the final DMSO concentration is low.
No thermal shift observed in CETSA with the inhibitor 1. Inhibitor is not cell-permeable.2. Incorrect heating temperature or duration.3. Inhibitor concentration is too low.1. Confirm cell permeability using other assays.2. Optimize the heat challenge conditions for MTHFD2.3. Test a higher concentration of the inhibitor.

Quantitative Data

Table 1: In Vitro Selectivity of Various MTHFD2 Inhibitors

Compound NameMTHFD2 IC50MTHFD1 IC50Selectivity (MTHFD1/MTHFD2)Reference
This compound (Compound 16e) 66 nM Not specified in abstract Not specified in abstract [1][2]
Mthfd2-IN-1 (DS18561882)0.0063 µM0.57 µM~90-fold[5][8]
DS449601561.6 µM>30 µM>18.75-fold[5][9]
LY345899663 nM96 nM0.14-fold (MTHFD1 selective)[8][10]
TH961947 nMNot specifiedNot specified[5]

Note: Researchers should consult the primary publication for this compound (Compound 16e) to obtain the MTHFD1 IC50 and calculate the precise selectivity[3].

Experimental Protocols

Biochemical Assay for MTHFD2/MTHFD1 Inhibition

This protocol determines the IC50 of an inhibitor against purified MTHFD2 and MTHFD1 enzymes by measuring their dehydrogenase activity.

Materials:

  • Purified recombinant human MTHFD2 and MTHFD1 enzymes.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT[8].

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

  • Cofactor: NAD+ for MTHFD2, NADP+ for MTHFD1.

  • This compound dissolved in DMSO.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, the respective enzyme (MTHFD2 or MTHFD1), and the cofactor.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, CH2-THF.

  • Immediately measure the rate of NADH or NADPH production by monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration and plot the dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA confirms the direct binding of this compound to MTHFD2 in a cellular context[8][11].

Materials:

  • Cultured cells expressing MTHFD2.

  • This compound dissolved in DMSO.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or a PCR plate.

  • Thermocycler.

  • Lysis buffer.

  • Anti-MTHFD2 antibody for Western blotting.

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction) and analyze the amount of soluble MTHFD2 by Western blotting.

  • A positive thermal shift (more soluble protein at higher temperatures in the presence of the inhibitor) indicates target engagement.

Visualizations

OneCarbonMetabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CH2THF_m 5,10-CH2-THF Serine_m->CH2THF_m SHMT2 THF_m THF THF_m->CH2THF_m CHTHF_m 5,10-methenyl-THF CH2THF_m->CHTHF_m MTHFD2 (Dehydrogenase) FormylTHF_m 10-formyl-THF CHTHF_m->FormylTHF_m MTHFD2 (Cyclohydrolase) Formate_m Formate FormylTHF_m->Formate_m MTHFD1L Formate_c Formate Formate_m->Formate_c Export MTHFD2 MTHFD2 SHMT2 SHMT2 MTHFD1L MTHFD1L Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 MTHFD1 MTHFD1 Mthfd2_IN_5->MTHFD1 Off-target? FormylTHF_c 10-formyl-THF Formate_c->FormylTHF_c MTHFD1 THF_c THF THF_c->FormylTHF_c Purines Purine Synthesis FormylTHF_c->Purines

Caption: One-carbon metabolism pathway showing the roles of MTHFD2 and MTHFD1.

ExperimentalWorkflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_genetic Genetic Controls cluster_rescue Rescue Experiments Biochem_MTHFD2 IC50 Assay (Purified MTHFD2) Selectivity Calculate Selectivity (IC50 MTHFD1 / IC50 MTHFD2) Biochem_MTHFD2->Selectivity Biochem_MTHFD1 IC50 Assay (Purified MTHFD1) Biochem_MTHFD1->Selectivity CETSA CETSA (Target Engagement in cells) Selectivity->CETSA Phenotype Phenotypic Assays (e.g., Proliferation) CETSA->Phenotype WT_cells Wild-Type Cells Phenotype->WT_cells MTHFD1_KO MTHFD1 KO/KD Cells Phenotype->MTHFD1_KO Inhibitor_only Inhibitor Treatment WT_cells->Inhibitor_only MTHFD1_KO->Inhibitor_only Inhibitor_rescue Inhibitor + Formate/ Nucleosides Inhibitor_only->Inhibitor_rescue End Conclusion Inhibitor_rescue->End Confirm On-Target Effect Start Start: Characterize This compound Start->Biochem_MTHFD2 Start->Biochem_MTHFD1

Caption: Workflow for controlling for this compound's effect on MTHFD1.

LogicDiagram cluster_controls Control Experiments Phenotype Observed Phenotype (e.g., decreased proliferation) Rescue Phenotype rescued by formate? Phenotype->Rescue KO_Effect Phenotype persists in MTHFD1 KO cells? Phenotype->KO_Effect OnTarget On-Target Effect (MTHFD2 inhibition) OffTarget Off-Target Effect (MTHFD1 inhibition) Rescue->OnTarget Yes Rescue->OffTarget No KO_Effect->OnTarget Yes KO_Effect->OffTarget No

Caption: Logical diagram for differentiating on- and off-target effects.

References

Technical Support Center: Mthfd2-IN-5 In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the MTHFD2 inhibitor, Mthfd2-IN-5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the refinement of dosages for in vivo xenograft studies.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Compound 16e, is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway that provides the necessary building blocks for nucleotide synthesis (purines and thymidylate), which are essential for DNA replication and cell proliferation.[3][4] By inhibiting MTHFD2, this compound disrupts this metabolic pathway, leading to a depletion of nucleotides required for DNA synthesis and repair. This ultimately causes cell cycle arrest and apoptosis in rapidly proliferating cancer cells, which often exhibit high expression of MTHFD2.[3]

Q2: What is the reported in vivo efficacy of this compound?

A2: this compound has demonstrated potent antitumor efficacy in a MOLM-14 acute myeloid leukemia (AML) xenograft mouse model.[2][5] While specific quantitative data on tumor growth inhibition percentage is not publicly available, it is described as a leading candidate from its study series with favorable pharmacokinetic properties.[2][5]

Q3: What is a recommended starting dosage and administration route for this compound in xenograft studies?

A3: Specific dosage and administration details for this compound from its primary publication are not fully available in the public domain. However, based on data from other potent MTHFD2 inhibitors, a starting point for dose-ranging studies could be extrapolated. For instance, the MTHFD2 inhibitor DS18561882 has been used at doses of 300 mg/kg via oral gavage in breast cancer xenograft models.[3][6] It is crucial to perform a dose-finding study for this compound in your specific xenograft model to determine the optimal balance between efficacy and toxicity.

Q4: How should this compound be formulated for in vivo administration?

A4: As this compound is a small molecule inhibitor, it is likely to have poor water solubility. A common approach for formulating such compounds for oral administration is to create a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a mixture of solvents like DMSO, PEG300, and Tween-80. The exact formulation should be optimized to ensure stability and bioavailability. It is recommended to prepare the formulation fresh daily.

Q5: What are the expected signs of toxicity in mice treated with this compound?

A5: Common signs of toxicity for small molecule inhibitors in mice include body weight loss, changes in behavior (lethargy, ruffled fur), and signs of gastrointestinal distress.[7] It is essential to monitor the health of the animals daily, including body weight measurements (2-3 times per week). A body weight loss of more than 15-20% is often a humane endpoint for the study.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
High variability in tumor growth within the same treatment group. - Inconsistent tumor cell implantation.- Variable drug administration (e.g., inconsistent gavage technique).- Differences in individual animal health and metabolism.- Standardize cell implantation technique and cell numbers.- Ensure all personnel are proficient in the administration technique.- Increase the number of animals per group to improve statistical power.
Lack of tumor growth inhibition at the expected dose. - Suboptimal dosage or administration schedule.- Poor bioavailability of the compound due to formulation issues.- The xenograft model is not dependent on the MTHFD2 pathway.- Perform a dose-escalation study to find the maximum tolerated dose (MTD).- Optimize the formulation to improve solubility and absorption.- Confirm MTHFD2 expression in your cancer cell line via Western Blot.
Significant animal toxicity (e.g., rapid weight loss). - The administered dose is too high.- Off-target effects of the inhibitor.- Issues with the formulation vehicle.- Reduce the dosage and/or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the formulation itself.- Monitor animals closely for any adverse effects.
Inconsistent results between experiments. - Variation in cell culture conditions (e.g., passage number).- Differences in animal batches (e.g., age, supplier).- Inconsistent preparation of the inhibitor formulation.- Use cells within a consistent and low passage number range.- Ensure consistency in animal age, sex, and strain across experiments.- Prepare fresh inhibitor formulation for each treatment day and ensure homogeneity.

Quantitative Data Summary

Due to the limited public availability of specific in vivo data for this compound, the following table summarizes data for other relevant MTHFD2 inhibitors to provide a comparative reference for experimental design.

Inhibitor Xenograft Model Dosage Administration Route Efficacy Toxicity Reference
DS18561882 MDA-MB-231 (Breast Cancer)300 mg/kgOral GavageDecreased tumor burdenNo significant change in mouse weight[3][6]
LY345899 Colorectal CancerNot specifiedIntraperitonealSuppressed tumor growthNot specified[8]

Experimental Protocols

In Vivo Xenograft Model Establishment
  • Cell Culture: Culture MOLM-14 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest MOLM-14 cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

This compound Formulation and Administration (Example Protocol)
  • Vehicle Preparation (Example): Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • This compound Suspension:

    • Calculate the required amount of this compound for the desired dose.

    • Weigh the compound and suspend it in the prepared vehicle.

    • Ensure a homogenous suspension by vortexing or sonicating before each administration.

  • Administration:

    • Administer the this compound suspension to the mice via oral gavage at the determined dose and schedule (e.g., once daily).

    • The volume of administration is typically 10 µL/g of body weight.

Visualizations

MTHFD2 Signaling Pathway

Caption: MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Experimental Workflow for this compound In Vivo Xenograft Study start Start cell_culture 1. Cell Culture (e.g., MOLM-14) start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous in Immunodeficient Mice) cell_culture->implantation monitoring 3. Tumor Growth Monitoring (Caliper Measurements) implantation->monitoring randomization 4. Randomization into Groups (Tumor Volume ~100-150 mm³) monitoring->randomization treatment 5. Treatment Administration (Vehicle vs. This compound) randomization->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 7. Study Endpoint (e.g., 21-28 days or humane endpoints) treatment->endpoint data_collection->endpoint Daily/Weekly analysis 8. Data Analysis (Tumor Growth Inhibition, Toxicity) endpoint->analysis end End analysis->end

Caption: A typical workflow for conducting an in vivo xenograft study with a small molecule inhibitor.

References

Overcoming Mthfd2-IN-5 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MTHFD2 inhibitor, Mthfd2-IN-5. The information provided is designed to address common challenges, with a focus on overcoming precipitation in aqueous solutions during experiments.

Troubleshooting Guide: Overcoming this compound Precipitation

Precipitation of small molecule inhibitors like this compound in aqueous experimental media is a common issue that can lead to inaccurate and irreproducible results. This guide addresses specific problems in a question-and-answer format.

Question: My this compound, dissolved in DMSO, precipitated immediately when I added it to my aqueous cell culture medium. What went wrong?

Answer: This is a frequent problem when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution. The drastic change in solvent polarity causes the compound to "crash out" of the solution. To prevent this, a method of serial dilution is recommended. Instead of adding the highly concentrated DMSO stock directly, first, create intermediate dilutions of the stock in pure DMSO. Then, add the final, less concentrated DMSO solution to your buffer or medium. This gradual decrease in concentration helps to maintain the solubility of this compound.

Question: I prepared my working solution of this compound and it was initially clear, but it became cloudy after a short period at 37°C. Why is this happening?

Answer: This delayed precipitation can be due to several factors. The compound may have formed a supersaturated solution that is thermodynamically unstable and precipitates over time, a process that can be accelerated by the higher temperature of an incubator. It is also possible that interactions with components in your cell culture medium, such as salts or proteins, are reducing the solubility of this compound. To address this, ensure your final concentration of this compound is below its maximum solubility limit in the final assay medium. You can determine this by preparing a dilution series in your medium and observing for precipitation over your experimental timeframe at 37°C.

Question: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

Answer: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. As a general rule, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[1] The specific tolerance can vary between cell lines. Therefore, it is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration. This will help you to distinguish the effects of the inhibitor from any solvent-induced effects.

Question: How can I visually confirm if my this compound is fully dissolved or has precipitated?

Answer: A clear, transparent solution is a good initial indicator that your compound is dissolved. Look for any signs of cloudiness, haziness, or visible particulate matter against a dark background. For a more sensitive assessment, you can centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible, your compound has precipitated. The supernatant can then be carefully collected for use, though the actual concentration will be lower than intended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Compound 16e, is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[2] MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) required for DNA and RNA synthesis.[3] By inhibiting MTHFD2, this compound disrupts this pathway, leading to a depletion of these essential building blocks, which in turn causes replication stress and apoptosis in rapidly proliferating cells, such as cancer cells.[3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Based on available information, this compound is soluble in DMSO.[2] For preparing high-concentration stock solutions (e.g., 10 mM), it is recommended to use high-quality, anhydrous DMSO.[4]

Q3: How should I store my this compound stock solution?

A3: To ensure the stability and longevity of this compound, stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage.[4] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4]

Q4: Can I use other solvents like ethanol (B145695) to dissolve this compound?

A4: While DMSO is the confirmed solvent, other organic solvents like ethanol are often used for similar small molecules. However, the solubility of this compound in ethanol is not explicitly documented in the readily available literature. If you choose to use an alternative solvent, it is crucial to first perform a small-scale solubility test.

Q5: My experiment requires a very low final DMSO concentration. How can I achieve this without causing precipitation?

A5: To achieve a low final DMSO concentration (e.g., <0.1%), you will need to start with a more dilute stock solution of this compound in DMSO. This may require careful planning of your serial dilutions. If the required working concentration of this compound is too high to be achieved with a low DMSO percentage, you may need to explore the use of co-solvents or formulation agents, although this will require significant validation to ensure they do not interfere with your experimental system.

Quantitative Data

Table 1: this compound Properties and Activity

PropertyValueReference
Chemical Formula C₁₇H₁₈ClN₇O₇[2]
Molecular Weight 467.82 g/mol [2]
CAS Number 3068001-31-7[2]
MTHFD2 IC₅₀ 66 nM[2]
MTHFD1 IC₅₀ 1790 nM[2]
Solubility Soluble in DMSO[2]

Table 2: Comparison of Select MTHFD2 Inhibitors

InhibitorMTHFD2 IC₅₀MTHFD1 IC₅₀Selectivity (MTHFD1/MTHFD2)Reference
This compound 66 nM1790 nM~27-fold[2]
DS18561882 6.3 nM570 nM~90-fold[5]
TH9619 47 nMNot SpecifiedNot Specified[6]
LY345899 663 nM96 nM~0.14-fold[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 4.68 mg.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Medium to Avoid Precipitation

Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution in DMSO. For example, to prepare a 1 µM final working solution, you can first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. To do this, mix 2 µL of the 10 mM stock with 18 µL of DMSO.

  • Final Dilution: Add the intermediate DMSO stock to the pre-warmed cell culture medium. To achieve a final concentration of 1 µM with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 1 mL of the medium. It is recommended to add the DMSO solution to the medium while gently vortexing to ensure rapid and even dispersion.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway in Cancer Metabolism cluster_mthfd2 Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT2 Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Dehydrogenase Activity Thymidylate_Synthesis Thymidylate Synthesis (DNA) Methylene_THF->Thymidylate_Synthesis MTHFD2 MTHFD2 Methylene_THF->MTHFD2 Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase Activity Purine_Synthesis Purine Synthesis (DNA/RNA) Formyl_THF->Purine_Synthesis Replication_Stress Replication Stress & Apoptosis MTHFD2->Methenyl_THF MTHFD2->Formyl_THF Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2

Caption: MTHFD2 pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Workflow for Preventing this compound Precipitation start Start: Solid this compound prepare_stock Prepare Concentrated Stock Solution (e.g., 10 mM in 100% DMSO) start->prepare_stock intermediate_dilution Create Intermediate Dilution in 100% DMSO (e.g., 1 mM) prepare_stock->intermediate_dilution final_dilution Add Intermediate Stock to Pre-warmed Aqueous Medium (Final DMSO <= 0.1%) intermediate_dilution->final_dilution visual_check Visually Inspect for Precipitation final_dilution->visual_check solution_clear Solution is Clear: Proceed with Experiment visual_check->solution_clear No precipitation_observed Precipitation Observed visual_check->precipitation_observed Yes troubleshoot Troubleshoot: - Lower final concentration - Re-evaluate max solubility - Check buffer components precipitation_observed->troubleshoot

Caption: A step-by-step logical guide for troubleshooting precipitation.

References

Interpreting unexpected phenotypes after Mthfd2-IN-5 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MTHFD2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes, troubleshooting experiments, and understanding the nuances of targeting MTHFD2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MTHFD2 inhibitors like Mthfd2-IN-5?

A1: this compound and other similar inhibitors target MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2), a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism.[1][2][3] MTHFD2 is highly expressed in cancer cells and embryonic tissues but has low to no expression in most healthy adult tissues.[3][4][5] By inhibiting MTHFD2, these compounds disrupt the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids necessary for rapid cell proliferation.[2][3] This disruption leads to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on this metabolic pathway.[2][6]

Q2: We observed a phenotype inconsistent with the expected anti-proliferative effects of MTHFD2 inhibition. What could be the cause?

A2: Unexpected phenotypes can arise from several factors:

  • Off-target effects: MTHFD2 inhibitors can sometimes affect other related enzymes, most notably the cytosolic isoform MTHFD1 and the mitochondrial isoform MTHFD2L, due to structural similarities in their active sites.[7] Non-selective inhibition of MTHFD1 can be a concern as it is expressed in healthy tissues.[7]

  • Downstream metabolic consequences: MTHFD2 inhibition can lead to broader metabolic shifts beyond nucleotide depletion. This includes an altered redox state due to changes in NADPH production, leading to increased reactive oxygen species (ROS) and oxidative stress.[3][7] Cells may also undergo metabolic reprogramming to compensate for the inhibition, leading to unforeseen phenotypic changes.[7]

  • Non-canonical functions of MTHFD2: Recent studies suggest that MTHFD2 may have functions beyond its metabolic role in the mitochondria. It has been found to localize in the nucleus at sites of newly synthesized DNA, suggesting a potential role in DNA replication and the DNA damage response pathway, independent of its enzymatic activity.[4][8][9]

  • Cellular context and resistance: The effect of MTHFD2 inhibition can be highly dependent on the specific cell line and its metabolic wiring. Some cell lines may exhibit intrinsic resistance due to high expression of compensatory enzymes like MTHFD1 or alternative metabolic pathways.[10]

Q3: How can we confirm that the observed effects are due to on-target MTHFD2 inhibition?

A3: To confirm on-target activity, consider the following experiments:

  • Rescue experiments: Supplementing the culture medium with nucleosides (e.g., a mix of adenosine, guanosine, cytidine, and thymidine) or formate (B1220265) can help determine if the observed phenotype is due to the disruption of one-carbon metabolism.[10] If the addition of these supplements reverses the effects of the inhibitor, it strongly suggests an on-target mechanism.[10]

  • Target engagement assays: A Cellular Thermal Shift Assay (CETSA) can be used to verify that the inhibitor is binding to MTHFD2 within the cell.[7]

  • Knockout/Knockdown studies: Comparing the inhibitor's effect in wild-type cells versus cells where MTHFD2 has been genetically depleted (using CRISPR or shRNA) can provide strong evidence for on-target activity.[6]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High cellular toxicity at low concentrations 1. Off-target toxicity.[7] 2. Severe on-target toxicity due to complete disruption of one-carbon metabolism.[7]1. Profile the inhibitor against a panel of related metabolic enzymes (e.g., MTHFD1, MTHFD2L).[7] 2. Perform dose-response curves in multiple cell lines with varying MTHFD2 expression levels.[7] 3. Conduct rescue experiments with formate or nucleosides to confirm on-target toxicity.[7][10]
Lack of a clear dose-response 1. Inhibitor precipitation at high concentrations.[7] 2. Complex biological response with a narrow therapeutic window.[7]1. Check the solubility of the inhibitor in your culture medium. 2. Perform a detailed time-course and dose-response experiment.
Phenotype not rescued by nucleosides 1. Off-target effects. 2. Involvement of non-metabolic functions of MTHFD2.[4][8] 3. Disruption of redox homeostasis.[3][7]1. Investigate potential off-targets. 2. Explore non-canonical roles of MTHFD2, such as its involvement in the DNA damage response.[11] 3. Measure levels of reactive oxygen species (ROS) and assess markers of oxidative stress.
Cell line is resistant to MTHFD2 inhibition 1. Low or absent MTHFD2 expression.[4] 2. High expression of compensatory enzymes like MTHFD1.[10] 3. Activation of alternative metabolic pathways.1. Verify MTHFD2 expression levels in your cell line via Western blot or qPCR. 2. Assess the expression of MTHFD1 and other enzymes in the folate pathway. 3. Perform metabolomic analysis to identify compensatory metabolic changes.

Quantitative Data Summary

The following table summarizes key quantitative data for representative MTHFD2 inhibitors.

InhibitorTargetIC50 (nM)Cell LineEffectReference
DS18561882 MTHFD2--Depletes formate, prevents purine (B94841) synthesis, causes growth arrest.[8]
TH9619 MTHFD2-SW620Induces thymidine (B127349) depletion and replication stress.[6]
LY374571 MTHFD1/MTHFD2630 (MTHFD1), 80 (MTHFD2)-Competitive inhibitor.[12]
DS44960156 MTHFD2-->18-fold selectivity for MTHFD2 over MTHFD1.[13]
Compound 16a MTHFD1/MTHFD2120 (MTHFD1), 22 (MTHFD2)MOLM-14Synergistic effect with Alimta.[12]
Compound 16e MTHFD1/MTHFD2-MOLM-14Potent antitumor efficacy in xenograft models.[12]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general guideline for assessing the effect of an MTHFD2 inhibitor on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other MTHFD2 inhibitor)

  • DMSO (vehicle)

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of the MTHFD2 inhibitor. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.[10] It is recommended to keep the final DMSO concentration below 0.5%.[10]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[10]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Western Blot Analysis

This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with an MTHFD2 inhibitor.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-γH2AX, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT2 CHO_THF 10-Formyl-THF CH2_THF->CHO_THF MTHFD2 Formate Formate CHO_THF->Formate MTHFD2 MTHFD2 Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis One-carbon unit Thymidylate_Synthesis Thymidylate Synthesis Formate->Thymidylate_Synthesis One-carbon unit SHMT2 SHMT2 Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2

Caption: The role of MTHFD2 in mitochondrial one-carbon metabolism and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Effect? Start->Check_On_Target Rescue_Experiment Perform Rescue Experiment (Nucleosides/Formate) Check_On_Target->Rescue_Experiment Yes CETSA Perform CETSA Check_On_Target->CETSA Yes Knockdown Compare with MTHFD2 Knockdown Check_On_Target->Knockdown Yes Rescued Phenotype Rescued? Rescue_Experiment->Rescued CETSA->Rescued Knockdown->Rescued On_Target Likely On-Target Effect Rescued->On_Target Yes Investigate_Off_Target Investigate Off-Target Effects Rescued->Investigate_Off_Target No Profile_Inhibitor Profile against MTHFD1/MTHFD2L Investigate_Off_Target->Profile_Inhibitor Metabolomics Perform Metabolomics Investigate_Off_Target->Metabolomics

Caption: A logical workflow for troubleshooting unexpected phenotypes after this compound treatment.

References

Technical Support Center: Mthfd2-IN-5 and MTHFD2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mthfd2-IN-5 and other MTHFD2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[1][2] This pathway is vital for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for the proliferation of rapidly dividing cells, including cancer cells.[2][3][4] By inhibiting MTHFD2, this compound disrupts the mitochondrial folate cycle, leading to a depletion of the building blocks required for DNA and RNA synthesis. This induces replication stress, DNA damage, and can ultimately trigger cell cycle arrest and apoptosis in cancer cells.[5]

Q2: Why is MTHFD2 considered a promising therapeutic target in cancer?

MTHFD2 is highly expressed in embryonic and various tumor cells but has low to non-existent expression in most healthy adult tissues, even those that are proliferating.[6][7][8][9] This differential expression pattern makes MTHFD2 an attractive target for cancer therapy, as its inhibition could selectively harm cancer cells while sparing normal cells, potentially leading to a wider therapeutic window and fewer side effects.[2][10] High MTHFD2 expression is often correlated with poor prognosis and aggressive tumor characteristics in several cancers, including breast, lung, and colorectal cancers.[2][6][11]

Q3: How should I prepare and store this compound?

Proper preparation and storage are critical for maintaining the inhibitor's activity.

  • Solubility: For initial stock solutions, a common solvent is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] The solubility of specific inhibitors can vary, so it is always best to consult the supplier's datasheet.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5][12]

Q4: What are essential experimental controls to include when using this compound?

To ensure the validity of your experimental results, the following controls are crucial:

  • Vehicle Control: This is essential to account for any effects the solvent (e.g., DMSO) might have on the cells.[5] Cells should be treated with the same concentration of the vehicle used to dissolve the inhibitor.[5]

  • Untreated Control: This group of cells receives only the culture medium and serves as a baseline for normal cell behavior.[5]

  • Positive Control: A known cytotoxic agent should be used to confirm that the assay (e.g., a cell viability assay) is performing as expected.[5]

  • Rescue Experiment: To confirm that the observed effects of this compound are due to the inhibition of one-carbon metabolism, a rescue experiment can be performed.[5] This involves co-treating the cells with the inhibitor and a supplement of nucleosides (e.g., a mixture of adenosine, guanosine, cytidine, and thymidine) or formate (B1220265).[5] If the cytotoxic effects of the inhibitor are reversed, it strongly indicates on-target activity.[5]

Troubleshooting Guide

Problem 1: No effect or a weak effect of the inhibitor is observed.

Possible Cause Troubleshooting Steps
Inactive or degraded inhibitor Use a fresh batch of the inhibitor and ensure it has been stored correctly (protected from light, moisture, and repeated freeze-thaw cycles).[5]
Resistant cell line Check the basal expression level of MTHFD2 in your cell line.[5] High expression of the cytosolic isoform MTHFD1 or other compensatory pathways might confer resistance.[5]
Insufficient treatment duration or concentration Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[5][12] The effects of inhibiting nucleotide synthesis may take time to manifest.
Low aqueous solubility Confirm the solubility of the inhibitor in your cell culture medium.[12] If precipitation is observed, consider adjusting the vehicle concentration or using a different formulation if available.

Problem 2: High background in Western blots for MTHFD2 or downstream markers.

Possible Cause Troubleshooting Steps
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) instead of non-fat milk).[5]
Antibody concentration too high Titrate the concentrations of both the primary and secondary antibodies to find the optimal dilution.
Inadequate washing Increase the number and duration of washes with a buffer like TBST (Tris-buffered saline with Tween 20).[5]

Problem 3: Unexpected off-target effects.

Possible Cause Troubleshooting Steps
Inhibitor has activity against other enzymes Check the selectivity profile of your specific inhibitor.[5] Some MTHFD2 inhibitors also show activity against MTHFD1, which can lead to different biological outcomes.[5][11]
Perform rescue experiments with nucleosides or formate to confirm that the observed phenotype is related to the disruption of one-carbon metabolism.[5]

Quantitative Data

The following table summarizes the in vitro activity of this compound and other commonly used MTHFD2 inhibitors. Note that IC50, EC50, and GI50 values can vary depending on the specific assay conditions and cell lines used.

InhibitorTarget(s)Assay TypeIC50/GI50Cell LineReference
This compound MTHFD2Biochemical66 nM-[1]
This compound -ProliferationGI50: 720 nMMOLM-14[1]
DS18561882 MTHFD2/MTHFD1BiochemicalIC50: 6.3 nM (MTHFD2)-[5]
DS18561882 -Growth InhibitionGI50: 140 nMBreast Cancer Cell Line[13]
LY345899 MTHFD1/MTHFD2BiochemicalIC50: 96 nM (MTHFD1), 663 nM (MTHFD2)-[3][5]
TH9619 MTHFD1/MTHFD2Biochemical47 nM-[5][13]

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-based)

This protocol is for determining the effect of an MTHFD2 inhibitor on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they do not reach confluency by the end of the experiment. Allow cells to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the MTHFD2 inhibitor in complete culture medium from a concentrated stock solution (e.g., in DMSO).[13] Remove the old medium and add the medium containing the different inhibitor concentrations. Include a vehicle control with the same final concentration of DMSO as the highest inhibitor dose.[12]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • Reagent Addition: Add the resazurin-based proliferation reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[12]

  • Data Acquisition: Measure the fluorescence at the appropriate wavelength using a plate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) value by fitting the data to a dose-response curve.[12]

Protocol 2: Western Blotting for MTHFD2 and Downstream Markers

This protocol is for assessing the levels of MTHFD2 and markers of DNA damage (e.g., γH2AX) or apoptosis (e.g., cleaved PARP) following inhibitor treatment.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the MTHFD2 inhibitor at the desired concentrations and for the appropriate duration.[13] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[5][12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., MTHFD2, γH2AX, cleaved PARP) overnight at 4°C.[12]

  • Washing: Wash the membrane three times with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

MTHFD2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Downstream Downstream Cellular Effects cluster_AKT Other Signaling Interactions Serine Serine Glycine Glycine Serine->Glycine SHMT2 SHMT2 Serine->SHMT2 CH2_THF 5,10-CH2-THF SHMT2->CH2_THF THF_m THF THF_m->SHMT2 MTHFD2 MTHFD2 CH2_THF->MTHFD2 Formate_m Formate MTHFD2->Formate_m Thymidylate_Synth Thymidylate Synthesis (Building Blocks) MTHFD2->Thymidylate_Synth Replication_Stress Replication Stress Purine_Synth Purine Synthesis (Building Blocks) Formate_m->Purine_Synth Purine_Synth->Replication_Stress Depletion leads to Thymidylate_Synth->Replication_Stress Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Inhibition DNA_Damage DNA Damage Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis MTHFD2_AKT MTHFD2 AKT_path AKT Signaling Pathway MTHFD2_AKT->AKT_path Activates Proliferation Cell Proliferation AKT_path->Proliferation

Caption: MTHFD2 in one-carbon metabolism and its inhibition by this compound.

Experimental_Workflow start Start: Hypothesis (this compound affects cell line X) prep Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep dose_response Dose-Response Assay (e.g., 72h Resazurin) prep->dose_response determine_gi50 Determine GI50 dose_response->determine_gi50 mechanism_studies Mechanism of Action Studies (at GI50 and 2x GI50) determine_gi50->mechanism_studies western_blot Western Blot (MTHFD2, p-H2AX, c-PARP) mechanism_studies->western_blot rescue_exp Rescue Experiment (Co-treat with nucleosides) mechanism_studies->rescue_exp data_analysis Data Analysis & Interpretation western_blot->data_analysis rescue_exp->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for in vitro testing of this compound.

Troubleshooting_Logic start Problem: No/Weak Effect of this compound check_inhibitor Check Inhibitor (Fresh stock? Stored properly?) start->check_inhibitor check_conditions Check Experimental Conditions (Dose? Duration?) check_inhibitor->check_conditions Yes re_run Prepare Fresh Inhibitor and Re-run Assay check_inhibitor->re_run No check_cell_line Check Cell Line (MTHFD2 expressed? Resistant?) check_conditions->check_cell_line Yes optimize Optimize Dose/Duration (Time-course/Dose-response) check_conditions->optimize No validate_cell_line Validate MTHFD2 Expression (Western/qRT-PCR) check_cell_line->validate_cell_line No consider_resistance Consider Resistance Mechanisms or Select New Cell Line check_cell_line->consider_resistance Yes yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No

Caption: A logical workflow for troubleshooting this compound experiments.

References

How to assess Mthfd2-IN-5 target engagement in intact cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of Mthfd2-IN-5 in intact cells. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to confirm this compound target engagement in intact cells?

A1: The most direct and widely accepted method is the Cellular Thermal Shift Assay (CETSA).[1][2] CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. When this compound binds to the MTHFD2 protein, the complex becomes more resistant to heat-induced denaturation, resulting in a measurable shift in its melting temperature (Tm).[1]

Q2: Are there alternative, indirect methods to assess this compound target engagement?

A2: Yes, target engagement can be inferred by measuring the downstream metabolic consequences of MTHFD2 inhibition. MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, responsible for producing formate (B1220265).[3] Inhibition of MTHFD2 by this compound is expected to lead to:

  • Decreased Formate Production: A reduction in intracellular and secreted formate levels can be quantified as a surrogate for MTHFD2 inhibition.[4]

  • Alterations in Nucleotide Pools: MTHFD2-derived one-carbon units are essential for de novo purine (B94841) and thymidylate synthesis.[3][5] Therefore, a decrease in the cellular pools of purines (e.g., ATP, GTP) and thymidine (B127349) can indicate target engagement.

Q3: What cell lines are suitable for this compound target engagement studies?

A3: Cell lines with high endogenous expression of MTHFD2 are ideal. MTHFD2 is often overexpressed in various cancer cell lines.[3][6] It is recommended to first perform a Western blot to confirm MTHFD2 protein levels in your chosen cell line(s).

Q4: What is the expected outcome of a successful this compound CETSA experiment?

A4: A successful experiment will demonstrate a dose-dependent increase in the thermal stability of MTHFD2 in the presence of this compound. This is observed as a positive shift in the melting temperature (ΔTm) of the protein.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)
Problem Possible Cause(s) Solution(s)
No MTHFD2 signal in Western blot 1. Low MTHFD2 expression in the chosen cell line. 2. Inefficient cell lysis. 3. Poor antibody quality or incorrect antibody dilution.1. Screen different cell lines for high MTHFD2 expression. 2. Optimize lysis buffer and procedure (e.g., include multiple freeze-thaw cycles). 3. Validate the primary antibody and optimize its concentration.
No thermal shift observed with this compound 1. This compound is not cell-permeable. 2. Insufficient incubation time with the inhibitor. 3. Incorrect heating temperature range or duration. 4. Inhibitor concentration is too low.1. Confirm cell permeability using an orthogonal assay. 2. Increase the incubation time (e.g., 2-4 hours). 3. Optimize the heat challenge conditions for MTHFD2 in your specific cell line. 4. Test a higher concentration range of this compound.
High background or inconsistent results 1. Uneven cell seeding or harvesting. 2. Inaccurate pipetting. 3. Temperature variations across the heating block. 4. Issues with Western blot transfer or detection.1. Ensure a homogenous cell suspension and consistent cell numbers. 2. Use calibrated pipettes and careful technique. 3. Use a calibrated thermal cycler with good block uniformity. 4. Optimize transfer conditions and use fresh detection reagents.
Irregular melt curves 1. Protein degradation. 2. Presence of detergents or other chemicals affecting protein stability.1. Add protease inhibitors to all buffers. 2. Perform a buffer screen to identify conditions that enhance MTHFD2 stability.[7]
Metabolite Profiling Assays
Problem Possible Cause(s) Solution(s)
No significant change in formate levels 1. Insufficient MTHFD2 inhibition. 2. Cells are utilizing alternative pathways for formate production. 3. Issues with the formate quantification assay.1. Increase the concentration of this compound or the treatment duration. 2. Use cell lines known to be dependent on the mitochondrial one-carbon pathway. 3. Validate the formate assay with appropriate standards and controls.
High variability in metabolite measurements 1. Inconsistent cell culture conditions. 2. Inefficient or variable metabolite extraction. 3. Issues with the LC-MS/MS or GC-MS analysis.1. Maintain consistent cell density, media composition, and incubation times. 2. Optimize and standardize the metabolite extraction protocol. 3. Use stable isotope-labeled internal standards for normalization.[8]

Quantitative Data Summary

The following table summarizes the reported thermal shift (ΔTm) values for various MTHFD2 inhibitors, providing a benchmark for experimental outcomes.

Inhibitor Assay Type ΔTm (°C) Cell Line
LY345899DSF+10.75N/A (Purified Protein)
TH9028CETSA+6.4HL-60
TH9619CETSA+5.9HL-60

Note: Direct comparison of ΔTm values between DSF (Differential Scanning Fluorimetry) and CETSA should be made with caution due to the different experimental environments (purified protein vs. intact cells).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound

Objective: To determine the target engagement of this compound by measuring its effect on the thermal stability of MTHFD2 in intact cells.

Materials:

  • Cancer cell line with high MTHFD2 expression

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against MTHFD2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) or DMSO for 1-2 hours at 37°C.[1]

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C. Include a non-heated control (37°C).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature water bath).[1]

    • Separate the soluble fraction from precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[1]

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.

    • Quantify the band intensities to determine the amount of soluble MTHFD2 at each temperature.

    • Plot the percentage of soluble MTHFD2 relative to the non-heated control as a function of temperature to generate a melting curve.

    • Determine the Tm (the temperature at which 50% of the protein is denatured).

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the this compound-treated sample.

Protocol 2: Formate Quantification by GC-MS

Objective: To indirectly assess this compound target engagement by measuring the change in formate levels in cell culture medium.

Materials:

  • Cells treated with this compound as in Protocol 1

  • Cell culture medium samples

  • [13C]-formate (internal standard)

  • 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) for derivatization[8]

  • GC-MS system

Procedure:

  • Sample Collection:

    • Collect the cell culture medium from cells treated with this compound or vehicle.

    • Centrifuge to remove any cell debris.

  • Sample Preparation and Derivatization:

    • Spike the medium samples with a known concentration of [13C]-formate internal standard.

    • Derivatize formate to its pentafluorobenzyl ester using PFBBr.[8]

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS.

    • Quantify the amount of formate by comparing the peak area of the analyte to that of the internal standard.

  • Data Analysis:

    • Compare the formate levels in the medium of this compound-treated cells to vehicle-treated cells. A dose-dependent decrease in formate indicates target engagement.

Protocol 3: Metabolite Profiling of Purine and Pyrimidine (B1678525) Pools by LC-MS/MS

Objective: To evaluate the impact of this compound on de novo nucleotide synthesis as an indicator of target engagement.

Materials:

  • Cells treated with this compound as in Protocol 1

  • Ice-cold methanol/acetonitrile/water (50:30:20) for extraction

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction:

    • After treatment with this compound or vehicle, rapidly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold extraction solvent.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of purines and pyrimidines.[9][10][11]

  • Data Analysis:

    • Quantify the levels of key purines (e.g., ATP, GTP, ADP, GDP) and pyrimidines (e.g., UTP, CTP, dTTP).

    • Compare the metabolite profiles of this compound-treated cells to vehicle-treated cells. A dose-dependent decrease in purine and thymidine pools would be consistent with MTHFD2 target engagement.

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 5,10-methenyl-THF 5,10-methenyl-THF mTHF->5,10-methenyl-THF MTHFD2 (Dehydrogenase) 10-formyl-THF 10-formyl-THF 5,10-methenyl-THF->10-formyl-THF MTHFD2 (Cyclohydrolase) Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine_synthesis Purine_synthesis Formate_cyto->Purine_synthesis de novo Thymidylate_synthesis Thymidylate_synthesis Formate_cyto->Thymidylate_synthesis de novo DNA_RNA DNA_RNA Purine_synthesis->DNA_RNA Thymidylate_synthesis->DNA_RNA Mthfd2_IN_5 This compound Mthfd2_IN_5->mTHF CETSA_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Western Blot for MTHFD2 D->E F 6. Data Analysis (Melt Curve & ΔTm) E->F Target_Engagement_Logic cluster_direct Direct Assessment cluster_indirect Indirect Assessment CETSA CETSA Metabolomics Metabolite Profiling Target_Engagement This compound Target Engagement Thermal_Stabilization Increased Thermal Stability of MTHFD2 Target_Engagement->Thermal_Stabilization Metabolic_Changes Decreased Formate & Altered Nucleotide Pools Target_Engagement->Metabolic_Changes Thermal_Stabilization->CETSA Metabolic_Changes->Metabolomics

References

Optimizing Mthfd2-IN-5 treatment duration for apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-5. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound for apoptosis induction studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing apoptosis?

A1: this compound is an inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in cancer cells and is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids necessary for rapid cell proliferation.[1][3][4] By inhibiting MTHFD2, this compound disrupts the mitochondrial folate cycle, leading to a depletion of one-carbon units.[3] This impairment of nucleotide synthesis causes replication stress, S-phase cell cycle arrest, and ultimately triggers apoptosis in cancer cells that are highly dependent on this metabolic pathway.[3][5][6]

Q2: Why is MTHFD2 a promising target for cancer therapy?

A2: MTHFD2 is highly expressed in a wide range of tumors, including breast, lung, and colorectal cancers, while its expression is low in most normal adult tissues.[1] This differential expression pattern makes MTHFD2 an attractive therapeutic target, as its inhibition could selectively kill cancer cells while sparing healthy cells, potentially leading to a better safety profile compared to conventional chemotherapies.[1][4] High MTHFD2 expression often correlates with poor prognosis and aggressive tumor characteristics.[1][4]

Q3: What is a recommended starting concentration and treatment duration for this compound?

A3: The optimal concentration and treatment duration of this compound are highly dependent on the specific cell line and experimental conditions. For initial experiments, it is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your cell line.[2] A common starting point for dose-response experiments is to test a wide range of concentrations (e.g., low nM to high µM).[6][7] For treatment duration, a time-course experiment is crucial. It is advisable to assess apoptosis at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal window for apoptosis induction.[7]

Q4: How can I confirm that this compound is inducing apoptosis and not another form of cell death?

A4: To confirm apoptosis, it is recommended to use multiple assays that detect different hallmarks of programmed cell death. Key methods include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., Caspase-3/7) or initiator caspases (e.g., Caspase-8, Caspase-9) provides evidence of caspase-dependent apoptosis.[9]

  • Western Blotting for Apoptotic Markers: Detecting the cleavage of PARP and caspases (e.g., Caspase-3) by Western blot is a reliable method to confirm apoptosis.[10][11]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No significant apoptosis observed after this compound treatment. 1. Suboptimal inhibitor concentration. 2. Insufficient treatment duration. 3. Cell line is resistant to MTHFD2 inhibition.1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment time. 3. Verify MTHFD2 expression levels in your cell line. Consider alternative pathways that may confer resistance.[7]
High levels of cell death in the vehicle control (e.g., DMSO). 1. DMSO concentration is too high. 2. Cells are overly sensitive to the solvent.1. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). 2. Include a vehicle-only control to assess solvent toxicity.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Inconsistent inhibitor concentration. 3. Differences in incubation times.1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh dilutions of this compound for each experiment from a stable stock solution. 3. Standardize all incubation and treatment times.
High background in Western blot for apoptotic markers. 1. Antibody concentration is too high. 2. Insufficient blocking or washing.1. Titrate the primary and secondary antibody concentrations to optimal levels. 2. Increase the duration of blocking and washing steps. Consider using a different blocking agent.[7]

Data Presentation

Table 1: Example of a Dose-Response Experiment for this compound

This compound Concentration (µM)% Cell Viability (48h)% Apoptotic Cells (Annexin V+)
0 (Vehicle Control)100%5%
0.0195%8%
0.175%20%
150%45%
1020%70%
1005%85%
Note: This table presents example data. Researchers should replace this with their own experimental results.

Table 2: Example of a Time-Course Experiment for this compound at IC50 Concentration

Treatment Duration (hours)% Cell Viability% Apoptotic Cells (Annexin V+)Relative Caspase-3/7 Activity
0100%5%1.0
1290%15%1.5
2470%30%3.0
4850%45%5.0
7240%55%4.0
Note: This table presents example data. Researchers should replace this with their own experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • This compound

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis using flow cytometry.[12][13]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include untreated and vehicle-treated controls.

  • Harvest both adherent and floating cells and collect them by centrifugation at 500 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Caspase Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases (e.g., Caspase-3/7).[14]

Materials:

  • Cells treated with this compound

  • Caspase-3/7 Assay Kit (containing a fluorogenic substrate like DEVD-AFC)

  • Cell lysis buffer

  • 96-well black, clear-bottom plate

  • Fluorometric microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the caspase substrate solution to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Compare the fluorescence of treated samples to untreated controls to determine the relative caspase activity.

Protocol 4: Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of PARP and Caspase-3.[9][10][11]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-total PARP, anti-total Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. Analyze the bands corresponding to the full-length and cleaved forms of PARP and Caspase-3.

Visualizations

Mthfd2_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Mthfd2_IN_5 This compound MTHFD2 MTHFD2 Mthfd2_IN_5->MTHFD2 Inhibition Replication_Stress Replication Stress One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis DNA_Damage DNA Damage Replication_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mthfd2 Mthfd2

Caption: this compound inhibits MTHFD2, leading to apoptosis.

Optimization_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response Experiment (e.g., 48 hours) Start->Dose_Response Determine_IC50 2. Determine IC50 (Cell Viability Assay) Dose_Response->Determine_IC50 Time_Course 3. Time-Course Experiment (at IC50 concentration) Determine_IC50->Time_Course Apoptosis_Assays 4. Assess Apoptosis at each time point (Annexin V/PI, Caspase Activity) Time_Course->Apoptosis_Assays Optimal_Time 5. Identify Optimal Treatment Duration (Peak Apoptosis) Apoptosis_Assays->Optimal_Time Confirmation 6. Confirmation (Western Blot for Cleaved PARP/Caspase-3) Optimal_Time->Confirmation End End: Optimized Protocol Confirmation->End

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic Problem Problem: No significant apoptosis observed Check_Concentration Is the concentration optimal? Problem->Check_Concentration Step 1 Check_Duration Is the treatment duration sufficient? Check_Concentration->Check_Duration Yes Solution_Dose Solution: Perform Dose-Response Study Check_Concentration->Solution_Dose No Check_Resistance Is the cell line resistant? Check_Duration->Check_Resistance Yes Solution_Time Solution: Perform Time-Course Study Check_Duration->Solution_Time No Solution_Resistance Solution: Check MTHFD2 expression Check_Resistance->Solution_Resistance Possibly

Caption: Troubleshooting logic for suboptimal apoptosis induction.

References

Technical Support Center: Mthfd2-IN-5 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mthfd2-IN-5 in animal models. The information is designed to address common challenges encountered during formulation, administration, and experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo delivery of this compound?

A1: this compound is a small molecule inhibitor and, like many such compounds, may exhibit poor water solubility. While specific formulation data for this compound is not extensively published, information from structurally related and functionally similar MTHFD2 inhibitors, such as DS18561882 and TH9619, can provide a strong starting point. Commonly used vehicles for these types of compounds include:

  • For Oral Gavage (P.O.): A suspension in 0.5% (w/v) methyl cellulose (B213188) in sterile water is a frequently used vehicle for oral administration of similar MTHFD2 inhibitors.[1]

  • For Subcutaneous (S.C.) or Intraperitoneal (I.P.) Injection: A solution containing a mixture of solvents is often necessary to maintain solubility. A common formulation is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

It is crucial to perform small-scale formulation tests to ensure this compound remains in solution or as a fine, homogenous suspension in the chosen vehicle at the desired concentration.

Q2: My this compound formulation is precipitating. What can I do?

A2: Precipitation is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Optimize the Vehicle: If using a suspension, ensure vigorous and consistent mixing (e.g., using a homogenizer or sonicator) to create a uniform suspension before each administration.[1] For solutions, you may need to adjust the ratio of co-solvents. Increasing the proportion of PEG300 or DMSO might enhance solubility.

  • Gentle Warming: Gentle warming of the vehicle during dissolution can help, but be cautious of compound degradation. Always allow the solution to return to room temperature before administration.[1]

  • Fresh Preparation: Prepare the dosing solution fresh daily to minimize the risk of precipitation over time.[1]

  • Particle Size Reduction: For suspensions, reducing the particle size of the compound (micronization) can improve stability and bioavailability.[2]

  • Alternative Formulations: Consider more advanced formulation strategies such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.[2]

Q3: What are the potential signs of toxicity related to the vehicle or this compound?

A3: It is essential to monitor animals closely for any signs of toxicity. These can be related to the vehicle, the compound, or the administration procedure itself.

  • Vehicle-Related Toxicity:

    • DMSO: High concentrations can cause local irritation and systemic toxicity.[3][4] It is advisable to keep the final DMSO concentration as low as possible.

    • PEG400/PG: Can cause neuromotor toxicity at higher doses.[3][4]

    • Oily Vehicles (e.g., corn oil): While generally well-tolerated for oral and intraperitoneal routes, they can potentiate the toxicity of some compounds.[5]

  • Compound-Related Toxicity: MTHFD2 inhibition can impact rapidly dividing cells. Monitor for signs such as weight loss, changes in behavior (lethargy, ruffled fur), and any signs of distress.[6]

  • Procedure-Related Complications:

    • Oral Gavage: Esophageal trauma, aspiration pneumonia, or stress can occur.[7][8][9][10][11] Proper technique and animal handling are critical. Using flexible gavage tubes and coating the tip with sucrose (B13894) may improve the process.[7][9]

    • Subcutaneous Injection: Local irritation, inflammation, or ulceration at the injection site can occur. Gently massaging the area after injection can aid dispersal.[1]

Q4: How can I assess the bioavailability of this compound in my animal model?

A4: Assessing bioavailability is crucial to ensure the compound is reaching systemic circulation at therapeutic concentrations. This typically involves a pharmacokinetic (PK) study.

A common approach involves administering this compound both intravenously (IV) and via the desired experimental route (e.g., oral) to different groups of animals. Blood samples are collected at various time points after administration, and the plasma concentration of the drug is measured using a sensitive analytical method like LC-MS/MS. The absolute bioavailability is then calculated by comparing the area under the curve (AUC) of the plasma concentration-time profile for the experimental route to the AUC for the IV route.[12] For poorly water-soluble drugs where IV administration is challenging, a stable isotope tracer method can be employed.[12]

Troubleshooting Guides

Issue 1: Inconsistent Efficacy in In Vivo Studies
Potential Cause Troubleshooting Action
Poor Bioavailability Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma over time. If bioavailability is low, consider reformulating the compound or using a different administration route.[2][12]
Compound Instability Ensure proper storage of the solid compound and stock solutions (typically at -20°C or -80°C, protected from light).[13] Prepare fresh dosing formulations immediately before use.[1]
Metabolic Instability The compound may be rapidly metabolized in vivo. In vitro metabolic stability assays can provide insights. If metabolism is high, more frequent dosing may be required.
Variability in Administration Ensure consistent and accurate dosing for all animals. For oral gavage, verify correct placement of the gavage needle.[8][9] For injections, ensure the full dose is administered.
Issue 2: Adverse Events or Unexpected Toxicity
Potential Cause Troubleshooting Action
Vehicle Toxicity Run a vehicle-only control group to assess the tolerability of the formulation.[3][4] If the vehicle causes adverse effects, explore alternative, less toxic vehicles.
On-Target Toxicity MTHFD2 is crucial for nucleotide synthesis in rapidly dividing cells.[14] High doses of this compound may affect normal proliferating tissues. Consider reducing the dose or the frequency of administration.
Off-Target Effects The inhibitor may have activity against other enzymes.[13] In vitro selectivity profiling against related enzymes (e.g., MTHFD1) can help assess this.
Administration Trauma Refine the administration technique. Ensure personnel are well-trained. For oral gavage, consider using shorter-acting anesthetics if stress is a significant confounder, though this needs to be justified.[8][11]

Quantitative Data Summary

The following table summarizes key quantitative data for representative MTHFD2 inhibitors, which can serve as a reference for designing experiments with this compound.

Parameter DS18561882 TH9619 This compound Reference
MTHFD2 IC50 6.3 nM47 nM66 nM[13]
Animal Model Mouse XenograftMouse XenograftMouse Xenograft[1][6][15]
Cell Line MDA-MB-231 (Breast Cancer)MOLM-14 (AML)MOLM-14 (AML)[1][15]
Dose 300 mg/kg30 mg/kg-[1][6]
Administration Route Oral Gavage (P.O.)Subcutaneous (S.C.)-[1][6]
Vehicle 0.5% Methyl Cellulose10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline-[1]
Dosing Frequency Twice DailyTwice Daily-[1]
Observed Effect Decreased tumor burdenReduced tumor growthAntitumor efficacy[1][6][15]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound (Adapted from DS18561882 Protocol)
  • Materials:

    • This compound

    • Vehicle: 0.5% (w/v) methyl cellulose in sterile water

    • Homogenizer or sonicator

    • Oral gavage needles (flexible tip recommended)

    • Syringes

  • Preparation of Dosing Suspension: a. Calculate the required amount of this compound based on the desired dose (e.g., 100-300 mg/kg) and the number and weight of the mice. b. Prepare the 0.5% methyl cellulose vehicle by gradually adding 0.5 g of methyl cellulose to 100 mL of heated (60-70°C) sterile water while stirring. Allow the solution to cool to room temperature and then chill to 4°C.[1] c. Suspend the calculated amount of this compound in the vehicle. d. Use a homogenizer or sonicator to ensure a uniform suspension.[1] e. Prepare fresh daily.[1]

  • Administration Procedure: a. Weigh each mouse to determine the exact volume of the dosing suspension to administer (typical dosing volume is 10 mL/kg). b. Gently restrain the mouse, ensuring the head and body are in a straight line. c. Carefully insert the gavage needle into the esophagus. Do not force the needle. The animal may swallow as the tube passes.[8] d. Slowly administer the calculated volume of the suspension. e. Monitor the mouse for any signs of distress after administration.[1]

Protocol 2: Subcutaneous Administration of this compound (Adapted from TH9619 Protocol)
  • Materials:

    • This compound

    • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • Sterile injection needles and syringes

  • Preparation of Dosing Solution: a. Calculate the required amount of this compound for the desired dose (e.g., 30 mg/kg). b. Under sterile conditions, prepare the vehicle by mixing the components in the specified ratios. c. Dissolve the this compound in the vehicle. Gentle warming and vortexing may be required.[1] d. Prepare the solution fresh before each use.[1]

  • Administration Procedure: a. Weigh each mouse to calculate the precise injection volume. b. Gently restrain the mouse and lift the skin on the flank or back to create a "tent". c. Insert the needle into the subcutaneous space. d. Slowly inject the calculated volume of the solution. e. Withdraw the needle and gently massage the injection site to aid dispersal.[1] f. Monitor the mice for any local reactions or signs of toxicity.

Visualizations

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 5,10-methylene-THF 5,10-methylene-THF Glycine->5,10-methylene-THF THF THF THF->5,10-methylene-THF MTHFD2 MTHFD2 5,10-methylene-THF->MTHFD2 10-formyl-THF 10-formyl-THF Formate Formate 10-formyl-THF->Formate MTHFD2->10-formyl-THF Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis One-Carbon Unit DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication Thymidylate_Synthesis Thymidylate Synthesis Thymidylate_Synthesis->DNA_Replication Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Inhibition

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

experimental_workflow In Vivo Xenograft Model Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Initiation Initiate Treatment: - Vehicle Control - this compound Randomization->Treatment_Initiation Monitoring Monitor Tumor Volume and Body Weight Treatment_Initiation->Monitoring Endpoint Study Endpoint: - Euthanasia - Tumor Excision & Weighing Monitoring->Endpoint Pre-defined criteria Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo xenograft model.

troubleshooting_logic Troubleshooting Logic for In Vivo Delivery Start Inconsistent Results or Toxicity Observed Check_Formulation Is the formulation stable (no precipitation)? Start->Check_Formulation Check_Dose Is the dose appropriate? (Consider dose-response) Check_Formulation->Check_Dose Yes Reformulate Optimize vehicle, prepare fresh Check_Formulation->Reformulate No Check_Vehicle Is the vehicle well-tolerated? (Vehicle-only control) Check_Dose->Check_Vehicle Yes Adjust_Dose Reduce dose or frequency Check_Dose->Adjust_Dose No Check_Procedure Is the administration technique consistent? Check_Vehicle->Check_Procedure Yes Change_Vehicle Select alternative vehicle Check_Vehicle->Change_Vehicle No Refine_Technique Review/retrain on procedure Check_Procedure->Refine_Technique No Investigate_PK Conduct Pharmacokinetic (PK) Study Check_Procedure->Investigate_PK Yes Reformulate->Check_Dose Adjust_Dose->Check_Vehicle Change_Vehicle->Check_Procedure

Caption: A logical workflow for troubleshooting in vivo delivery issues.

References

Validation & Comparative

A Comparative Guide to MTHFD2 Inhibitors in Acute Myeloid Leukemia: Mthfd2-IN-5 versus DS18561882

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent MTHFD2 inhibitors, Mthfd2-IN-5 (also known as Compound 16e) and DS18561882 (Mthfd2-IN-1), in the context of Acute Myeloid Leukemia (AML).

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in AML due to its significant upregulation in cancer cells compared to healthy tissues.[1] This mitochondrial enzyme plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[2] Inhibition of MTHFD2 has been shown to impair AML cell growth, induce differentiation, and prolong survival in preclinical models, validating it as a promising strategy for AML therapy.[3][4] This guide offers a comparative analysis of two small molecule inhibitors of MTHFD2, presenting their reported efficacy, underlying mechanisms, and the experimental protocols used for their evaluation.

Quantitative Efficacy Data

The following tables summarize the key in vitro efficacy parameters for this compound and DS18561882 in AML models.

CompoundTargetIC50 (nM)Cell LineGI50 (nM)Reference
This compound (Compound 16e) MTHFD266--[5]
MTHFD11790--[6]
Proliferation-MOLM-14 (AML)720[5][6]
DS18561882 (Mthfd2-IN-1) MTHFD2---
Proliferation-U937, MOLM-14, THP-1, KG-1, HL-60 (AML)See dose-response curves[1]
Proliferation-MDA-MB-231 (Breast Cancer)140

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: Half-maximal growth inhibition, the concentration of a drug that causes 50% inhibition of cell growth. Note: Direct comparative IC50 values for DS18561882 against MTHFD2 were not explicitly found in the provided search results, though its potent inhibitory activity against AML cell lines is documented.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.

Caption: MTHFD2 Signaling Pathway in AML.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (IC50) Cell_Viability Cell Viability Assay (GI50) (e.g., CCK-8, MTS) Enzyme_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Xenograft AML Xenograft Model Treatment Inhibitor Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis Inhibitor MTHFD2 Inhibitor Inhibitor->Enzyme_Assay Inhibitor->Xenograft

Caption: Experimental Workflow for MTHFD2 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

MTHFD2 Enzymatic Assay (for IC50 Determination of this compound)

This protocol is based on the methods described for the characterization of novel MTHFD2 inhibitors.[7]

  • Enzyme and Reagents: Recombinant human MTHFD2 is expressed and purified. The substrate, 5,10-methylenetetrahydrofolate, and the cofactor, NAD+, are prepared in a suitable buffer (e.g., Tris-HCl with MgCl2).

  • Assay Procedure: The enzymatic reaction is typically performed in a 96-well plate format. The inhibitor (this compound) at various concentrations is pre-incubated with the MTHFD2 enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate and cofactor. The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curves. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (for GI50 Determination)

This protocol is a generalized method based on standard cell proliferation assays like the CCK-8 assay mentioned in the study of DS18561882.[1]

  • Cell Culture: AML cell lines (e.g., MOLM-14, U937, THP-1, KG-1, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: The cells are treated with a serial dilution of the MTHFD2 inhibitor (this compound or DS18561882) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Viability Assessment: After the incubation period, a cell viability reagent (e.g., CCK-8 or MTS) is added to each well. The plate is incubated for a further 1-4 hours.

  • Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model (for Antitumor Efficacy)

This protocol outlines a general procedure for evaluating the in vivo efficacy of MTHFD2 inhibitors in an AML xenograft model, as described for this compound (Compound 16e).[6][7]

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human AML cells.

  • Cell Implantation: Human AML cells (e.g., MOLM-14) are implanted subcutaneously or intravenously into the mice.

  • Tumor Growth and Treatment Initiation: Once the tumors reach a palpable size (for subcutaneous models) or on a specific day post-injection (for intravenous models), the mice are randomized into treatment and control groups. The MTHFD2 inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous models. For intravenous models, disease progression can be monitored by bioluminescence imaging if the cells are engineered to express luciferase. The body weight and general health of the mice are also monitored.

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of significant morbidity. The antitumor efficacy is evaluated by comparing the tumor growth inhibition and overall survival between the treated and control groups.

Conclusion

Both this compound (Compound 16e) and DS18561882 (Mthfd2-IN-1) are potent inhibitors of MTHFD2 with demonstrated anti-proliferative activity in AML cell lines. This compound shows high selectivity for MTHFD2 over its isoform MTHFD1. While a direct head-to-head comparison of their efficacy in the same experimental settings is not publicly available, the data presented in this guide provide a valuable resource for researchers in the field of AML drug discovery. The detailed experimental protocols offer a foundation for the independent evaluation and comparison of these and other MTHFD2 inhibitors. Further studies are warranted to directly compare the efficacy and safety profiles of these promising therapeutic candidates for the treatment of Acute Myeloid Leukemia.

References

A Comparative Guide to Mthfd2-IN-5 and TH9619: Mechanism of Action and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of one-carbon metabolism, Mthfd2-IN-5 and TH9619. This analysis is supported by experimental data on their mechanisms of action, preclinical efficacy, and detailed methodologies for key experiments.

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a critical component of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids necessary for rapid cell proliferation. Its overexpression in a wide range of cancers, with limited expression in normal adult tissues, has made it an attractive target for cancer therapy. This guide focuses on a direct comparison of two key MTHFD2-targeting inhibitors: this compound, a selective MTHFD2 inhibitor, and TH9619, a dual inhibitor of MTHFD1 and MTHFD2.

Mechanism of Action: Distinct Approaches to Disrupting One-Carbon Metabolism

This compound and TH9619 employ different strategies to inhibit the one-carbon metabolic pathway, leading to distinct downstream cellular consequences.

This compound acts as a selective inhibitor of MTHFD2.[1] By directly targeting the enzymatic activity of MTHFD2 in the mitochondria, it disrupts the production of essential metabolites required for nucleotide synthesis. This selective inhibition is designed to specifically target the metabolic vulnerability of cancer cells that are highly dependent on MTHFD2 activity.

TH9619 , in contrast, is a potent inhibitor of both the cytosolic enzyme MTHFD1 and the nuclear and cytosolic pools of MTHFD2, but it does not target mitochondrial MTHFD2.[2][3] This unique targeting profile leads to a complex mechanism of action termed "folate trapping." Inhibition of cytosolic MTHFD1 by TH9619 causes an accumulation of 10-formyl-tetrahydrofolate. This trapping of a key folate intermediate leads to a depletion of the thymidylate pool, which is crucial for DNA synthesis and repair. The resulting replication stress and DNA damage ultimately trigger apoptosis in cancer cells that overexpress MTHFD2.[2][4][5]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and TH9619, providing a direct comparison of their potency and cellular effects.

InhibitorTarget(s)IC50Reference
This compound MTHFD266 nM[1]
MTHFD11790 nM[1]
TH9619 MTHFD1/MTHFD247 nM[5]

Table 1: Biochemical Potency. This table compares the half-maximal inhibitory concentration (IC50) of this compound and TH9619 against their respective target enzymes.

InhibitorCell LineAssay TypeGI50 / EC50Reference
This compound MOLM-14 (AML)Proliferation720 nM (GI50)[1]
TH9619 HL-60 (AML)Viability~10 nM (EC50)[3]

Table 2: Cellular Activity. This table presents the half-maximal growth inhibition (GI50) or effective concentration (EC50) of the inhibitors in cancer cell lines.

InhibitorMouse ModelCancer TypeDosing RegimenKey FindingReference
This compound MOLM-14 XenograftAcute Myeloid LeukemiaNot specified in abstractExhibited antitumor efficacy[1]
TH9619 HL-60 Xenograft (intravenous)Acute Myeloid Leukemia30 mg/kg, s.c., twice daily for 50 daysSignificantly prolonged mouse survival, especially with a low-folate diet[5]

Table 3: In Vivo Efficacy. This table summarizes the reported in vivo antitumor activity of this compound and TH9619 in preclinical mouse models.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Mthfd2_IN_5_Mechanism Mthfd2_IN_5 This compound MTHFD2 Mitochondrial MTHFD2 Mthfd2_IN_5->MTHFD2 inhibits One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism contributes to Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis supports Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation enables

Caption: Mechanism of action for this compound.

TH9619_Mechanism cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion MTHFD1 MTHFD1 Formyl_THF 10-Formyl-THF MTHFD1->Formyl_THF produces Thymidylate_Synthesis Thymidylate Synthesis Formyl_THF->Thymidylate_Synthesis depletion Replication_Stress Replication Stress Thymidylate_Synthesis->Replication_Stress leads to MTHFD2_nuclear Nuclear MTHFD2 MTHFD2_mito Mitochondrial MTHFD2 TH9619 TH9619 TH9619->MTHFD1 inhibits TH9619->MTHFD2_nuclear inhibits Apoptosis Apoptosis Replication_Stress->Apoptosis induces

Caption: "Folate trapping" mechanism of TH9619.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzymatic_Assay Enzymatic Assay (IC50 Determination) Cell_Proliferation_Assay Cell Proliferation Assay (GI50/EC50 Determination) Enzymatic_Assay->Cell_Proliferation_Assay Xenograft_Model Xenograft Mouse Model (e.g., AML) Cell_Proliferation_Assay->Xenograft_Model Treatment Inhibitor Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Volume & Survival Analysis Treatment->Tumor_Measurement

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, based on the primary literature.

MTHFD2/MTHFD1 Enzymatic Assay (for IC50 Determination)

This protocol is adapted from the methods described for the characterization of novel MTHFD2 inhibitors.

  • Protein Expression and Purification: Recombinant human MTHFD2 and MTHFD1 proteins are expressed in an appropriate system (e.g., insect or bacterial cells) and purified using affinity chromatography.

  • Assay Principle: The dehydrogenase activity of MTHFD2/1 is measured by monitoring the production of NADH or NADPH, which can be detected by an increase in absorbance at 340 nm or through a coupled enzymatic reaction that generates a fluorescent or luminescent signal.

  • Reaction Mixture: A typical reaction mixture contains purified MTHFD2 or MTHFD1 enzyme in a suitable buffer (e.g., Tris-HCl), the substrate 5,10-methylenetetrahydrofolate, the cofactor NAD+ (for MTHFD2) or NADP+ (for MTHFD1), and varying concentrations of the test inhibitor (this compound or TH9619) or DMSO as a vehicle control.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate and cofactor.

    • The change in absorbance or fluorescence/luminescence is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol is a generalized method for assessing the effect of inhibitors on cancer cell proliferation.

  • Cell Culture: Cancer cell lines (e.g., MOLM-14 for this compound, HL-60 for TH9619) are cultured in appropriate media and conditions.

  • Assay Principle: Cell viability is assessed using a metabolic assay such as the MTT assay (reduction of tetrazolium salt to formazan (B1609692) by metabolically active cells) or a luminescent assay that measures intracellular ATP levels (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).

    • The cells are treated with a serial dilution of the inhibitor (this compound or TH9619) or a vehicle control (DMSO).

    • Plates are incubated for a specified period (e.g., 72 or 96 hours).

    • The viability reagent (MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

    • After an appropriate incubation period, the absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The GI50 or EC50 value is calculated by fitting the dose-response curve with a non-linear regression model.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the antitumor efficacy of MTHFD2 inhibitors in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., MOLM-14 or HL-60) are injected subcutaneously or intravenously into the mice.

  • Treatment: Once tumors are established (for subcutaneous models) or after a set period (for systemic models), mice are randomized into treatment and control groups. The inhibitor (this compound or TH9619) is administered via a specified route (e.g., subcutaneous injection) and schedule. A vehicle control group receives the formulation without the active compound. For studies with TH9619, a low-folate diet may be provided to the mice to enhance the inhibitor's efficacy.[5]

  • Monitoring: Tumor volume (for subcutaneous models) and body weight are measured regularly. For systemic models like AML, overall survival is the primary endpoint.

  • Data Analysis: Tumor growth curves are plotted for the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of tumor growth inhibition. For survival studies, Kaplan-Meier curves are generated and analyzed using the log-rank test.

References

A Head-to-Head Comparison of MTHFD2 Inhibitors: Mthfd2-IN-5 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology.[1] Highly expressed in a wide array of tumors and embryonic tissues, yet largely absent in healthy adult tissues, MTHFD2 presents a promising therapeutic window for cancer treatment.[2][3] Its pivotal role in one-carbon metabolism, supplying essential building blocks for nucleotide synthesis, makes it critical for rapidly proliferating cancer cells.[4][5] This guide provides a head-to-head comparison of Mthfd2-IN-5 and other prominent MTHFD2 inhibitors, namely DS-18561882, TH9619, and LY345899, with a focus on their preclinical performance backed by experimental data.

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon metabolic pathway.[3] This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[4] By inhibiting MTHFD2, these small molecules disrupt this metabolic flux, leading to a depletion of nucleotide pools. This, in turn, induces replication stress and ultimately triggers cancer cell death.[5] Furthermore, MTHFD2 inhibition can disrupt redox homeostasis by affecting NADPH production, leading to increased reactive oxygen species (ROS) and further cellular stress.[5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its counterparts, providing a comparative overview of their potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of MTHFD2 Inhibitors

InhibitorMTHFD2 IC50 (nM)MTHFD1 IC50 (nM)Selectivity (MTHFD1/MTHFD2)Reference(s)
This compound80630~8-fold[7]
DS-185618826.3570~90-fold[8]
TH961947Not specifiedNot specified[9]
LY34589966396~0.15-fold (more potent on MTHFD1)[8][10]

Table 2: In Vitro Anti-proliferative Activity of MTHFD2 Inhibitors (GI50/EC50 in nM)

InhibitorCell LineCancer TypeGI50/EC50 (nM)Reference(s)
This compoundMOLM-14Acute Myeloid Leukemia720 (GI50)Not specified
DS-18561882MDA-MB-231Breast Cancer140 (GI50)[11]
TH9619HL-60Acute Myeloid Leukemia<50 (IC50)[12]
TH9619JurkatT-cell Acute Lymphoblastic LeukemiaStrong antiproliferative efficacy[9]
TH9619CLL, MCL, DLBCLB-cell Malignancies<50 (IC50)[12]
LY345899SW620Colorectal CancerNot specified[10]

Table 3: In Vivo Efficacy of MTHFD2 Inhibitors

InhibitorAnimal ModelCancer TypeDosingEffectReference(s)
DS-18561882Mouse Xenograft (MDA-MB-231)Breast Cancer300 mg/kg, oral, twice dailyAlmost complete tumor growth inhibition[11]
TH9619Mouse Xenograft (HL-60)Acute Myeloid Leukemia30 mg/kg, s.c., twice daily for 50 daysImpaired cancer progression and prolonged survival[9]
LY345899Mouse Xenograft (CRC)Colorectal Cancer5-10 mg/kg, i.p., 5 days/week for 4 weeksPotent antitumor activity[13]

Table 4: Pharmacokinetic Parameters of MTHFD2 Inhibitors

InhibitorParameterValueAnimal ModelReference(s)
DS-18561882Oral BioavailabilityGoodMouse[11]
TH9619Half-life (t1/2)1.7 hMouse[14]
TH9619Max. Plasma Conc. (Cmax)26 µM (at 10 mg/kg, s.c.)Mouse[14]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating MTHFD2 inhibitors, the following diagrams are provided.

MTHFD2_Pathway MTHFD2 in One-Carbon Metabolism and Cancer cluster_mitochondria Mitochondria cluster_cytosol Cytosol/Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export NAD NAD NADH NADH NAD->NADH MTHFD2 Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis de novo DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TYMS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 DS-18561882 DS-18561882 DS-18561882->MTHFD2 TH9619 TH9619 TH9619->MTHFD2 LY345899 LY345899 LY345899->MTHFD2 Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth

Caption: MTHFD2's role in one-carbon metabolism and the inhibitory mechanism of action.

Experimental_Workflow General Experimental Workflow for MTHFD2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay MTHFD2 Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (Determine GI50/EC50) Enzyme_Assay->Cell_Viability Potency Confirmation Selectivity_Assay Selectivity Profiling (e.g., MTHFD1, MTHFD2L) Cell_Viability->Selectivity_Assay Cellular Activity Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Selectivity_Assay->Mechanism_Studies Target Specificity PK_Studies Pharmacokinetic Studies (Determine t1/2, Cmax, Bioavailability) Mechanism_Studies->PK_Studies Lead Candidate Selection Efficacy_Studies Xenograft Tumor Model (Assess anti-tumor efficacy) PK_Studies->Efficacy_Studies Dose Regimen Design Toxicity_Studies Toxicity Assessment (Monitor body weight, clinical signs) Efficacy_Studies->Toxicity_Studies Therapeutic Window

Caption: A typical workflow for the preclinical evaluation of MTHFD2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay (IC50 Determination)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MTHFD2.

Materials:

  • Recombinant human MTHFD2 protein

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 100 mM KCl)

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test inhibitors (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant MTHFD2 enzyme, and the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).

  • Immediately monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the production of NADH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (GI50 Determination)

This assay measures the effect of an inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HL-60)

  • Complete cell culture medium

  • Test inhibitors (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Treat the cells with various concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of an MTHFD2 inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume and body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Conclusion

The landscape of MTHFD2 inhibitors is rapidly evolving, offering promising new avenues for cancer therapy. This compound, DS-18561882, and TH9619 each demonstrate potent anti-cancer activity through the targeted disruption of one-carbon metabolism. While DS-18561882 stands out for its high selectivity for MTHFD2 over MTHFD1 and its oral bioavailability, TH9619 has shown significant efficacy in hematological malignancy models.[9][11] LY345899, although less selective for MTHFD2, has also demonstrated in vivo anti-tumor activity.[10][13] The choice of inhibitor for further investigation will depend on the specific cancer type, the desired selectivity profile, and the intended route of administration. The experimental frameworks provided in this guide offer a solid foundation for researchers to conduct their own comparative studies and contribute to the advancement of MTHFD2-targeted cancer therapies.

References

Validating Mthfd2-IN-5 On-Target Effects: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mthfd2-IN-5, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), with alternative inhibitors. It details the use of CRISPR-Cas9 technology to validate the on-target effects of these compounds, offering a robust framework for preclinical drug development and target validation.

MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1] Its overexpression in a wide range of cancers, coupled with low expression in normal adult tissues, makes it a compelling target for cancer therapy.[2][3] this compound has emerged as a potent and selective inhibitor of MTHFD2.[4] This guide outlines experimental strategies to rigorously assess its on-target efficacy and compares its performance with other known MTHFD2 inhibitors.

Comparative Analysis of MTHFD2 Inhibitors

The following table summarizes the biochemical potency of this compound and alternative MTHFD2 inhibitors. The use of CRISPR-Cas9-mediated gene knockout allows for a direct comparison of the phenotypic effects of these inhibitors with the genetic ablation of the target, providing strong evidence for on-target activity.

InhibitorTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Cellular Potency (GI50)Key Features
This compound MTHFD2 66 nM [4]-720 nM (MOLM-14 cells) [4]Selective MTHFD2 inhibitor with demonstrated anti-proliferative activity. [4]
LY345899MTHFD1/MTHFD2663 nM[5][6]96 nM[5][6]-Dual inhibitor, more potent against MTHFD1.[5][7]
DS44960156MTHFD21.6 µM[2][8]>30 µM[2][8]-Selective MTHFD2 inhibitor.[2][8]
CarolactonMTHFD1/MTHFD2Low nM range[9][10]Low nM range[9][10]7-40 nM (various cancer cell lines)[11]Natural product with potent inhibition of both MTHFD1 and MTHFD2.[9][10]

Experimental Protocols for On-Target Validation using CRISPR-Cas9

To validate that the cytotoxic effects of this compound are mediated through the specific inhibition of MTHFD2, a CRISPR-Cas9-based knockout strategy is employed. The principle is that if the inhibitor's effect is on-target, cells lacking MTHFD2 should exhibit resistance to the compound compared to wild-type cells.

I. Generation of MTHFD2 Knockout (KO) Cell Lines

This protocol outlines the generation of a stable MTHFD2 knockout cell line using CRISPR-Cas9.

  • sgRNA Design and Cloning:

    • Design at least two unique single-guide RNAs (sgRNAs) targeting early exons of the MTHFD2 gene to ensure a functional knockout. Utilize online design tools to minimize off-target effects.

    • Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles by co-transfecting the sgRNA-Cas9 vector with packaging plasmids into a producer cell line (e.g., HEK293T).

    • Transduce the target cancer cell line (e.g., a cell line with high MTHFD2 expression) with the lentiviral particles.

  • Selection and Clonal Isolation:

    • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

    • Perform single-cell cloning by limiting dilution in 96-well plates to isolate individual knockout clones.[12]

  • Knockout Validation:

    • Expand the single-cell clones and screen for MTHFD2 knockout by Western blot analysis to confirm the absence of the MTHFD2 protein.

    • Sequence the genomic DNA of the target region to verify the presence of insertions or deletions (indels) that result in a frameshift mutation.

II. Cell Viability Assay

This assay compares the sensitivity of wild-type (WT) and MTHFD2 KO cells to this compound.

  • Cell Seeding:

    • Seed an equal number of WT and MTHFD2 KO cells into 96-well plates.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

    • Include other MTHFD2 inhibitors as comparators.

  • Viability Assessment:

    • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable method such as the alamarBlue™ assay or crystal violet staining.[13][14]

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control for each cell line.

    • Plot dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each inhibitor in both WT and KO cell lines. A significant rightward shift in the dose-response curve for the KO cells compared to WT cells indicates on-target activity.[15]

Visualizing the Experimental Workflow and Pathway

To further clarify the experimental design and the biological context, the following diagrams are provided.

experimental_workflow cluster_setup Cell Line Preparation cluster_experiment Experiment cluster_analysis Data Analysis sgRNA Design sgRNA Design Lentiviral Transduction Lentiviral Transduction sgRNA Design->Lentiviral Transduction Selection & Clonal Isolation Selection & Clonal Isolation Lentiviral Transduction->Selection & Clonal Isolation Knockout Validation Knockout Validation Selection & Clonal Isolation->Knockout Validation Seed WT & KO Cells Seed WT & KO Cells Knockout Validation->Seed WT & KO Cells Treat with Inhibitors Treat with Inhibitors Seed WT & KO Cells->Treat with Inhibitors Cell Viability Assay Cell Viability Assay Treat with Inhibitors->Cell Viability Assay Dose-Response Curves Dose-Response Curves Cell Viability Assay->Dose-Response Curves GI50 Calculation GI50 Calculation Dose-Response Curves->GI50 Calculation On-Target Validation On-Target Validation GI50 Calculation->On-Target Validation

CRISPR-Cas9 validation workflow.

mthfd2_pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT2 CHO_THF 10-Formyl-THF CH2_THF->CHO_THF MTHFD2 Formate Formate CHO_THF->Formate Formate_Cytosol Formate Formate->Formate_Cytosol Transport SHMT2 SHMT2 MTHFD2 MTHFD2 Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Purine_Synthesis Purine Synthesis Formate_Cytosol->Purine_Synthesis

MTHFD2 in one-carbon metabolism.

Conclusion

The combination of potent, selective inhibitors like this compound and the precision of CRISPR-Cas9-mediated gene editing provides a powerful strategy for target validation in cancer drug discovery. By demonstrating that the cellular effects of this compound are contingent on the presence of its target, MTHFD2, researchers can build a strong case for its mechanism of action and advance its development as a potential therapeutic agent. This comparative guide offers the necessary data and protocols to empower researchers in their efforts to develop novel cancer therapies targeting metabolic vulnerabilities.

References

MTHFD2 Inhibition: A Comparative Analysis of Mthfd2-IN-5's Potential Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide on the potential activity of Mthfd2-IN-5, a novel inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MTHFD2 in oncology. While specific experimental data for this compound is emerging, this guide synthesizes preclinical evidence from other known MTHFD2 inhibitors to project its likely efficacy and provides detailed experimental protocols for validation.

The Role of MTHFD2 in Cancer

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA.[1] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues but has low to no expression in most healthy adult tissues.[2][3][4] This differential expression makes MTHFD2 an attractive target for cancer therapy, as its inhibition is expected to selectively impact cancer cells.[5][6] Upregulation of MTHFD2 is observed in numerous cancer types and often correlates with poor prognosis and increased metastasis.[7][8][9] Inhibition of MTHFD2 disrupts the metabolic flux, leading to a depletion of nucleotide pools, which induces replication stress and ultimately triggers cancer cell death.[1]

Comparative Efficacy of MTHFD2 Inhibitors

While specific data on this compound is limited, studies on other MTHFD2 inhibitors such as LY345899 and DS18561882 provide a strong rationale for its potential anti-tumor activity. The following table summarizes the observed efficacy of these inhibitors in various cancer models.

InhibitorCancer TypeModelObserved EfficacyReference
LY345899Colorectal CancerCell line xenografts (SW620, LoVo) and Patient-Derived Xenograft (PDX) modelsDecreased tumor volume and metastasis.[1][7]
DS18561882Breast CancerMDA-MB-231 xenograftSignificantly reduced tumor growth.[1][7]
TH9619Acute Myeloid Leukemia (AML)HL-60 xenograftIncreased survival.[1]

Note: The absence of data for a specific cancer type does not imply a lack of efficacy.

MTHFD2 Signaling Pathway

The MTHFD2-mediated one-carbon metabolism pathway is integral to cancer cell proliferation and survival. Various signaling pathways commonly associated with cancer, such as mTORC1/ATF4, can regulate MTHFD2 expression.[2] Inhibition of MTHFD2 disrupts the production of formate (B1220265) from the mitochondria, which is a key contributor to the nucleotide synthesis required for rapidly dividing cancer cells.[7]

MTHFD2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 Upregulation Purine Synthesis Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate Synthesis Thymidylate Synthesis Thymidylate Synthesis->DNA/RNA Synthesis Formate Formate MTHFD2->Formate One-Carbon Units One-Carbon Units One-Carbon Units->MTHFD2 Formate->Purine Synthesis Formate->Thymidylate Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation This compound This compound This compound->MTHFD2 Inhibition

Caption: MTHFD2 signaling pathway in cancer.

Experimental Protocols

To validate the efficacy of this compound in different cancer cell lines, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[10]

  • Solubilization solution (e.g., DMSO)[11]

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 590 nm using a microplate reader.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis or cell cycle regulation, following treatment with this compound.[12]

Materials:

  • Treated and untreated cancer cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane[12]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]

  • Primary antibodies (e.g., against cleaved PARP, Caspase-3, MTHFD2)

  • HRP-conjugated secondary antibodies[14]

  • Chemiluminescent substrate[12]

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[12]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro activity of this compound.

Experimental_Workflow Cancer_Cell_Culture Cancer Cell Culture (e.g., SW620, MDA-MB-231) Treatment Treatment with this compound (Dose-Response and Time-Course) Cancer_Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Treatment->Cell_Viability_Assay Western_Blot Western Blot Analysis (Apoptosis/Cell Cycle Markers) Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Determination Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: In vitro experimental workflow.

Conclusion

The available preclinical data for MTHFD2 inhibitors strongly support the investigation of this compound as a potential therapeutic agent in a variety of cancers. The experimental frameworks provided herein offer a solid foundation for researchers to assess the efficacy of novel MTHFD2 inhibitors and further elucidate their mechanism of action in different cancer contexts. Continued research in this area is crucial for the development of new and effective cancer treatments.

References

Comparative analysis of the selectivity profile of Mthfd2-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a promising therapeutic target in oncology due to its significant upregulation in various cancers compared to minimal expression in normal adult tissues.[1] This differential expression presents a potential therapeutic window. However, the development of selective MTHFD2 inhibitors is challenging due to the high structural similarity to its cytosolic isoform, MTHFD1, and mitochondrial paralog, MTHFD2L.[2] Non-selective inhibition, particularly of the broadly expressed MTHFD1, raises potential safety concerns.[3][4] This guide provides a comparative analysis of the selectivity profiles of prominent MTHFD2 inhibitors based on available preclinical data.

Selectivity Profile of MTHFD2 Inhibitors

The selectivity of an MTHFD2 inhibitor is a critical determinant of its potential therapeutic index. High selectivity for MTHFD2 over MTHFD1 and MTHFD2L is desirable to minimize off-target effects. The following table summarizes the reported biochemical potencies (IC50) of several MTHFD2 inhibitors against MTHFD2 and its closest homolog, MTHFD1.

CompoundMTHFD2 IC50 (nM)MTHFD1 IC50 (nM)Selectivity Index (MTHFD1/MTHFD2)Reference
LY345899 663960.14[5][6]
DS18561882 Not specifiedNot specified>18-fold for MTHFD2 over MTHFD1[7]
DS44960156 Not specifiedNot specified>18-fold for MTHFD2 over MTHFD1[4]
Compound 16e 2212027.1[1]
LY374571 806307.88[1]

Note: A higher selectivity index indicates greater selectivity for MTHFD2 over MTHFD1. Data for a specific compound named "Mthfd2-IN-5" is not publicly available; the compounds listed are representative MTHFD2 inhibitors with published selectivity data.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust biochemical and cellular assays.

Biochemical Inhibition Assay

This assay directly measures the inhibitor's potency against purified enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MTHFD2, MTHFD1, and MTHFD2L.

Principle: The enzymatic activity of MTHFD2 is monitored by measuring the rate of NAD+ dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-formyltetrahydrofolate, which results in the production of NADH. The increase in NADH concentration is measured spectrophotometrically by monitoring the absorbance at 340 nm.[3]

Procedure:

  • In a 96-well plate, add assay buffer, the purified recombinant enzyme (MTHFD2, MTHFD1, or MTHFD2L), and the test inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, CH2-THF.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.[3]

Objective: To confirm that the MTHFD2 inhibitor binds to its intended target, MTHFD2, in intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates treated with the inhibitor to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction by Western blotting.

Procedure:

  • Treat intact cells with the test inhibitor or a vehicle control.

  • Lyse the cells to release the proteins.

  • Divide the cell lysates into aliquots and heat them to a range of different temperatures.

  • Centrifuge the heated lysates to separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction (containing denatured proteins).

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for MTHFD2.

  • Quantify the band intensities to determine the amount of soluble MTHFD2 at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing MTHFD2's Role and Inhibition Strategy

To understand the context of MTHFD2 inhibition, it is crucial to visualize its position within the mitochondrial one-carbon metabolism pathway.

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT2 CHO_THF 10-Formyl-THF CH2_THF->CHO_THF MTHFD2 Formate Formate CHO_THF->Formate Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis Export NAD NAD+ NADH NADH NAD->NADH MTHFD2 MTHFD2 MTHFD2 SHMT2 SHMT2 Mthfd2_IN_5 MTHFD2 Inhibitor (e.g., this compound) Mthfd2_IN_5->MTHFD2 Inhibition

Caption: Mitochondrial one-carbon metabolism and the site of MTHFD2 inhibition.

The experimental workflow for determining inhibitor selectivity is a critical process in drug discovery.

Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Purified_MTHFD2 Purified MTHFD2 IC50_Determination IC50 Determination Purified_MTHFD2->IC50_Determination Purified_MTHFD1 Purified MTHFD1 Purified_MTHFD1->IC50_Determination Purified_MTHFD2L Purified MTHFD2L Purified_MTHFD2L->IC50_Determination Intact_Cells Intact Cells CETSA Cellular Thermal Shift Assay (CETSA) Intact_Cells->CETSA Inhibitor Test Inhibitor Inhibitor->Purified_MTHFD2 Inhibitor->Purified_MTHFD1 Inhibitor->Purified_MTHFD2L Inhibitor->Intact_Cells Selectivity_Index Calculate Selectivity Index IC50_Determination->Selectivity_Index Target_Engagement Confirm Target Engagement CETSA->Target_Engagement

Caption: Experimental workflow for assessing MTHFD2 inhibitor selectivity.

References

A Comparative Guide: Mthfd2-IN-5 Versus Methotrexate in Targeting Folate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folate metabolism is a cornerstone of chemotherapy, providing essential one-carbon units for the synthesis of nucleotides required for DNA replication. For decades, the classical antifolate methotrexate (B535133) has been a frontline treatment. However, the emergence of targeted inhibitors against specific nodes of this pathway, such as Mthfd2-IN-5, offers a new paradigm in cancer therapy. This guide provides an objective comparison of this compound, a selective inhibitor of the mitochondrial enzyme MTHFD2, and methotrexate, a broad inhibitor of dihydrofolate reductase (DHFR), supported by experimental data and detailed methodologies.

Distinct Mechanisms of Action

The primary difference between this compound and methotrexate lies in their specific enzymatic targets and the subcellular compartment in which they act. Folate metabolism is compartmentalized between the cytosol and mitochondria, with distinct yet interconnected pathways.[1]

This compound: Targeting the Mitochondrial Pathway

This compound is a small-molecule inhibitor that specifically targets MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2) , a key enzyme in the mitochondrial one-carbon (1C) folate cycle.[2] MTHFD2 is highly expressed in embryonic and cancer cells but is largely absent in most healthy adult tissues, making it an attractive and specific cancer target.[2][3] By inhibiting MTHFD2, these inhibitors disrupt the mitochondrial production of formate, a crucial 1C unit exported to the cytosol for de novo purine (B94841) and thymidylate synthesis.[3][4] This targeted inhibition leads to the depletion of essential building blocks for DNA and RNA, ultimately causing replication stress and apoptosis in cancer cells that are highly dependent on this pathway.[2]

Methotrexate: Targeting the Cytosolic Pathway

Methotrexate (MTX) is a structural analogue of folic acid that primarily inhibits dihydrofolate reductase (DHFR) in the cytosol.[5][6] DHFR is essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[5] Inhibition of DHFR by methotrexate depletes the cellular pool of THF derivatives, which are required for the synthesis of both purines and thymidylate.[6] Because DHFR is critical for all rapidly dividing cells, methotrexate's action is not specific to cancer cells, leading to well-documented side effects in tissues such as bone marrow and intestinal mucosa.[7]

Signaling Pathway and Inhibitor Targets

The following diagram illustrates the compartmentalized folate metabolism pathways and the specific targets of this compound and methotrexate.

Folate_Metabolism_Inhibitors cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Ser_m Serine Gly_m Glycine Ser_m->Gly_m SHMT2 THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 MTHFD2 MTHFD2 CH2THF_m->MTHFD2 NAD+ CHOTHF_m 10-CHO-THF MTHFD2->CHOTHF_m NADH Formate Formate CHOTHF_m->Formate Purines Purines Formate->Purines Export Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Folate Folate DHF DHF Folate->DHF Folate Reductase THF_c THF DHF->THF_c DHFR DHFR DHFR DHF->DHFR CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c Thymidylate Synthase THF_c->Purines DHFR->THF_c dTMP dTMP (Thymidylate) CH2THF_c->dTMP Thymidylate Synthase DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Purines->DNA Synthesis Methotrexate Methotrexate Methotrexate->DHFR

Caption: Folate metabolism pathways and inhibitor targets.

Comparative Data: Efficacy and Specificity

The key distinction between MTHFD2 inhibitors and methotrexate lies in their selectivity. MTHFD2 inhibitors are designed for cancer specificity, whereas methotrexate has a broader cytotoxic profile.

FeatureThis compound (and other MTHFD2i)Methotrexate (MTX)
Primary Target MTHFD2 (Mitochondrial)DHFR (Cytosolic)
Pathway Inhibited Mitochondrial 1C Folate MetabolismCytosolic Folate Regeneration
Cancer Specificity High (targets MTHFD2-overexpressing cancers)[2][3]Low (targets all rapidly dividing cells)[7]
Effect on Non-Tumor Cells Minimal impact on DNA replication[8]Significant inhibition of DNA replication[8]
Enzymatic Potency (IC50) Potent inhibitors have IC50 values in the nM range (e.g., TH9619, DS18561882).[8][9]Broad range, typically in the nM range against DHFR.[10]
Cellular Potency (GI50/IC50) Varies by cell line; potent inhibitors are effective in the nM to low µM range.[9]Highly variable by cell line, from nM to >µM.[10][11]
Mechanism of Resistance Potential for upregulation of cytosolic pathways (e.g., SHMT1).[4]Upregulation of DHFR, decreased drug transport.[12]

Experimental Protocols

Accurate comparison of these inhibitors requires standardized and robust experimental methodologies.

Experiment 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against their respective recombinant enzymes.

Methodology:

  • MTHFD2 Inhibition Assay:

    • Recombinant human MTHFD2 protein is purified.

    • The enzyme is pre-incubated with a serial dilution of the MTHFD2 inhibitor (e.g., this compound) for a defined period (e.g., 10 minutes).

    • The enzymatic reaction is initiated by adding the substrate (e.g., folitixorin) and the cofactor NAD+.

    • The production of NADH is monitored by measuring the increase in luminescence using a detection reagent (e.g., NAD(P)H-Glo™).[8]

    • IC50 values are calculated from the dose-response curves.

  • DHFR Inhibition Assay:

    • Recombinant human DHFR protein is used.

    • The assay is conducted in a buffer containing a serial dilution of methotrexate.

    • The reaction is initiated by adding the substrates dihydrofolate and NADPH.

    • The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][8]

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Experiment 2: Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration of each inhibitor that reduces cancer cell viability by 50% (GI50 or IC50).

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., AML or colorectal cancer lines) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the MTHFD2 inhibitor or methotrexate for a specified duration (e.g., 72-96 hours). A vehicle control (e.g., DMSO) is included.

  • Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay that measures metabolic activity or ATP content, respectively.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control cells. Dose-response curves are generated, and GI50/IC50 values are calculated using a suitable nonlinear regression model.[5]

Experiment 3: DNA Replication Fork Progression Assay

Objective: To compare the effects of the inhibitors on DNA replication in cancer versus non-tumorigenic cells.

Methodology:

  • Cell Culture: Cancer cells (e.g., AML) and non-tumorigenic cells (e.g., lymphoblastoid cell lines) are cultured.

  • DNA Fiber Labeling: Cells are pulse-labeled sequentially with two different halogenated nucleotides (e.g., IdU followed by CldU) to mark replicating DNA. The inhibitors (MTHFD2 inhibitor or methotrexate) are added along with the second nucleotide.

  • Fiber Spreading: Cells are harvested, lysed, and the DNA is spread onto glass slides.

  • Immunodetection: The labeled DNA tracks are visualized using specific antibodies against IdU and CldU conjugated to different fluorophores.

  • Imaging and Analysis: Slides are imaged using fluorescence microscopy. The lengths of the CldU tracks are measured to quantify the rate of DNA replication fork progression. A reduction in track length indicates replication stress.[8]

Comparative Experimental Workflow

The diagram below outlines a logical workflow for the head-to-head comparison of this compound and methotrexate.

Comparative_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: Cellular Activity cluster_Phase3 Phase 3: Data Analysis & Comparison Enzyme_Assay Enzyme Inhibition Assays (MTHFD2 vs. DHFR) Selectivity_Panel Selectivity Profiling (vs. MTHFD1, SHMT1/2 etc.) Enzyme_Assay->Selectivity_Panel Cell_Viability Cell Viability Assays (Cancer vs. Normal Cell Lines) Selectivity_Panel->Cell_Viability Replication_Assay DNA Replication Fork Assay Cell_Viability->Replication_Assay Metabolomics Metabolite Profiling (Formate, Nucleotides) Replication_Assay->Metabolomics Mechanism_Validation Mechanism of Action Validation Metabolomics->Mechanism_Validation IC50_Calc IC50 / GI50 Calculation Therapeutic_Window Therapeutic Window Assessment IC50_Calc->Therapeutic_Window Therapeutic_Window->Mechanism_Validation

References

Validating the Anti-Tumor Efficacy of Mthfd2-IN-5 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor efficacy of Mthfd2-IN-5, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in preclinical cancer models. MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, a pathway frequently upregulated in various cancers to support rapid proliferation. Its inhibition represents a promising therapeutic strategy. This document summarizes the available preclinical data for this compound and compares it with other known MTHFD2 inhibitors, providing essential experimental protocols and pathway diagrams to support further research and development.

Comparative Efficacy of MTHFD2 Inhibitors

The following table summarizes the available quantitative and qualitative data on the in vivo efficacy of this compound and other notable MTHFD2 inhibitors. While data for this compound is currently available in a cell line-derived xenograft model, it is compared here with data from other inhibitors tested in patient-derived xenograft (PDX) models to provide a broader context for its potential anti-tumor activity.

InhibitorAlso Known AsCancer TypeIn Vivo ModelKey Efficacy FindingsReference
This compound Compound 16e Acute Myeloid Leukemia (AML)MOLM-14 cell line xenograftPotent anti-tumor efficacy observed.[1][2][3][1]
LY345899-Colorectal CancerPatient-Derived Xenograft (PDX)Decreased tumor volume.[4]
DS18561882-Breast CancerMDA-MB-231 cell line xenograftSignificant tumor growth inhibition at 300 mg/kg.[5][5]
DS18561882-Gastric CancerPatient-Derived Xenograft (PDX)Reduces tumor burden.[3][6][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of MTHFD2 inhibitors and the experimental design for their evaluation, the following diagrams are provided.

MTHFD2_Pathway MTHFD2 in Mitochondrial One-Carbon Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT2 CHO_THF 10-CHO-THF CH2_THF->CHO_THF MTHFD2 MTHFD2 MTHFD2 Formate Formate CHO_THF->Formate Formate_Cytosol Formate Formate->Formate_Cytosol Export SHMT2 SHMT2 Purine_Synthesis Purine Synthesis Formate_Cytosol->Purine_Synthesis Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 Inhibition

Diagram 1: MTHFD2's role in one-carbon metabolism and its inhibition.

PDX_Workflow Patient-Derived Xenograft (PDX) Efficacy Study Workflow Patient_Tumor Patient Tumor Tissue (Surgical Resection/Biopsy) Implantation Implantation into Immunodeficient Mice (e.g., NSG) Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment (Tumor Growth to ~1500 mm³) Implantation->PDX_Establishment Passaging Tumor Passaging (Mouse-to-Mouse) PDX_Establishment->Passaging Cohort_Expansion Cohort Expansion for Efficacy Study Passaging->Cohort_Expansion Randomization Randomization of Mice (Tumor Volume ~100-200 mm³) Cohort_Expansion->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Dosing Dosing (e.g., Oral Gavage, IP Injection) Treatment_Group->Dosing Control_Group->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Diagram 2: A generalized workflow for a PDX efficacy study.

Experimental Protocols

The following are detailed protocols for key experiments to validate the anti-tumor efficacy of MTHFD2 inhibitors in patient-derived xenograft (PDX) models.

Patient-Derived Xenograft (PDX) Model Establishment and Expansion
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.[7]

  • Implantation: A small fragment (2-4 mm³) of the patient's tumor is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD-scid IL2Rgammanull or NSG mouse).[8]

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]

  • Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is aseptically resected. The tumor is then divided into smaller fragments for subsequent implantation into new host mice for model expansion.[8]

In Vivo Anti-Tumor Efficacy Study
  • Cohort Selection: Mice bearing established PDX tumors of a specific passage number are selected for the study.

  • Randomization: When tumors reach a volume of 100-200 mm³, mice are randomized into treatment and control groups (typically n=5-10 mice per group).

  • Drug Formulation and Administration:

    • This compound (Compound 16e): The specific formulation and dosing schedule for PDX models would need to be optimized. Based on cell line xenograft studies, a well-tolerated and effective dose would be determined. Administration is typically via oral gavage or intraperitoneal injection.[1]

    • Vehicle Control: The control group receives the vehicle solution used to formulate the MTHFD2 inhibitor, administered via the same route and schedule.

  • Treatment and Monitoring:

    • Mice are treated according to the predetermined dosing schedule.

    • Tumor volume and body weight are measured 2-3 times per week to assess efficacy and toxicity.[9]

    • Animal health is monitored daily.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined endpoint size, or after a specified duration of treatment.

    • Tumor Growth Inhibition (TGI): TGI is calculated as a primary endpoint to determine the efficacy of the treatment.

    • Survival Analysis: In some studies, treatment may be continued to assess the impact on overall survival.

    • Biomarker Analysis: At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).[6]

Immunohistochemistry (IHC) for Biomarker Analysis
  • Tissue Preparation: Resected PDX tumors are fixed in formalin and embedded in paraffin (B1166041) (FFPE).

  • Sectioning: 4-5 µm sections are cut from the FFPE blocks.

  • Staining:

    • Deparaffinization and rehydration of the tissue sections.

    • Antigen retrieval is performed using an appropriate buffer (e.g., citrate (B86180) buffer).

    • Endogenous peroxidase activity is blocked.

    • Sections are incubated with a blocking solution to prevent non-specific antibody binding.

    • Incubation with primary antibodies against target proteins (e.g., MTHFD2, Ki67, cleaved caspase-3) overnight at 4°C.[6]

    • Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualization using a chromogen such as DAB (3,3'-diaminobenzidine).

    • Counterstaining with hematoxylin.

  • Imaging and Analysis: Stained slides are imaged using a microscope, and the expression and localization of the target proteins are analyzed. Quantification of staining intensity can be performed using image analysis software.

References

A Comparative Analysis of Mthfd2-IN-5 and 5-Fluorouracil in Colorectal Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative study of the novel metabolic inhibitor Mthfd2-IN-5 and the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in the context of colorectal cancer (CRC). This document outlines their mechanisms of action, presents comparative preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Disclaimer: Publicly available data on a specific compound named "this compound" is limited. Therefore, this guide utilizes data for LY345899 , a well-characterized and potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), as a representative for MTHFD2-targeted therapy.

Introduction: Two Distinct Therapeutic Strategies

Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues beyond standard chemotherapy. 5-Fluorouracil has long been a cornerstone of CRC treatment, acting as an antimetabolite that disrupts DNA and RNA synthesis. In contrast, targeting cancer metabolism has emerged as a promising strategy. MTHFD2, an enzyme crucial for mitochondrial one-carbon metabolism, is highly expressed in various cancers, including CRC, and is associated with poor prognosis, making it an attractive therapeutic target.[1][2] this compound and its surrogate, LY345899, represent this new class of targeted therapies.

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available quantitative data for an MTHFD2 inhibitor (LY345899) and 5-fluorouracil in colorectal cancer models. It is important to note that the presented data are from different studies and experimental conditions, thus direct comparison should be made with caution.

Table 1: In Vitro Cytotoxicity (IC50) of 5-Fluorouracil in Human Colorectal Cancer Cell Lines

Cell Line5-Fluorouracil IC50 (µM)Exposure Time
HCT 11613.53 days
HT-2911.255 days
SW62013 µg/ml (~100 µM)48 hours[3]

Table 2: In Vivo Tumor Growth Inhibition in Colorectal Cancer Xenograft Models

CompoundMouse ModelTreatment RegimenOutcome
LY345899 Patient-Derived Xenograft (PDX)Not specifiedMean tumor weight of 0.74 mg (treated) vs. 1.83 mg (vehicle)[2]
5-Fluorouracil HCT116 XenograftNot specifiedSlower tumor growth rate compared to control[5]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of MTHFD2 inhibition and 5-fluorouracil are mediated through distinct molecular pathways.

MTHFD2 Inhibition: MTHFD2 is a key enzyme in the mitochondrial folate cycle, contributing to the production of one-carbon units required for nucleotide synthesis and redox balance. In colorectal cancer, MTHFD2 expression is driven by the oncogenic Kras-c-Myc signaling axis. Inhibition of MTHFD2 disrupts redox homeostasis, leading to increased oxidative stress and subsequent cancer cell death.[1]

MTHFD2_Pathway cluster_upstream Oncogenic Signaling cluster_mthfd2 MTHFD2 Regulation cluster_downstream Cellular Effects Kras Kras Mutation PI3K_Akt PI3K/Akt Pathway Kras->PI3K_Akt ERK ERK Pathway Kras->ERK cMyc c-Myc PI3K_Akt->cMyc ERK->cMyc MTHFD2_gene MTHFD2 Gene cMyc->MTHFD2_gene Transcriptional Upregulation MTHFD2_protein MTHFD2 Protein MTHFD2_gene->MTHFD2_protein Translation One_carbon One-Carbon Metabolism MTHFD2_protein->One_carbon NADPH NADPH Production MTHFD2_protein->NADPH Proliferation Cell Proliferation & Metastasis One_carbon->Proliferation Redox Redox Homeostasis NADPH->Redox Redox->Proliferation Mthfd2_IN_5 This compound / LY345899 Mthfd2_IN_5->MTHFD2_protein Inhibition

Caption: MTHFD2 signaling pathway in colorectal cancer.

5-Fluorouracil: As a pyrimidine (B1678525) analog, 5-FU exerts its cytotoxic effects through multiple mechanisms upon intracellular conversion to its active metabolites (FdUMP, FUTP, and FdUTP). The primary mechanism is the inhibition of thymidylate synthase (TS) by FdUMP, which leads to a depletion of thymidine, a crucial component for DNA synthesis and repair. Additionally, the misincorporation of FUTP into RNA and FdUTP into DNA contributes to RNA processing errors and DNA damage, respectively, ultimately triggering cell cycle arrest and apoptosis.[6]

FiveFU_Pathway cluster_activation Intracellular Activation cluster_effects Cytotoxic Effects FiveFU 5-Fluorouracil FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_proc RNA Processing FUTP->RNA_proc Incorporation DNA_dam DNA Damage FdUTP->DNA_dam Incorporation DNA_syn DNA Synthesis & Repair TS->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis RNA_proc->Apoptosis DNA_dam->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are standard protocols for key experiments used to evaluate the efficacy of anticancer compounds.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and 5-fluorouracil on colorectal cancer cell lines.

MTT_Workflow start Start seed_cells Seed CRC cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of this compound or 5-FU incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for an MTT cell viability assay.

Procedure:

  • Cell Seeding: Plate colorectal cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound or 5-fluorouracil and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Culture and treat colorectal cancer cells with this compound or 5-fluorouracil for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound and 5-fluorouracil in a mouse model.

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (e.g., HCT116, SW620) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, 5-fluorouracil). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion and Future Directions

The available preclinical data suggests that both MTHFD2 inhibition and 5-fluorouracil are effective in suppressing the growth of colorectal cancer, albeit through different mechanisms. 5-fluorouracil remains a clinically relevant cytotoxic agent, while MTHFD2 inhibitors like LY345899 show promise as a targeted therapy that exploits the metabolic vulnerabilities of cancer cells.

Future research should focus on direct comparative studies of this compound and 5-fluorouracil in the same colorectal cancer models to provide a clearer understanding of their relative efficacy. Furthermore, investigating the potential for synergistic effects when these two agents are used in combination could open new avenues for more effective colorectal cancer treatment strategies. The detailed protocols provided herein offer a standardized framework for conducting such crucial preclinical investigations.

References

A Wider Therapeutic Window: The Advantage of Selective MTHFD2 Inhibition with Mthfd2-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying therapeutic targets with a broad therapeutic window is paramount. This guide provides a comparative analysis of Mthfd2-IN-5, a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), against non-selective inhibitors of one-carbon metabolism. The evidence presented underscores the potential of selective MTHFD2 inhibition to offer a superior safety and efficacy profile in cancer therapy.

MTHFD2 is a mitochondrial enzyme crucial for the de novo synthesis of purines and thymidylate, processes essential for rapid cell proliferation. A key characteristic of MTHFD2 is its significant upregulation in various cancer types, while its expression is minimal in most healthy adult tissues. This differential expression pattern makes MTHFD2 an attractive target for cancer therapy, as its inhibition could selectively target cancer cells while sparing normal cells, thus widening the therapeutic window.

This compound is a potent and selective inhibitor of MTHFD2. In contrast, non-selective inhibitors, such as LY345899, and broader antifolates like methotrexate (B535133) and pemetrexed (B1662193), target multiple enzymes within the one-carbon metabolism pathway, including MTHFD1, which is expressed in healthy tissues. This lack of selectivity can lead to significant off-target effects and a narrower therapeutic window.

Comparative Efficacy and Selectivity: In Vitro Data

The therapeutic advantage of this compound and other selective MTHFD2 inhibitors is evident from their biochemical and cellular activities. The following tables summarize key quantitative data comparing selective and non-selective inhibitors.

Table 1: Biochemical Potency and Isoform Selectivity

CompoundTypeMTHFD2 IC50 (nM)MTHFD1 IC50 (nM)Selectivity (MTHFD1/MTHFD2)
This compound (Compound 16e) [1]Selective MTHFD2 Inhibitor66Not specifiedNot specified
DS18561882 [2][3][4]Selective MTHFD2 Inhibitor6.3570~90-fold
LY345899 [2][4][5]Non-selective MTHFD1/2 Inhibitor66396~0.14-fold (MTHFD1 selective)

Table 2: Cellular Proliferation Inhibition (GI50)

CompoundCancer Cell LineGI50 (nM)Normal Cell LineGI50 (nM)Therapeutic Index (Normal/Cancer)
This compound (Compound 16e) [1]MOLM-14 (AML)720Not specifiedNot specifiedNot determined
DS18561882 [5][6]MDA-MB-231 (Breast)140Not specifiedNot specifiedNot determined
TH9619 (Another MTHFD2i) [4]HL-60 (AML)Not specifiedCCD 841 (Colon Epithelial)Significantly less affectedFavorable
LY345899 [4]HL-60 (AML)Not specifiedCCD 841 (Colon Epithelial)Similar to cancer cellsLow
Methotrexate [7][8]VariousVariesVariousVariesGenerally low
Pemetrexed [9][10][11][12][13]VariousVariesVariousVariesGenerally low

Note: A higher therapeutic index indicates greater selectivity for cancer cells.

The data clearly demonstrates the superior selectivity of compounds like DS18561882 for MTHFD2 over MTHFD1. While specific data for this compound against MTHFD1 is not yet published, its potent MTHFD2 inhibition and efficacy in cancer cells are promising. The comparison with LY345899, which is more potent against the ubiquitously expressed MTHFD1, highlights the potential for off-target toxicities with non-selective agents. Furthermore, the observation that normal cells are considerably less affected by a selective MTHFD2 inhibitor (TH9619) compared to cancer cells, while a non-selective inhibitor (LY345899) impacts both similarly, provides strong evidence for a wider therapeutic window with selective MTHFD2 inhibition.[4]

In Vivo Antitumor Efficacy and Tolerability

Preclinical in vivo studies further support the therapeutic potential of selective MTHFD2 inhibition.

Table 3: In Vivo Antitumor Activity

CompoundMouse ModelCancer TypeDosingAntitumor EfficacyTolerability
This compound (Compound 16e) [1]XenograftAcute Myeloid Leukemia (MOLM-14)Not specifiedPotent antitumor efficacyNot specified
DS18561882 [5][6]XenograftBreast Cancer (MDA-MB-231)300 mg/kg, oral, twice dailySignificant tumor growth inhibitionNo significant change in mouse weight
LY345899 [2][14]Patient-Derived XenograftColorectal Cancer10 mg/kg, intraperitonealReduced tumor growthNot specified

The in vivo data for DS18561882 demonstrates that significant tumor growth inhibition can be achieved at doses that are well-tolerated by the animals, as indicated by the lack of significant body weight change.[5][6] This suggests a favorable safety profile in a whole-organism context. While detailed in vivo toxicity data for this compound is not yet publicly available, its potent antitumor efficacy in a xenograft model is a strong indicator of its therapeutic potential.[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for assessing the therapeutic window.

OneCarbonMetabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_inhibitors Inhibitors MTHFD1 MTHFD1 CHOTHF_cyto 10-CHO-THF MTHFD1->CHOTHF_cyto DHFR DHFR THF_cyto THF DHFR->THF_cyto Folate Cycle TS TS Purine_Synth Purine Synthesis Thymidylate_Synth Thymidylate Synthesis Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto CH2THF_cyto->MTHFD1 CH2THF_cyto->Thymidylate_Synth CHOTHF_cyto->Purine_Synth MTHFD2 MTHFD2 CHOTHF_mito 10-CHO-THF MTHFD2->CHOTHF_mito Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito CH2THF_mito->MTHFD2 Formate Formate CHOTHF_mito->Formate Formate->Purine_Synth Export Mthfd2_IN_5 This compound Mthfd2_IN_5->MTHFD2 NonSelective Non-selective Inhibitors (e.g., LY345899, Methotrexate, Pemetrexed) NonSelective->MTHFD1 NonSelective->DHFR NonSelective->TS

Fig 1. One-Carbon Metabolism Pathway and Inhibitor Targets.

TherapeuticWindowWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochem Biochemical Assay (IC50 vs MTHFD1/2) Cell_Culture Cell Culture (Cancer vs. Normal Cell Lines) Viability Cell Viability Assay (e.g., MTT) (Determine GI50) Cell_Culture->Viability Therapeutic_Index Calculate Therapeutic Index (GI50 Normal / GI50 Cancer) Viability->Therapeutic_Index MTD Maximum Tolerated Dose (MTD) Study (Determine Highest Non-Toxic Dose) Therapeutic_Index->MTD Proceed if favorable Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) MTD->Xenograft Tolerability Monitor Tolerability (Body Weight, Clinical Signs) Xenograft->Tolerability

Fig 2. Experimental Workflow for Therapeutic Window Assessment.

Detailed Experimental Protocols

A comprehensive assessment of the therapeutic window relies on robust and standardized experimental protocols. Below are methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound, non-selective inhibitors) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.

  • Animal Model: Use healthy mice of a specific strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.[15]

  • Dose Escalation: Administer the inhibitor at escalating doses to different cohorts of mice (typically 3-5 mice per group).[15] The route of administration should be consistent with the intended clinical use (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, appearance, and behavior.[15]

  • Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity, often defined as no more than a 10-20% loss of body weight and no mortality or severe clinical signs.[2]

  • Pathological Analysis: At the end of the study, a gross necropsy and histopathological analysis of major organs may be performed to assess for any drug-related tissue damage.[15]

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines the assessment of an inhibitor's ability to suppress tumor growth in vivo.

  • Cell Line and Animal Model: Use a human cancer cell line known to express high levels of MTHFD2. Inject these cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the inhibitor (e.g., this compound) at a predetermined dose (often based on MTD studies) and schedule. The control group receives the vehicle used to formulate the drug.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of treatment toxicity.

  • Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size or after a set duration. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

Conclusion

The selective inhibition of MTHFD2 presents a promising strategy in cancer therapy. The data for this compound and other selective inhibitors like DS18561882 strongly suggest a wider therapeutic window compared to non-selective inhibitors that also target MTHFD1 and other enzymes in the one-carbon metabolism pathway. This is attributed to the differential expression of MTHFD2 in cancer versus normal tissues. The provided experimental data and protocols offer a framework for the continued investigation and development of selective MTHFD2 inhibitors as a safer and more effective class of anticancer agents. Further studies to determine the GI50 of this compound in a panel of normal cell lines and to establish its in vivo maximum tolerated dose will be crucial in fully delineating its therapeutic window and advancing its clinical potential.

References

Validating MTHFD2 as a Cancer Target: A Comparative Guide to Mthfd2-IN-5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mthfd2-IN-5, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), with other known MTHFD2 inhibitors. MTHFD2 is a mitochondrial enzyme that is highly expressed in various cancers and embryonic tissues but is largely absent in healthy adult tissues, making it a promising therapeutic target.[1][2][3][4] Inhibition of MTHFD2 disrupts one-carbon metabolism, which is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation, a hallmark of cancer.[3][5][6] This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways to aid in the evaluation of MTHFD2 inhibition as a cancer therapeutic strategy.

Performance Comparison of MTHFD2 Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound and alternative MTHFD2 inhibitors based on available experimental data.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC50 (nM)Selectivity (MTHFD1/MTHFD2)Reference
This compound (DS18561882) MTHFD2 6.3 ~90-fold [7][8][9][10][11]
MTHFD1570[7][10]
LY345899MTHFD26630.14-fold[6][12][13][14][15][16]
MTHFD196[6][12][13][14][15][16]
TH9619MTHFD247Not specified[1]
MTHFD147[1]
DS44960156MTHFD21600>18-fold[14]
MTHFD1>30000[14]

Table 2: Cellular Activity

CompoundCell LineAssay TypeGI50 (nM)Reference
This compound (DS18561882) MDA-MB-231 (Breast Cancer) Proliferation 140 [7][8]
TH9619HL-60 (Leukemia)Proliferation11[17]
TH9619Jurkat (T-ALL)ProliferationNot specified (effective in nM range)[1]

Table 3: In Vivo Efficacy in Xenograft Models

CompoundAnimal ModelCell LineDoseEffectReference
This compound (DS18561882) BALB/cAJcl-nu/nu mice MDA-MB-231 (Breast Cancer) 300 mg/kg (oral, twice daily) 67% Tumor Growth Inhibition [7]
LY345899BALB/c nude miceSW620 (Colorectal Cancer)5-10 mg/kg (i.p., 5 d/wk)Decreased tumor volume and metastasis[6][15]
TH9619NOG miceHL-60 (Leukemia)30 mg/kg (s.c., twice daily)Impaired cancer progression, prolonged survival[1]

Signaling Pathways and Experimental Workflows

To understand the context of MTHFD2 inhibition, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for evaluating an MTHFD2 inhibitor.

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway and Point of Inhibition cluster_upstream Upstream Regulators cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 Transcriptional Regulation MYC MYC MYC->MTHFD2 Transcriptional Regulation KRAS KRAS AKT AKT KRAS->AKT AKT->MYC STAT3 STAT3 STAT3->MTHFD2 Activation Serine Serine Glycine Glycine Serine->Glycine THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 5,10-methenyl-THF 5,10-methenyl-THF 5,10-methylene-THF->5,10-methenyl-THF MTHFD2 Dehydrogenase 10-formyl-THF 10-formyl-THF 5,10-methenyl-THF->10-formyl-THF MTHFD2 Cyclohydrolase Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Formate_cyto->Thymidylate Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth This compound This compound This compound->MTHFD2 Inhibition

Caption: MTHFD2 signaling pathway and point of inhibition by this compound.

Experimental_Workflow Experimental Workflow for MTHFD2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assay MTHFD2 Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT Assay) (Determine GI50) Biochemical Assay->Cell_Viability Western_Blot Western Blot (Confirm target engagement and downstream effects) Cell_Viability->Western_Blot Xenograft_Model Cancer Cell Line Xenograft Model (e.g., MDA-MB-231 in nude mice) Western_Blot->Xenograft_Model Treatment Administer this compound (e.g., oral gavage) Xenograft_Model->Treatment Efficacy_Measurement Measure Tumor Volume and Body Weight Treatment->Efficacy_Measurement Data_Analysis Analyze Data and Draw Conclusions Efficacy_Measurement->Data_Analysis Compound Synthesis Synthesize/Acquire This compound Compound Synthesis->Biochemical Assay

Caption: A typical workflow for evaluating the effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

MTHFD2 Enzymatic Assay

This assay measures the ability of a compound to inhibit the dehydrogenase activity of MTHFD2.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compound (e.g., this compound)

  • 384-well assay plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the compound solution to the assay plate wells.

  • Prepare an enzyme solution by diluting recombinant MTHFD2 in assay buffer. Add 10 µL of the enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in assay buffer.

  • Initiate the reaction by adding 10 µL of the substrate/cofactor solution to each well.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of an inhibitor on cancer cell proliferation and viability.[2][18][19][20][21]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[20]

  • Treat the cells with serial dilutions of the test compound for 72 hours.[20]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][19]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19]

  • Incubate for an additional 4 hours at 37°C, mixing gently to ensure complete solubilization.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis

This protocol is for assessing the protein levels of MTHFD2 and downstream markers.

Materials:

  • Cancer cell line

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-phospho-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein of interest to a loading control like GAPDH.

This guide provides a comprehensive overview for researchers to evaluate the role of MTHFD2 in cancer and the potential of this compound as a therapeutic agent. The provided data and protocols offer a solid foundation for further investigation into this promising area of cancer metabolism.

References

Differential Efficacy of Mthfd2-IN-5 in p53-Mutant versus Wild-Type Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Mthfd2-IN-5, a small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in cancer cells with differing p53 tumor suppressor gene status. Emerging evidence indicates that the functionality of p53 is a critical determinant of sensitivity to MTHFD2 inhibition, positioning this compound as a potentially potent therapeutic for a defined subset of cancers.

Core Thesis: p53 Status Dictates MTHFD2 Dependency and Inhibitor Efficacy

The central hypothesis underpinning the differential efficacy of this compound is the reciprocal relationship between p53 and MTHFD2. Wild-type p53, the "guardian of the genome," transcriptionally suppresses the MTHFD2 gene.[1][[“]][3] Consequently, cancer cells with wild-type p53 tend to have lower basal levels of MTHFD2. In contrast, cancer cells harboring a mutated or deleted TP53 gene lose this transcriptional repression, leading to an upregulation of MTHFD2 expression.[1] This increased expression renders p53-mutant or -deficient tumors highly dependent on MTHFD2 for the one-carbon metabolic pathway, which is crucial for the synthesis of nucleotides necessary for rapid proliferation.[1][[“]][3] Therefore, p53-mutant cancers exhibit a heightened sensitivity to the inhibition of MTHFD2 by this compound.

Quantitative Efficacy of this compound

The following table summarizes the available quantitative data on the efficacy of this compound and the differential effects observed with MTHFD2 depletion in cancer cell lines of varying p53 status.

Compound/MethodCell LineCancer Typep53 StatusEfficacy MetricValueReference
This compoundMOLM-14Acute Myeloid LeukemiaWild-TypeGI50720 nMN/A
This compoundMTHFD2 EnzymeN/AN/ABiochemical IC5066 nMN/A
MTHFD2 siRNAHCT116 p53-/-Colorectal CarcinomaNullProliferationStrong Decline[1]
MTHFD2 siRNAHCT116 p53+/+Colorectal CarcinomaWild-TypeProliferationLess Affected[1]
MTHFD2 siRNAA549Lung CarcinomaWild-TypeProliferationLess Affected[1]
MTHFD2 siRNAU2OSOsteosarcomaWild-TypeProliferationLess Affected[1]

Note: Direct comparative IC50 or GI50 values for this compound in a panel of p53-mutant versus wild-type cell lines are not yet publicly available. The data from MTHFD2 knockdown studies strongly supports the hypothesis of differential sensitivity.

Signaling Pathways and Mechanism of Action

The inhibition of MTHFD2 by this compound disrupts the mitochondrial one-carbon metabolism, leading to a depletion of purine (B94841) and thymidylate pools. This induces replication stress and ultimately triggers cancer cell death. In p53-mutant cells, this disruption is particularly detrimental due to their heightened reliance on this pathway. In p53 wild-type cells, MTHFD2 depletion can induce a protective cell cycle arrest through the activation of the AMPK-p53-p21 signaling axis, making them more resistant to the inhibitor's effects.[1][[“]]

MTHFD2_p53_Pathway cluster_wt p53 Wild-Type Cell cluster_mut p53-Mutant/Deficient Cell wt_p53 Wild-Type p53 mthfd2_wt MTHFD2 (Low Expression) wt_p53->mthfd2_wt Suppresses p21_wt p21 wt_p53->p21_wt Activates ampk_wt AMPK mthfd2_wt->ampk_wt Depletion Activates ampk_wt->wt_p53 Activates arrest_wt Cell Cycle Arrest (Resistance) p21_wt->arrest_wt mut_p53 Mutant/Deficient p53 mthfd2_mut MTHFD2 (High Expression) mut_p53->mthfd2_mut No Suppression nucleotide Nucleotide Synthesis mthfd2_mut->nucleotide Drives proliferation Cell Proliferation nucleotide->proliferation mthfd2_in_5 This compound mthfd2_in_5->mthfd2_mut Inhibits apoptosis Apoptosis (Sensitivity) mthfd2_in_5->apoptosis Induces

Caption: p53 status determines MTHFD2 expression and sensitivity to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116 p53+/+ and HCT116 p53-/-) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

experimental_workflow cluster_assays Efficacy Assessment start Cancer Cell Lines (p53+/+ vs p53-/-) treatment Treat with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant comparison Compare Efficacy p53+/+ vs p53-/- ic50->comparison apoptosis_quant->comparison

Caption: Workflow for comparing this compound efficacy in different p53 backgrounds.

Conclusion

The available evidence strongly suggests that this compound has a superior efficacy in cancer cells with mutant or deficient p53. This is attributed to the upregulation of MTHFD2 in the absence of wild-type p53's transcriptional suppression, leading to a state of dependency on the MTHFD2 enzyme for survival and proliferation. While further studies with this compound across a broader range of p53-mutant and wild-type cancer cell lines are needed to provide more extensive quantitative data, the current findings highlight a promising therapeutic strategy. The differential response based on p53 status underscores the importance of patient stratification in the clinical development of MTHFD2 inhibitors. Researchers are encouraged to utilize the provided experimental frameworks to further investigate the potential of this compound in p53-mutant cancers.

References

A Comparative Guide to the In Vivo Pharmacokinetics of MTHFD2 Inhibitors: Mthfd2-IN-5 and DS18561882

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo pharmacokinetic profiles of two prominent MTHFD2 inhibitors, Mthfd2-IN-5 and DS18561882. This document summarizes available experimental data, outlines typical experimental methodologies, and visualizes the relevant biological pathways to inform preclinical research and development.

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that is overexpressed in various cancers, playing a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2] This has made MTHFD2 an attractive target for the development of novel anticancer therapies. This guide focuses on the in vivo pharmacokinetic properties of two selective MTHFD2 inhibitors, this compound (also known as Compound 16e) and DS18561882.

Quantitative Pharmacokinetic Data

A direct comparison of the in vivo pharmacokinetics of this compound and DS18561882 is presented below. While quantitative data for DS18561882 is available, specific pharmacokinetic parameters for this compound have not been publicly disclosed in detail, though it is reported to possess a favorable pharmacokinetic profile.

ParameterThis compound (Compound 16e)DS18561882
Route of Administration Information not publicly availableOral
Dose Information not publicly available30, 100, 300 mg/kg
Cmax (Maximum Concentration) Favorable pharmacokinetics reported[3]11.4, 56.5, 90.1 µg/mL
Tmax (Time to Maximum Concentration) Information not publicly availableInformation not publicly available
AUC (Area Under the Curve) Information not publicly available64.6, 264, 726 µg·h/mL
t½ (Half-life) Information not publicly available2.21, 2.16, 2.32 hours
Bioavailability Information not publicly availableGood oral pharmacokinetic profile reported[4][5]
In Vivo Efficacy Potent antitumor efficacy in MOLM-14 xenograft models[3]Dose-dependent tumor growth inhibition in a mouse xenograft model[4][5]

Note: The pharmacokinetic parameters for DS18561882 were obtained from studies in mice.[4]

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound and DS18561882 are not fully available in the public domain. However, a general methodology for conducting such studies in mouse models is outlined below.

Representative In Vivo Pharmacokinetic Study Protocol in Mice

1. Animal Models: Studies are typically conducted in rodent models, such as BALB/c or athymic nude mice, which are suitable for pharmacokinetic analysis and tumor xenograft models.

2. Compound Administration:

  • Formulation: The test compound is formulated in a suitable vehicle for the intended route of administration. For oral (PO) administration, this is often a suspension in a vehicle like 0.5% methylcellulose.

  • Dosing: A predetermined dose of the compound is administered to the animals. For oral administration, this is typically done via oral gavage.

3. Sample Collection:

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial sampling from the same animal is preferred to reduce biological variability.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

4. Bioanalysis:

  • Sample Preparation: Plasma samples are subjected to protein precipitation or other extraction methods to isolate the drug.

  • Quantification: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis software.

MTHFD2 Signaling Pathway and Experimental Workflow

MTHFD2 plays a significant role in cancer cell proliferation and survival by contributing to nucleotide synthesis and cellular redox balance. Its activity is intertwined with key cancer-related signaling pathways such as the AKT and STAT3 pathways.[6][7][8]

MTHFD2_Signaling_Pathway MTHFD2 Signaling in Cancer Proliferation cluster_0 Mitochondria cluster_1 Cellular Processes MTHFD2 MTHFD2 One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism Drives AKT_Pathway AKT Signaling MTHFD2->AKT_Pathway Activates STAT3_Pathway STAT3 Signaling MTHFD2->STAT3_Pathway Activates Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis Redox_Balance Redox Balance One_Carbon_Metabolism->Redox_Balance Cell_Proliferation Cell Proliferation & Survival Nucleotide_Synthesis->Cell_Proliferation Redox_Balance->Cell_Proliferation AKT_Pathway->Cell_Proliferation STAT3_Pathway->Cell_Proliferation

Caption: MTHFD2 drives one-carbon metabolism, impacting nucleotide synthesis and redox balance, and activates pro-survival signaling pathways like AKT and STAT3 to promote cancer cell proliferation.

PK_Study_Workflow In Vivo Pharmacokinetic Study Workflow start Start: Animal Dosing blood_collection Serial Blood Collection (Multiple Time Points) start->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) lcms->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

Caption: A typical workflow for an in vivo pharmacokinetic study, from animal dosing to the determination of the pharmacokinetic profile.

References

Unveiling the Mechanism of Mthfd2-IN-5: A Comparative Guide to Thymidine Depletion Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Mthfd2-IN-5's mechanism of inducing thymidine (B127349) depletion. It offers an objective comparison with alternative methods, supported by experimental data, detailed protocols, and clear visual representations of the underlying biological pathways.

MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) has emerged as a compelling target in oncology due to its significant upregulation in various cancers compared to healthy tissues.[1] Its crucial role in mitochondrial one-carbon metabolism, a pathway essential for the synthesis of nucleotides like thymidine, makes it a prime candidate for therapeutic intervention.[2] this compound is a selective inhibitor of MTHFD2, and its mechanism of action centers on disrupting this metabolic pathway, leading to a cascade of events culminating in cancer cell death.[3][4]

Mechanism of Action: Inducing Thymidine Famine

MTHFD2 is a key enzyme in the mitochondrial folate cycle, responsible for producing one-carbon units necessary for the synthesis of purines and thymidine.[2] Inhibition of MTHFD2 by compounds like this compound creates a bottleneck in this pathway, leading to a state of thymidine depletion. This "thymidine-less" state has profound consequences for rapidly proliferating cancer cells:

  • Replication Stress: The scarcity of thymidine, an essential building block for DNA synthesis, causes replication forks to stall and collapse. This leads to significant DNA damage.[5][6]

  • DNA Damage Response: The accumulation of DNA damage triggers the DNA Damage Response (DDR), leading to cell cycle arrest, primarily in the S-phase.

  • Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[6]

This targeted approach offers a therapeutic window, as cancer cells are more reliant on de novo nucleotide synthesis than normal, healthy cells.

Comparative Analysis of MTHFD2 Inhibitors and Alternatives

This compound is part of a growing arsenal (B13267) of MTHFD2 inhibitors. The following tables provide a quantitative comparison of this compound with other MTHFD2 inhibitors and alternative agents that induce thymidine depletion, such as 5-Fluorouracil (a thymidylate synthase inhibitor) and Methotrexate (a dihydrofolate reductase inhibitor).

InhibitorTarget(s)IC50 (MTHFD2)GI50 (MOLM-14, AML cell line)Reference(s)
This compound MTHFD266 nM720 nM[3][4]
LY345899 MTHFD1/MTHFD2663 nM (MTHFD2), 96 nM (MTHFD1)Not specified for MOLM-14[7]
DS18561882 MTHFD26.3 nMNot specified for MOLM-14[8]
TH9619 MTHFD1 (induces MTHFD2-dependent folate trap)Indirectly targets MTHFD2-expressing cellsPotent (specific value not provided)[7]
5-Fluorouracil Thymidylate SynthaseNot ApplicablePotent (specific value not provided)[7]
Methotrexate Dihydrofolate ReductaseNot ApplicablePotent (specific value not provided)[7]

Table 1: Comparison of Inhibitor Potency. This table compares the in vitro potency of this compound with other MTHFD2 inhibitors and standard-of-care chemotherapeutics. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while GI50 values represent the concentration needed to inhibit cell growth by 50%.

ExperimentMTHFD2 Inhibition5-FluorouracilMethotrexate
Effect on Thymidine Levels Significant DecreaseSignificant DecreaseSignificant Decrease
Replication Fork Speed ReducedReducedReduced
DNA Damage (γH2AX foci) IncreasedIncreasedIncreased
Cell Cycle Arrest S-PhaseS-PhaseS-Phase
Apoptosis InducedInducedInduced

Table 2: Comparison of Cellular Effects. This table summarizes the downstream cellular consequences of treatment with MTHFD2 inhibitors and other thymidine depletion agents.

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.

MTHFD2_Mechanism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol / Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-CH2-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Mthfd2_IN_5 This compound MTHFD2 MTHFD2 Mthfd2_IN_5->MTHFD2 One-carbon units One-carbon units Formate_cyto->One-carbon units Thymidine Synthesis Thymidine Synthesis One-carbon units->Thymidine Synthesis Purine (B94841) Synthesis Purine Synthesis One-carbon units->Purine Synthesis DNA_Replication DNA Replication Thymidine Synthesis->DNA_Replication Purine Synthesis->DNA_Replication Replication_Stress Replication Stress DNA_Replication->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of this compound. This diagram illustrates how this compound inhibits MTHFD2 in the mitochondria, leading to a depletion of one-carbon units required for thymidine and purine synthesis, ultimately causing replication stress and apoptosis.

MTHFD2_Signaling cluster_akt AKT Pathway cluster_mtorc1 mTORC1 Pathway MTHFD2 MTHFD2 PI3K PI3K MTHFD2->PI3K activates mTORC1 mTORC1 MTHFD2->mTORC1 activates AKT AKT PI3K->AKT GSK3b GSK3b AKT->GSK3b | beta_catenin beta_catenin GSK3b->beta_catenin | Proliferation & Survival Proliferation & Survival beta_catenin->Proliferation & Survival S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E | Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E->Protein Synthesis

MTHFD2 Signaling Pathways. MTHFD2 has been shown to activate the PI3K/AKT and mTORC1 signaling pathways, which are critical for cell proliferation, survival, and protein synthesis.[2][9]

Experimental_Workflow cluster_assays Validation Assays start Cancer Cell Culture treatment Treatment with this compound or Alternative Agent start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability nucleotide Nucleotide Analysis (LC-MS/MS) treatment->nucleotide replication DNA Fiber Assay treatment->replication damage DNA Damage Staining (γH2AX) treatment->damage

Experimental Validation Workflow. This diagram outlines the typical experimental workflow used to validate the mechanism of action of compounds like this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Intracellular Nucleotide Analysis (LC-MS/MS)

This method allows for the precise quantification of intracellular nucleotide pools.

  • Cell Lysis: After treatment, rapidly wash the cells with ice-cold PBS and lyse them with a cold extraction buffer (e.g., 80% methanol).

  • Extraction: Scrape the cells and collect the lysate. Centrifuge to pellet the cell debris.

  • Sample Preparation: Dry the supernatant under a vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate and quantify the nucleotides using a liquid chromatography-tandem mass spectrometry system.

DNA Fiber Assay

This technique visualizes individual DNA replication forks to assess replication dynamics.

  • Labeling: Pulse-label the cells with two different thymidine analogs, such as IdU (iododeoxyuridine) and CldU (chlorodeoxyuridine), for short durations (e.g., 20-30 minutes each).

  • Cell Lysis and DNA Spreading: Lyse the cells and spread the DNA fibers onto a glass slide.

  • Immunostaining: Use specific antibodies to detect the incorporated IdU and CldU, followed by fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Visualize the DNA fibers using a fluorescence microscope and measure the length of the labeled tracks to determine replication fork speed.

γH2AX Staining for DNA Damage

This immunofluorescence assay detects a marker of DNA double-strand breaks.

  • Cell Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Antibody Staining: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

Conclusion

The validation of this compound's mechanism of inducing thymidine depletion is well-supported by a convergence of experimental evidence. Its ability to selectively target a key metabolic vulnerability in cancer cells, leading to replication stress and apoptosis, positions it as a promising therapeutic agent. This guide provides a framework for researchers to understand and further investigate the potential of MTHFD2 inhibition as a novel anti-cancer strategy. The comparative data and detailed protocols offer a valuable resource for the continued development and evaluation of this and other thymidine depletion-based therapies.

References

Comparative transcriptomics of cells treated with Mthfd2-IN-5 and other MTHFD2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. Its high expression in a wide array of tumors, contrasted with minimal presence in normal adult tissues, presents a promising therapeutic window.[1] This guide provides a comparative overview of Mthfd2-IN-5 and other prominent MTHFD2 inhibitors, focusing on their preclinical efficacy and the methodologies to assess their impact.

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 is a bifunctional enzyme that plays a critical role in mitochondrial one-carbon (1C) metabolism by catalyzing the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[1] This metabolic pathway is fundamental for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] By obstructing MTHFD2, small molecule inhibitors disrupt this metabolic flux, leading to a depletion of nucleotide pools. This, in turn, induces replication stress and ultimately triggers cancer cell death.[1] Furthermore, the inhibition of MTHFD2 can disrupt the cellular redox balance by compromising the production of NADPH, a critical reducing agent that helps mitigate oxidative stress.[1]

Quantitative Comparison of MTHFD2 Inhibitor Potency

The following tables summarize the reported biochemical and cell-based activities of this compound and other selected MTHFD2 inhibitors across various cancer cell lines. This data provides a basis for comparing their potency and selectivity.

Table 1: Biochemical Activity of MTHFD2 Inhibitors

InhibitorTarget(s)IC50 (nM)Reference
This compoundMTHFD266[2]
DS18561882MTHFD26.3[3]
MTHFD1570[3]
LY345899MTHFD2663[3]
MTHFD196[3]
TH9619MTHFD1/MTHFD247[3]
TH9028MTHFD211[2]
MTHFD10.5[2]
MTHFD2L27[2]
DS44960156MTHFD21600[2]
MTHFD1>30000[2]

Table 2: Cellular Activity of MTHFD2 Inhibitors

InhibitorCancer TypeCell LineGI50/EC50 (µM)Reference
This compoundAcute Myeloid LeukemiaMOLM-140.72[2]
DS18561882Breast CancerMDA-MB-4680.0063[3]
Lung AdenocarcinomaA5499.013[3]
LY345899Colorectal CancerSW6200.663[3]
TH9619Acute Myeloid LeukemiaHL-60~0.01[3]

Experimental Protocols

Detailed methodologies are crucial for the rigorous evaluation of MTHFD2 inhibitors. Below are generalized protocols for key experiments.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTHFD2 inhibitor stock solution (e.g., in DMSO)

  • MTT or CCK-8 reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the MTHFD2 inhibitor in complete culture medium. It is advisable to test a wide range of concentrations to determine the GI50 value. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO).[4]

  • Incubation: Incubate the plate for 48-72 hours.[4]

  • MTT/CCK-8 Addition: Add the appropriate reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.[4]

Western Blot Analysis

This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, cell cycle regulation, or apoptosis.

Materials:

  • Cancer cells treated with an MTHFD2 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the MTHFD2 inhibitor at the desired concentrations and for the appropriate duration. Harvest and lyse the cells in lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[4]

Cell Cycle Analysis

This protocol determines the effect of MTHFD2 inhibitors on cell cycle progression.

Materials:

  • Cancer cells treated with an MTHFD2 inhibitor

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Fixation: Treat cells as for the Western blot protocol. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[4]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[4]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[4]

Comparative Transcriptomics (RNA-Seq) - A Proposed Methodology

Experimental Design:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line with high MTHFD2 expression) and treat with equimolar concentrations (e.g., GI50) of this compound, other MTHFD2 inhibitors, and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • RNA Extraction and Library Preparation: Extract total RNA from the cells and prepare RNA-seq libraries using a standard kit.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control and align the reads to the reference genome.

    • Identify differentially expressed genes (DEGs) for each inhibitor treatment compared to the vehicle control.

    • Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify the biological processes and signaling pathways perturbed by each inhibitor.

    • Compare the DEG lists and pathway analysis results across the different inhibitors to identify both shared and unique transcriptional responses.

Expected Outcomes:

  • Identification of common downstream targets and pathways affected by MTHFD2 inhibition, likely related to nucleotide metabolism, cell cycle arrest, and apoptosis.

  • Elucidation of potential off-target effects or differential engagement of secondary pathways by specific inhibitors, which could explain variations in their cellular phenotypes.

Visualizations

The following diagrams illustrate key concepts related to MTHFD2 inhibition.

MTHFD2_Signaling_Pathway MTHFD2 in One-Carbon Metabolism and Cancer cluster_mitochondria Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-CH2-THF Serine->CH2_THF Glycine->Serine THF_mito THF THF_mito->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF 10-CHO-THF MTHFD2->CHO_THF NADH NADH MTHFD2->NADH Replication_Stress Replication Stress MTHFD2->Replication_Stress Formate_mito Formate CHO_THF->Formate_mito Formate_cyto Formate Formate_mito->Formate_cyto Export NAD NAD+ NAD->MTHFD2 Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Purine_synthesis->Replication_Stress Thymidylate_synthesis Thymidylate Synthesis Thymidylate_synthesis->DNA_RNA Mthfd2_IN_5 This compound & Other Inhibitors Mthfd2_IN_5->MTHFD2 Apoptosis Apoptosis Replication_Stress->Apoptosis

Caption: MTHFD2's role in one-carbon metabolism and the impact of its inhibition.

Experimental_Workflow General Workflow for Comparing MTHFD2 Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Viability Cell Viability Assays (GI50 in Cancer Cell Lines) Biochemical_Assay->Cell_Viability Mechanism_Studies Mechanistic Studies (Western Blot, Cell Cycle, Apoptosis) Cell_Viability->Mechanism_Studies Transcriptomics Comparative Transcriptomics (RNA-Seq) Mechanism_Studies->Transcriptomics Lead_Selection Lead Inhibitor Selection Transcriptomics->Lead_Selection Xenograft_Models Cancer Xenograft Models Efficacy_Studies Tumor Growth Inhibition Studies Xenograft_Models->Efficacy_Studies Toxicity_Assessment Toxicity and Tolerability Assessment Efficacy_Studies->Toxicity_Assessment Lead_Selection->Xenograft_Models

Caption: A typical experimental workflow for the preclinical evaluation of MTHFD2 inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Mthfd2-IN-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research chemical Mthfd2-IN-5 is critical for maintaining a safe and compliant laboratory environment. This guide offers a procedural framework for researchers, scientists, and drug development professionals, emphasizing adherence to institutional and regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on established best practices for the disposal of novel research compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from the manufacturer before handling or disposing of this substance.

Prioritizing Safety: The Disposal Workflow

The proper disposal of any chemical, including this compound, is a multi-step process that begins with a thorough hazard assessment and ends with documented, compliant waste removal. The following workflow provides a logical sequence of operations to ensure safety and regulatory compliance.

DisposalWorkflow cluster_prep Phase 1: Preparation and Assessment cluster_handling Phase 2: Waste Handling and Segregation cluster_disposal Phase 3: Final Disposal obtain_sds Obtain and Review this compound SDS conduct_ra Conduct Risk Assessment obtain_sds->conduct_ra Provides Hazard Info select_ppe Select Appropriate PPE conduct_ra->select_ppe Determines Protection Level segregate_waste Segregate Waste Streams (Solid, Liquid, Sharps) select_ppe->segregate_waste Ensures Safe Handling label_container Label Waste Container (Contents, Hazards, Date) segregate_waste->label_container Proper Identification store_waste Store in Designated Satellite Accumulation Area label_container->store_waste Regulatory Compliance contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs Initiates Removal document_disposal Document Waste Disposal contact_ehs->document_disposal Maintains Records

Figure 1. Logical workflow for the proper disposal of this compound.

Key Procedural Steps for Disposal

1. Hazard Identification and Risk Assessment: Before beginning any work with this compound, obtain the Safety Data Sheet (SDS) from the manufacturer, such as MedchemExpress. The SDS is the primary source of information regarding the chemical's physical, chemical, and toxicological properties, as well as specific handling, storage, and disposal instructions. Conduct a thorough risk assessment for all experimental procedures involving this compound.

2. Personal Protective Equipment (PPE): Based on the information in the SDS, select and use appropriate personal protective equipment. This will likely include, but is not limited to:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (the specific type should be determined from the SDS)

3. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated, leak-proof container lined with a chemically compatible bag.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

4. Labeling and Storage: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The primary hazard(s) as indicated in the SDS (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container.

Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is in place to prevent spills.

5. Arranging for Disposal: Once a waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not pour any amount of this compound down the drain or dispose of it in the regular trash.

Quantitative Data and Regulatory Considerations

At present, there is no publicly available quantitative data specifically for the disposal of this compound, such as permissible exposure limits or specific decontamination solution concentrations. This information should be detailed in the manufacturer's SDS.

General regulatory frameworks to be aware of include:

Regulation/GuidelineKey Requirements
Resource Conservation and Recovery Act (RCRA) Governs the management of hazardous waste from "cradle to grave."
Occupational Safety and Health Administration (OSHA) Sets standards for workplace safety, including the handling of hazardous chemicals.
Institutional EHS Policies Specific procedures and requirements for waste management at your research facility.

Experimental Protocols and Decontamination

In the absence of a specific protocol for this compound, a general approach to decontamination of surfaces and equipment should be followed. This typically involves:

  • Initial Cleaning: Wipe the contaminated surface with a detergent solution to remove gross contamination.

  • Deactivation (if applicable and specified in the SDS): Some chemical waste can be deactivated. The SDS for this compound will indicate if a specific deactivating agent is recommended.

  • Final Rinse: Thoroughly rinse the surface with an appropriate solvent (e.g., water, ethanol), collecting all rinsate as hazardous waste.

By adhering to these general principles and, most importantly, obtaining and following the specific guidance in the this compound Safety Data Sheet, researchers can ensure the safe and compliant disposal of this novel research compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Mthfd2-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mthfd2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in both solid and solution forms.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]To protect against splashes, aerosols, and solid particulates that can cause serious eye irritation.[1]
Skin Protection Nitrile gloves (double-gloving is recommended) and a disposable lab coat.[1]To prevent skin contact. Double-gloving provides an additional layer of protection.[1]
Respiratory Protection A NIOSH-approved N95 respirator or higher (e.g., P100).[1]Recommended when handling the powdered form to prevent the inhalation of fine particles.[1]
Lab Attire Long pants and closed-toe shoes.[1]Standard laboratory practice to protect against accidental spills and exposures.
Quantitative Data

Specific quantitative toxicological and physical hazard data for this compound are not publicly available. Researchers should handle this compound with the caution required for a potent, novel chemical entity. The following table provides general information.

ParameterData
Acute Toxicity (Oral) Data not available. Handle as if harmful if swallowed.[1]
Serious Eye Damage/Irritation Data not available. Handle as if it causes serious eye irritation.[1]
Storage Temperature Store at -20°C or -80°C.[2]
Solubility Soluble in DMSO.[2]

Operational Plans: Step-by-Step Handling Procedures

Weighing and Reconstituting the Solid Compound:
  • Designated Area : All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood.[1] This minimizes the risk of inhalation and contamination of the laboratory.

  • Engineering Controls : A certified chemical fume hood with an adequate face velocity should be used to capture any airborne particles.[1]

  • Personal Protective Equipment : At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. An N95 respirator is strongly recommended during this process.[1]

  • Spill Kit : Ensure that a chemical spill kit appropriate for powdered substances is readily accessible.[1]

Handling of this compound in Solution:
  • Personal Protective Equipment : Wear a lab coat, nitrile gloves, and chemical safety goggles.[1]

  • Work Area : All work should be performed in a well-ventilated area. For procedures with a higher risk of generating aerosols, such as vortexing or sonicating, a chemical fume hood is recommended.[1]

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and lab coats, must be treated as hazardous chemical waste.[1]

  • Waste Containers : Use designated, clearly labeled hazardous waste containers for all solid and liquid waste containing this compound.[1]

  • Liquid Waste : Dispose of all liquid waste containing this compound in a designated, labeled hazardous waste container.[1]

  • Institutional Guidelines : Follow all local and institutional guidelines for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure TypeProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, and seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Lab Coat, Double Gloves, Goggles, Respirator) prep_area Prepare Designated Work Area (Chemical Fume Hood) prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill weigh Weigh Powdered this compound in Fume Hood prep_spill->weigh reconstitute Reconstitute in Appropriate Solvent (e.g., DMSO) weigh->reconstitute experiment Perform Experiment with this compound Solution reconstitute->experiment dispose_liquid Dispose of Liquid Waste in Hazardous Waste Container experiment->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste (Gloves, Tubes, etc.) dispose_liquid->dispose_solid dispose_ppe Doff and Dispose of PPE Correctly dispose_solid->dispose_ppe emergency Follow Emergency Procedures (Eye Wash, Safety Shower)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.